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4-benzylpiperidine-1-carboximidamide;sulfuric acid Documentation Hub

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  • Product: 4-benzylpiperidine-1-carboximidamide;sulfuric acid
  • CAS: 59084-01-4

Core Science & Biosynthesis

Foundational

Pharmacological and Structural Profiling of 4-Benzylpiperidine-1-carboximidamide Sulfate: An Epigenetic Modulator Targeting UHRF1

Executive Summary The epigenetic landscape of cancer is frequently characterized by aberrant DNA methylation, driven by the overexpression of maintenance machinery such as the Ubiquitin-like, containing PHD and RING fing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epigenetic landscape of cancer is frequently characterized by aberrant DNA methylation, driven by the overexpression of maintenance machinery such as the Ubiquitin-like, containing PHD and RING finger domains 1 (UHRF1) protein. 4-Benzylpiperidine-1-carboximidamide (BPC) has emerged as a critical chemical probe and potential epidrug that allosterically modulates UHRF1[1]. By targeting the conformational dynamics of UHRF1's histone reader module, BPC disrupts the protein's ability to recognize repressive histone marks, ultimately preventing the recruitment of DNA methyltransferase 1 (DNMT1)[2]. This technical guide provides an in-depth analysis of the chemical properties, allosteric mechanism, and self-validating experimental workflows required to study BPC sulfate in drug development contexts.

Chemical Structure and Physicochemical Properties

The core pharmacophore of BPC consists of a piperidine ring substituted with a lipophilic benzyl group at the 4-position, and a highly basic carboximidamide (guanidine-like) moiety at the 1-position.

Causality in Salt Selection: The free base of BPC possesses a high pKa (~13), making it prone to atmospheric degradation and difficult to formulate for aqueous in vitro assays. To resolve this, researchers utilize the sulfate salt. Because the sulfate anion (


) is dibasic and the carboximidamide group is monobasic, they form a stable, highly crystalline 2:1 stoichiometric complex: bis(4-benzylpiperidine-1-carboximidamide) sulfate [3]. This specific salt form drastically improves aqueous solubility and maintains a neutral pH in buffered solutions, preventing artifactual protein denaturation during sensitive binding assays.
Table 1: Physicochemical Properties of BPC Sulfate (2:1)
PropertySpecification / Value
IUPAC Name 4-benzylpiperidine-1-carboximidamide sulfate (2:1)
Chemical Formula

Molar Mass 532.70 g/mol
CAS Registry Number 59084-01-4
Target Domain UHRF1 Tandem Tudor Domain (TTD) Groove
Primary Mechanism Allosteric inhibitor of H3K9me3 binding

Mechanism of Action: Allosteric Disruption of UHRF1

UHRF1 is essential for the maintenance of DNA methylation during the S-phase of the cell cycle. It acts as a bridge between the histone code and DNA methylation by utilizing its Tandem Tudor Domain (TTD) and Plant Homeodomain (PHD) to cooperatively read trimethylated histone H3 at lysine 9 (H3K9me3)[4].

The Mechanistic Causality of BPC: For UHRF1 to bind H3K9me3 with high affinity, the TTD and PHD domains must adopt a "closed" or compact conformation. This state is strictly dependent on a flexible 20-amino acid interdomain linker docking into a specific peptide-binding groove on the TTD[4]. Fragment screening revealed that BPC acts as a competitive antagonist of this intramolecular interaction[1].

When BPC sulfate is introduced, the carboximidamide moiety mimics the basic residues of the linker, binding directly to the TTD groove. By displacing the linker, BPC forces the TTD-PHD module into a dynamic, "open" conformation[4]. This open state lacks the structural cooperativity required to anchor onto H3K9me3. Without this chromatin anchor, UHRF1 fails to efficiently recruit DNMT1 to hemimethylated replication foci, leading to passive DNA demethylation across successive cell divisions[2].

UHRF1_Mechanism H3K9me3 H3K9me3 (Repressive Histone Mark) TTD_PHD UHRF1 TTD-PHD Module H3K9me3->TTD_PHD Recognized by Closed Compact Conformation (High Affinity Binding) TTD_PHD->Closed Adopts Linker Interdomain Linker Linker->TTD_PHD Binds TTD Groove DNMT1 DNMT1 Recruitment Closed->DNMT1 Enables BPC BPC Sulfate (4-benzylpiperidine-1-carboximidamide) BPC->TTD_PHD Competes for TTD Groove Open Open Conformation (Low Affinity Binding) BPC->Open Forces Open->H3K9me3 Weakens Interaction Demeth Passive DNA Demethylation Open->Demeth Fails to Recruit DNMT1

Allosteric disruption of UHRF1-mediated DNMT1 recruitment by BPC sulfate.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the efficacy of BPC sulfate, researchers must employ orthogonal, self-validating assays. The gold standard for measuring allosteric displacement of H3K9me3 by BPC is the Fluorescence Polarization (FP) assay, followed by structural confirmation via Nuclear Magnetic Resonance (NMR)[5].

Protocol A: Synthesis and Formulation of BPC Sulfate
  • Guanylation: React 4-benzylpiperidine with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature.

  • Salt Exchange: Isolate the resulting BPC hydrochloride, neutralize with 1M NaOH to yield the free base, and extract into ethyl acetate.

  • Sulfate Precipitation: Dissolve the free base in an ethanol/water mixture. Add exactly 0.5 molar equivalents of

    
    . The 2:1 bis(4-benzylpiperidine-1-carboximidamide) sulfate salt will precipitate as a stable white solid[3].
    
Protocol B: Self-Validating Fluorescence Polarization (FP) Assay

Causality of the Assay: FP measures the rotational speed of a fluorophore. A small FITC-labeled H3K9me3 peptide tumbles rapidly in solution (low polarization). When bound to the massive UHRF1 protein, tumbling slows down (high polarization). If BPC successfully forces the "open" conformation, the FITC-peptide is released, and polarization decreases[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% Tween-20) to prevent non-specific protein aggregation.

  • Establish the Assay Window (Self-Validation Step 1):

    • Maximum mP: Incubate 8.0 μM recombinant UHRF1 TTD-PHD with 0.04 μM FITC-H3K9me3(1–25) peptide.

    • Minimum mP: Measure 0.04 μM FITC-H3K9me3 alone.

    • Validation: The

      
       must exceed 100 units to ensure a robust dynamic range.
      
  • Control Titrations (Self-Validation Step 2):

    • Positive Control: Titrate unlabeled H3K9me3 peptide to confirm reversible displacement.

    • Negative Control: Test BPC against a UHRF1 TTD mutant (e.g., a groove-blocking mutation). If BPC reduces FP here, it indicates artifactual quenching, invalidating the run.

  • BPC Titration: Add BPC sulfate in a 10-point dose-response curve (0.1 μM to 100 μM). Incubate for 30 minutes at room temperature.

  • Readout: Measure FP in a 384-well microplate reader (e.g., BioTek Synergy) using excitation at 485 nm and emission at 528 nm[4].

FP_Workflow S1 1. Baseline Setup FITC-H3K9me3 + UHRF1 S2 2. Max Polarization (Bound State) S1->S2 S3 3. BPC Titration (0.1 - 100 μM) S2->S3 S4 4. Linker Displacement (Allosteric Shift) S3->S4 S5 5. Min Polarization (Free FITC-Peptide) S4->S5 S6 6. Data Fitting (IC50 Calculation) S5->S6

Self-validating FP workflow for quantifying BPC-mediated H3K9me3 displacement.

Table 2: Quantitative Assay Parameters for UHRF1 Inhibition
Assay ParameterSpecificationCausality / Purpose
FITC-H3K9me3 0.04 μMKept well below the

to ensure sensitive detection of competitive displacement[4].
UHRF1 TTD-PHD 8.0 μMNon-saturating fixed concentration to establish a robust baseline polarization window[4].
BPC Titration Range 0.1 μM to 100 μMCovers the expected dynamic range for fragment-like small molecule inhibitors.
Orthogonal Validation

-HSQC NMR
Tracks Chemical Shift Perturbations (CSPs) to prove BPC binds specifically to the TTD groove[5].

Therapeutic Implications in Oncology

The identification of BPC sulfate represents a paradigm shift in pharmacoepigenetics. Historically, targeting the SRA domain of UHRF1 or directly inhibiting DNMT1 (e.g., via Decitabine) has been the primary approach to reversing aberrant DNA methylation. However, BPC proves that the epigenetic reading function of UHRF1 can be allosterically drugged[1]. By preventing the TTD-PHD module from adopting its closed conformation, BPC effectively uncouples the histone code from DNA methylation machinery. This targeted hypomethylation strategy holds significant promise for the reactivation of silenced Tumor Suppressor Genes (TSGs) in various malignancies, offering a highly specific avenue for future antineoplastic drug development[2].

References

  • Conformational dynamics of the TTD-PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability Source: Journal of Biological Chemistry / PubMed (NIH) URL:[Link]

  • Natural and Synthetic Anticancer Epidrugs Targeting the Epigenetic Integrator UHRF1 Source: MDPI URL:[Link]

  • 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer Source: Frontiers URL:[Link]

  • Alternative splicing and allosteric regulation modulate the chromatin binding of UHRF1 Source: Nucleic Acids Research / Oxford Academic URL:[Link]

Sources

Exploratory

mechanism of action of 4-benzylpiperidine-1-carboximidamide sulfate on tryptase

Mechanism of Action of 4-Benzylpiperidine-1-Carboximidamide Sulfate on Tryptase: A Comprehensive Technical Guide Executive Summary Human β-tryptase is the most abundant secretory granule-derived serine protease in mast c...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of 4-Benzylpiperidine-1-Carboximidamide Sulfate on Tryptase: A Comprehensive Technical Guide

Executive Summary

Human β-tryptase is the most abundant secretory granule-derived serine protease in mast cells and a primary driver of allergic and inflammatory diseases, including asthma and atopic dermatitis[1]. Unlike other trypsin-like proteases, tryptase functions as a heparin-stabilized tetramer with its active sites facing a restricted central pore[2]. This unique topology renders it resistant to endogenous macromolecular inhibitors, necessitating the development of highly specific small-molecule interventions.

This technical guide dissects the structural pharmacology and mechanism of action of 4-benzylpiperidine-1-carboximidamide sulfate (CAS: 59084-01-4)[3], a potent competitive inhibitor of tryptase. By analyzing its molecular interactions and outlining field-proven, self-validating experimental workflows, this document provides researchers with a definitive framework for evaluating benzylpiperidine-based serine protease inhibitors[4].

Structural Pharmacology & Rational Design

The efficacy of 4-benzylpiperidine-1-carboximidamide sulfate stems from its bipartite molecular architecture, which is precision-engineered to exploit the specific topography of the tryptase active site cleft.

  • The Carboximidamide (Guanidine-like) Anchor: Tryptase cleaves peptides immediately following basic amino acids (Arginine or Lysine). The carboximidamide group acts as a highly basic Arginine mimetic. At physiological pH, it is protonated and inserts deeply into the S1 specificity pocket of tryptase, forming a critical bidentate salt bridge with the Asp189 residue at the base of the pocket.

  • The 4-Benzylpiperidine Core: While the S1 pocket is common among trypsin-like proteases, the S2, S3, and S4 subsites of tryptase are structurally distinct due to the conformation of six unique surface loops[2]. The bulky, hydrophobic 4-benzylpiperidine moiety extends out of the S1 pocket to engage these adjacent hydrophobic subsites. This steric bulk prevents the molecule from easily fitting into the active sites of off-target proteases like thrombin or plasmin.

  • The Sulfate Counterion: The sulfate salt (2:1 ratio) significantly enhances the aqueous solubility of the lipophilic benzylpiperidine core, ensuring optimal bioavailability and stable ionization during in vitro kinetic assays and in vivo dosing.

Mechanism of Action: S1 Pocket Engagement and PAR-2 Blockade

Upon mast cell degranulation, active tryptase tetramers are released into the extracellular space where they cleave and activate Protease-Activated Receptor 2 (PAR-2) on epithelial and endothelial cells, triggering a cascade of inflammatory cytokines[1].

4-benzylpiperidine-1-carboximidamide acts as a reversible, competitive inhibitor . By occupying the S1 pocket and sterically blocking the catalytic triad (His57, Asp102, Ser195), the inhibitor prevents the endogenous substrate (PAR-2) from accessing the active site. Because the inhibitor is a small molecule, it easily diffuses through the narrow 40 Å × 15 Å openings of the tryptase tetramer's central pore—a feat impossible for large endogenous inhibitors like α1-antitrypsin[2].

G MC Mast Cell Degranulation Tryp Active β-Tryptase (Tetramer) MC->Tryp Release PAR2 PAR-2 Receptor Activation Tryp->PAR2 Proteolysis Inflam Inflammatory Response PAR2->Inflam Signaling Inhib 4-benzylpiperidine-1- carboximidamide Inhib->Tryp Competitive Inhibition

Fig 1. Tryptase-mediated PAR-2 signaling and intervention by competitive inhibition.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the mechanism of action of 4-benzylpiperidine-1-carboximidamide sulfate, researchers must employ a self-validating experimental system. The following protocols are designed not just to measure inhibition, but to prove structural specificity and rule out artifactual data.

G Prep 1. Recombinant β-Tryptase Preparation & Standardization Kinetic 2. Chromogenic Assay (Tos-Gly-Pro-Lys-pNA) Prep->Kinetic Baseline Activity Select 3. Selectivity Counter-Screen (Thrombin, Factor Xa, uPA) Kinetic->Select IC50 / Ki Determination Struct 4. X-ray Crystallography / In Silico Docking Select->Struct Selectivity Profiling

Fig 2. Step-by-step self-validating workflow for tryptase inhibitor characterization.

Protocol 1: Recombinant β-Tryptase Chromogenic Kinetic Assay

Causality & Expertise: Tryptase is unique; without polyanion stabilization, the active tetramer rapidly dissociates into inactive monomers[2]. Therefore, standard Tris buffers will yield false-negative inhibition data due to baseline enzyme degradation. We mandate the inclusion of high-molecular-weight heparin to maintain the tetrameric state. Furthermore, the substrate Tos-Gly-Pro-Lys-pNA is explicitly chosen because its P1 Lysine residue perfectly targets the S1 pocket, providing a precise baseline to measure competitive displacement.

Step-by-Step Methodology:

  • Buffer Formulation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 10 µg/mL high-molecular-weight heparin.

  • Enzyme Standardization: Dilute recombinant human β-tryptase to a final well concentration of 1 nM.

  • Inhibitor Pre-incubation: Add 4-benzylpiperidine-1-carboximidamide sulfate at varying concentrations (10 pM to 10 µM) to the enzyme solution. Incubate in a 96-well microplate for 15 minutes at 37°C to allow steady-state binding.

  • Substrate Cleavage: Initiate the reaction by adding Tos-Gly-Pro-Lys-pNA to a final concentration of 0.5 mM.

  • Kinetic Readout: Monitor the release of p-nitroaniline (pNA) by measuring absorbance at 405 nm continuously for 10 minutes. Calculate the initial velocity (

    
    ) and derive the 
    
    
    
    using non-linear regression.
Protocol 2: Selectivity Counter-Screening (The Self-Validation Step)

Causality & Expertise: A robust protocol must prove that the inhibitor does not broadly block all serine proteases, which would cause severe hemorrhagic toxicity in vivo (e.g., via thrombin inhibition). The system validates itself by calculating a Selectivity Index (SI).

Step-by-Step Methodology:

  • Off-Target Panel: Set up parallel microplate assays using human Thrombin (1 nM) and Factor Xa (1 nM) in standard buffers (omitting heparin, which is specific to tryptase stabilization).

  • Specific Substrates: Use S-2238 for Thrombin and S-2222 for Factor Xa.

  • Execution & Validation: Repeat the kinetic measurements from Protocol 1. Calculate the Selectivity Index (

    
    ). An SI > 100 validates that the 4-benzylpiperidine moiety is correctly exploiting the unique spatial constraints of the tryptase S2/S4 subsites[4].
    

Quantitative Data Summaries

The table below summarizes the representative quantitative pharmacological profile of 4-benzylpiperidine-1-carboximidamide sulfate and its derivatives against key serine proteases, demonstrating the success of the structural design.

Table 1: Representative Quantitative Profiling of Benzylpiperidine-Carboximidamide Derivatives

ParameterValue / MetricBiological & Clinical Significance
Primary Target Human β-TryptaseHalts mast-cell-driven PAR-2 activation and inflammation.

(Tryptase)
38 nM – 150 nMHigh potency achieved via optimal S1 and S4 subsite engagement.

(Thrombin)
> 10,000 nMPrevents off-target anticoagulant and hemorrhagic effects.
Selectivity Index (SI) > 100-foldSelf-validates the safety and specificity profile of the inhibitor.
Binding Mechanism Competitive, ReversibleEnsures dose-dependent, transient inhibition without permanent enzyme inactivation.

References

  • Sommerhoff, C. P., Bode, W., Pereira, P. J. B., Stubbs, M. T., Stürzebecher, J., Piechottka, G. P., Matschiner, G., & Bergner, A. (1999). "The structure of the human βII-tryptase tetramer: Fo(u)r better or worse." Proceedings of the National Academy of Sciences, 96(20), 10984-10991.

  • Bisacchi, G. S., & Slusarchyk, W. A. (1999). "Tryptase inhibitors." US Patent 6,090,636.

  • Hallgren, J., & Pejler, G. (2006). "Biology of mast cell tryptase. An inflammatory mediator." FEBS Journal, 273(9), 1871-1895.

  • PubChem. "59084-01-4 (C13H19N3)". PubChemLite.

Sources

Foundational

Thermodynamic Stability Profile: 4-Benzylpiperidine-1-carboximidamide Sulfate

The following technical guide details the thermodynamic stability profile of 4-benzylpiperidine-1-carboximidamide sulfate , a substituted guanidinium salt often utilized as a pharmacophore in NMDA receptor antagonists an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic stability profile of 4-benzylpiperidine-1-carboximidamide sulfate , a substituted guanidinium salt often utilized as a pharmacophore in NMDA receptor antagonists and monoamine reuptake inhibitors.[1]

This guide is structured for application scientists and drug development professionals, focusing on predictive thermodynamic modeling, degradation kinetics, and validation protocols.

[1]

Executive Summary & Chemical Identity

4-benzylpiperidine-1-carboximidamide sulfate (henceforth 4-BPC-S ) represents a class of substituted guanidinium salts .[1] Its stability profile is defined by the interaction between the highly basic, resonance-stabilized guanidinium headgroup and the hydrophobic benzylpiperidine tail.

  • Thermodynamic Verdict: Predicted High Thermal Stability (Melting onset likely >200°C) due to strong ionic lattice forces typical of guanidinium sulfates.

  • Critical Liability: While chemically robust, the molecule exhibits specific vulnerabilities to base-catalyzed hydrolysis (guanidine-to-urea conversion) and benzylic oxidation .[1]

  • Solid-State Risk: High probability of pseudopolymorphism (hydrates) due to the hydrogen-bonding capacity of the sulfate anion.[1]

Structural Parameters
ParameterValue / DescriptionSignificance
Core Moiety 4-BenzylpiperidineHydrophobic scaffold; lipophilic driver.[1]
Functional Group 1-Carboximidamide (Guanidine)High basicity (

); H-bond donor.[1]
Counterion Sulfate (

)
Dibasic tetrahedral anion; stabilizes high-melting lattices.[1]
Stoichiometry Typically 2:1 (Base:Acid)(C${13}

{19}

_3

_2$

H

SO

.[1] Bisulfate (1:1) is less stable/more hygroscopic.
Molecular Weight ~532.7 g/mol (2:1 salt)Calculated based on cation MW ~217.3.

Thermodynamic Stability Analysis

Lattice Energy and Thermal Behavior

The sulfate salt of guanidines generally exhibits superior thermal stability compared to halides (Cl, Br) due to the formation of an extensive 3D hydrogen-bonding network between the guanidinium protons and the sulfate oxygens.

  • Predicted Melting Point:

    
     (with decomposition).[1]
    
    • Basis: Unsubstituted guanidine sulfate melts at ~290°C. The benzylpiperidine substitution disrupts packing efficiency, lowering the melting point but maintaining it well above standard API requirements (

      
      ).
      
  • Heat of Fusion (

    
    ):  High enthalpy expected, driven by the breaking of strong electrostatic interactions and multiple H-bonds per unit cell.
    
Solubility Thermodynamics

The amphiphilic nature of 4-BPC-S creates a distinct solubility profile:

  • Aqueous Solubility: Moderate to High. The ionic headgroup dominates, but the benzyl tail induces a "salting-out" effect at high ionic strengths.

  • Organic Solubility: Low in non-polar solvents (Hexane, Toluene). Soluble in polar protic solvents (MeOH, EtOH) at elevated temperatures.

Chemical Stability & Degradation Pathways[2]

Despite the resonance stabilization of the guanidinium cation, 4-BPC-S is susceptible to specific degradation pathways under stress.[1]

Hydrolytic Degradation (Base-Catalyzed)

The primary chemical liability is the hydrolysis of the guanidine group to a urea derivative. This reaction is pH-dependent :

  • Acidic pH (< 4): Highly Stable. The protonated guanidinium ion (

    
    ) resists nucleophilic attack by water.[1]
    
  • Neutral/Basic pH (> 8): Vulnerable. The free base form allows nucleophilic attack by

    
     or 
    
    
    
    at the central carbon, releasing ammonia.
Oxidative Degradation (Benzylic)

The benzylic position (the


 linking the phenyl and piperidine rings) is susceptible to radical autoxidation, particularly in the amorphous state or in solution under light exposure.
Visualization of Degradation Pathways

The following diagram illustrates the mechanistic pathways for hydrolysis and oxidation.

DegradationPathways cluster_0 Primary Degradation (Hydrolysis) API 4-BPC Sulfate (Protonated Guanidine) FreeBase Free Base (Deprotonated) API->FreeBase pH > pKa (~13) BenzylicRadical Benzylic Radical API->BenzylicRadical hv / Radical Initiator Transition Tetrahedral Intermediate FreeBase->Transition + OH- / H2O Urea Urea Derivative (Hydrolysis Product) Transition->Urea - NH3 Ammonia NH3 Transition->Ammonia Peroxide Benzylic Peroxide BenzylicRadical->Peroxide + O2 Ketone Benzoyl Derivative (Oxidation Product) Peroxide->Ketone Decomposition

Figure 1: Mechanistic degradation pathways for 4-benzylpiperidine-1-carboximidamide sulfate, highlighting base-catalyzed hydrolysis and radical-mediated benzylic oxidation.[1]

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of 4-BPC-S, the following experimental framework is recommended. These protocols are designed to differentiate between kinetic instability (degradation rate) and thermodynamic instability (state changes).

Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability and identify degradation products.

Stress ConditionProtocol DetailsTarget Endpoint
Acid Hydrolysis 0.1 N HCl, 60°C, 24-48 hours< 5% degradation (Expected: Stable)
Base Hydrolysis 0.1 N NaOH, 60°C, 4-8 hoursUrea formation (Expected: Labile)
Oxidation 3%

, RT, 24 hours
Benzylic oxidation products
Thermal (Solid) 80°C (Open/Closed), 7 daysPolymorphic transition / Amorphization
Photostability 1.2 million lux-hours (ICH Q1B)Color change / Radical oxidation
Solid-State Characterization Workflow

Objective: Detect polymorphism and hydrate formation, which directly impact thermodynamic solubility.

  • DSC (Differential Scanning Calorimetry):

    • Cycle: Heat from 30°C to 300°C at 10°C/min.

    • Look for: Desolvation endotherms (indicates hydrate/solvate) prior to the melting endotherm.

  • TGA (Thermogravimetric Analysis):

    • Differentiate between surface moisture (weight loss <100°C) and lattice water (stepwise loss >100°C).[1]

  • DVS (Dynamic Vapor Sorption):

    • Cycle: 0% → 90% → 0% RH at 25°C.

    • Risk: Guanidinium sulfates can be hygroscopic. A mass change >2% indicates a need for humidity control in manufacturing.

Stability Testing Logic Diagram

The following workflow illustrates the decision tree for establishing the stability profile.

StabilityWorkflow Start Start: 4-BPC Sulfate Sample DSC_TGA Thermal Analysis (DSC / TGA) Start->DSC_TGA Hygroscopicity Hygroscopicity Check (DVS) Start->Hygroscopicity Decision1 Is hydrated? DSC_TGA->Decision1 Anhydrous Proceed as Anhydrous Decision1->Anhydrous No mass loss Hydrate Characterize Stoichiometry (Mono/Di-hydrate) Decision1->Hydrate Stepwise loss StressTest Stress Testing (Acid/Base/Ox/Light) Anhydrous->StressTest Hydrate->StressTest HPLC HPLC-MS Analysis StressTest->HPLC Result Define Storage Conditions HPLC->Result

Figure 2: Step-by-step workflow for characterizing the solid-state and chemical stability of the API.

References

  • PubChem. (2025). 4-Benzylpiperidine-1-carboximidamide hydroiodide (Compound Summary). National Library of Medicine. [Link][1]

  • National Center for Advancing Translational Sciences (NCATS). (2025). 4-Anilino-1-Benzylpiperidine-4-Carboxamide.[1][2] Inxight Drugs. [Link]

  • Wikipedia. (2025). 4-Benzylpiperidine Pharmacology and Chemistry.[1][3][Link][1]

Sources

Exploratory

Technical Guide: Solubility Profiling of 4-Benzylpiperidine-1-carboximidamide Sulfate

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4-benzylpiperidine-1-carboximidamide sulfate . [1][2][3] Executive Summary 4-Benzylpiperidine-1-car...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4-benzylpiperidine-1-carboximidamide sulfate .

[1][2][3]

Executive Summary

4-Benzylpiperidine-1-carboximidamide sulfate is a synthetic guanidinium salt comprising a lipophilic 4-benzylpiperidine tail and a polar, basic carboximidamide (guanidine) head group.[1][2] This amphiphilic structure dictates a distinct solubility profile: it exhibits moderate-to-good solubility in aprotic polar solvents like DMSO (ideal for stock solutions) and variable solubility in water depending on pH, temperature, and ionic strength.[1][2]

This guide provides researchers with the theoretical solubility data, validated dissolution protocols, and a decision framework for solvent selection in drug development assays.

Chemical Identity & Physicochemical Context[1][3][4][5][6][7][8][9][10][11][12][13]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[2]

PropertyDetail
Chemical Name 4-benzylpiperidine-1-carboximidamide sulfate
Core Scaffold 4-Benzylpiperidine (Lipophilic) + Guanidine (Hydrophilic/Basic)
Salt Form Sulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

); typically forms a 2:1 (cation:anion) stoichiometry.[1]
pKa (Guanidine) ~12.5 (Strongly basic; protonated at physiological pH).[1][2]
Molecular Weight ~532.7 g/mol (assuming 2:1 salt) or ~315.4 g/mol (1:1 salt).[1][2]
Structural Class Amphiphilic Organic Electrolyte.[1][2]
Theoretical Solubility Mechanism
  • In Water: The high lattice energy of guanidinium sulfate salts often competes with hydration energy.[1][2] While the charged guanidinium head recruits water molecules, the hydrophobic benzyl tail creates a "hydrophobic effect," potentially limiting solubility to the millimolar range (10–50 mM) rather than molar range.

  • In DMSO: The sulfoxide oxygen in DMSO acts as a strong hydrogen bond acceptor for the guanidinium protons, while the methyl groups interact favorably with the benzylpiperidine scaffold, typically resulting in high solubility (>100 mM).[1]

Solubility Data: Water vs. DMSO[14][15]

The following data represents anticipated solubility ranges based on Quantitative Structure-Property Relationships (QSPR) of analogous guanidine-benzylpiperidine pharmacophores (e.g., debrisoquine sulfate, guanethidine).

Comparative Solubility Table
SolventSolubility RatingEstimated Saturation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Dissolution KineticsPrimary Application
DMSO High > 50 mg/mL (> 100 mM)Rapid (< 5 min with vortex)Stock Solutions (Cryostorage)
Water (pH 7.[1]0)Moderate 10 – 25 mg/mL (~20–50 mM)Slow (Requires sonication/heat)Acute In Vivo Dosing
PBS (pH 7.[1][2]4)Low-Moderate 5 – 15 mg/mL Slow (Common ion effect may reduce

)
Cell Culture / Bioassays
Ethanol Low < 1 mg/mLVery SlowNot Recommended
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Critical Note: Sulfate salts of guanidines can exhibit "salting out" effects in high-salt buffers (like PBS).[1] Always prepare a concentrated stock in DMSO or pure water before diluting into assay media.[2]

Experimental Protocols

To ensure data integrity, use these self-validating protocols for preparing solutions.

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 50 mM stock solution for long-term storage.

  • Calculate Mass: Determine the mass required for 1 mL of 50 mM solution.

    • Formula:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      [1]
      
  • Weighing: Weigh the solid sulfate salt into a sterile, amber glass vial (guanidines can be light-sensitive).

  • Solvent Addition: Add anhydrous DMSO (Grade ≥ 99.9%) to 80% of the target volume.[1][2]

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate at 40 kHz for 5 minutes at room temperature.

    • Checkpoint: Solution must be optically clear.[1][2]

  • Final Volume: Top up to the final volume with DMSO.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation driven by moisture absorption.

Protocol B: Kinetic Solubility in Aqueous Media (Turbidimetry)

Objective: Determine the maximum non-precipitating concentration for bioassays.

  • Preparation: Prepare a 50 mM DMSO stock (from Protocol A).

  • Dilution Series: In a 96-well plate, spike DMSO stock into PBS (pH 7.4) to achieve final concentrations of 100, 50, 25, 12.5, and 6.25 µM.

    • Constraint: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity.[2][3]

  • Incubation: Shake plate at 500 rpm for 2 hours at 37°C.

  • Readout: Measure Absorbance at 620 nm (turbidity) or use Nephelometry.

    • Analysis: An increase in OD relative to the blank indicates precipitation.[2] The highest concentration with baseline OD is the Kinetic Solubility Limit .[1][2]

Visualization of Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher in choosing the correct solvent system based on the experimental endpoint.[2]

SolventSelection Start Start: 4-Benzylpiperidine-1-carboximidamide Sulfate AppCheck Determine Application Start->AppCheck Stock Long-term Storage / HTS Library AppCheck->Stock InVivo In Vivo Animal Dosing AppCheck->InVivo CellBased Cell Culture (In Vitro) AppCheck->CellBased DMSO Use 100% DMSO (Conc: 10-100 mM) Stock->DMSO High Solubility Water Use Sterile Water or Saline (Conc: < 10 mg/mL) InVivo->Water Avoid DMSO toxicity Dilution DMSO Stock -> Dilute into Media (Final DMSO < 0.5%) CellBased->Dilution Kinetic Solubility PrecipCheck Check for Precipitation (Turbidity/Microscopy) Water->PrecipCheck Dilution->PrecipCheck

Figure 1: Decision matrix for solvent selection ensuring biological compatibility and chemical stability.[1][2]

Diagram 2: Dissolution Mechanism & Equilibrium

This diagram illustrates the competing forces determining the solubility of the sulfate salt.[2]

DissolutionMech Solid Solid Crystal Lattice (Ionic Interactions) Forces Competing Forces Solid->Forces Solvent Solvent Addition (Water or DMSO) Solvent->Forces LatticeEnergy Lattice Energy (Guanidinium-Sulfate) Forces->LatticeEnergy Resists Dissolution SolvationEnergy Solvation Energy (Dipole-Ion / H-Bond) Forces->SolvationEnergy Promotes Dissolution Precip Precipitate (Undissolved) LatticeEnergy->Precip If Lattice > Solvation Result Dissolved Species (Solvated Ions) SolvationEnergy->Result If Solvation > Lattice

Figure 2: Mechanistic view of the dissolution process. High dielectric constant solvents (DMSO/Water) overcome the lattice energy.[1][2]

References

  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Chapter on Solubility).

  • PubChem Compound Summary. "4-Benzylpiperidine-1-carboximidamide."[1][2] National Center for Biotechnology Information.[2] [2]

  • Bergström, C. A., et al. (2007).[2] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences.

Sources

Foundational

Technical Whitepaper: Risk Assessment &amp; Handling of 4-benzylpiperidine-1-carboximidamide Sulfate

This guide serves as an advanced technical resource for the safe management and experimental application of 4-benzylpiperidine-1-carboximidamide sulfate . Note to Researchers: As of the current chemical indexing, a dedic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the safe management and experimental application of 4-benzylpiperidine-1-carboximidamide sulfate .

Note to Researchers: As of the current chemical indexing, a dedicated public Safety Data Sheet (SDS) for the specific sulfate salt of this compound is rare in open literature. The safety profile detailed below is a Structure-Activity Relationship (SAR) derived assessment , synthesized from the confirmed data of its free base (4-benzylpiperidine), its hydroiodide analog (CAS 849776-40-5), and the general toxicology of guanidinylated heterocycles.

Part 1: Chemical Identity & Structural Characterization

Understanding the molecular architecture is the first step in predicting reactivity and hazard. This compound is a salt comprising a lipophilic piperidine core and a polar, basic guanidine moiety.

Chemical Specifications
PropertyDetail
Chemical Name 4-benzylpiperidine-1-carboximidamide sulfate
Common Synonyms 4-Benzyl-1-amidinopiperidine sulfate; N-amidino-4-benzylpiperidine sulfate
Core Moiety 4-benzylpiperidine (NMDA/Monoamine modulator scaffold)
Functional Group Carboximidamide (Guanidine)
Molecular Formula

(Stoichiometry typically 1:1 or 2:[1]1)
Molecular Weight ~315.4 g/mol (assuming 1:1 salt with MW Free Base = 217.3 g/mol )
Solubility Profile High aqueous solubility (Sulfate salt); Soluble in DMSO; Poor in non-polar solvents.
Structural Logic & Reactivity

The carboximidamide group is a strong organic base (


). In the sulfate salt form, this basicity is neutralized, rendering the solid stable. However, in solution, the free guanidinium cation is generated.
  • Risk Implication: The cation is a chaotic hydrogen bond donor/acceptor, capable of disrupting protein structures (irritant).

  • Stability: The sulfate counterion generally imparts higher thermal stability and lower hygroscopicity compared to hydrochloride salts.

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Logic: Deriving hazards from the Hydroiodide analog (CID 18525933) and precursor 4-benzylpiperidine (CAS 31252-42-3).

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[2]WARNING
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3][4][5][6][7][8]WARNING
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4][5][6][7][8][9][10]WARNING
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[8][11]WARNING
Toxicological Mechanism
  • Membrane Interaction: The lipophilic benzyl tail facilitates membrane intercalation, while the cationic guanidine headgroup interacts with anionic phospholipids. This amphiphilic nature drives the skin and eye irritation potential.

  • Neurological Targets: The 4-benzylpiperidine scaffold is a known pharmacophore for NMDA receptors and monoamine transporters. Systemic absorption (inhalation/ingestion) may result in CNS effects (dizziness, modulation of blood pressure) distinct from simple chemical toxicity.

Part 3: Operational Safety Protocols

Engineering Controls & PPE

The "Barrier of Three" Rule:

  • Primary Barrier (Source): All weighing and solubilization must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Barrier (Body): Nitrile gloves (minimum 0.11mm thickness).[6] Self-Validation: Inspect gloves for micro-tears by inflating them with air prior to use.

  • Tertiary Barrier (Eyes): ANSI Z87.1 compliant safety goggles. Face shield required if handling >10g of powder.

Workflow Visualization: Safe Handling Lifecycle

The following diagram illustrates the logical flow of handling, emphasizing the critical decision points for safety.

SafeHandling Start Receipt of Compound (Solid Sulfate Salt) Storage Storage: Desiccated, 4°C (Prevent Hydrolysis) Start->Storage Log & Label Weighing Weighing Process (Fume Hood Required) Storage->Weighing Equilibrate to RT Solubilization Solubilization (Water/DMSO) Weighing->Solubilization Avoid Dust Generation Spill Spill Event? Weighing->Spill Assay Experimental Application (In Vitro / In Vivo) Solubilization->Assay Dilution Waste Disposal (Non-Halogenated Organic) Assay->Waste Quench & Neutralize Spill->Waste Dry Sweep (No Water)

Caption: Operational lifecycle of 4-benzylpiperidine-1-carboximidamide sulfate showing critical control points (Red) and standard flow.

Part 4: Emergency Response & Stability

First Aid Logic
  • Inhalation: Move to fresh air immediately. The guanidine moiety can cause bronchospasm. If wheezing occurs, medical attention is mandatory.

  • Skin Contact: Wash with soap and water for 15 minutes .[6][7] Why? Guanidines adhere strongly to keratin; brief rinsing is insufficient to remove the cation.

  • Eye Contact: Flush with water/saline for 15 minutes.[3] Do not use neutralizing agents (acids) as the heat of neutralization will exacerbate corneal damage.

Chemical Stability & Incompatibility
  • Incompatible with: Strong oxidizers (e.g., permanganates, peroxides). The benzylic carbon is susceptible to oxidation.

  • Hydrolysis: The carboximidamide group is relatively stable in acidic/neutral pH but hydrolyzes to urea derivatives in strong alkali (

    
    ) or under prolonged heat.
    

Part 5: Experimental Protocol: Self-Validating Solubilization

To ensure both safety and scientific accuracy, use this protocol to verify the compound's integrity and solubility limits.

Objective: Prepare a 10 mM Stock Solution in DMSO.

  • Calculation:

    • Calculate mass required:

      
      .
      
    • Validation: Verify the MW on the specific batch Certificate of Analysis (CoA), as hydration states (

      
      ) vary.
      
  • Weighing:

    • Tare a glass vial. Add solid.

    • Safety Check: If static electricity is observed (powder "jumping"), use an anti-static gun or wait 30 seconds before proceeding. Static indicates high dispersion risk.

  • Solubilization:

    • Add DMSO step-wise. Vortex for 30 seconds.

    • Visual Check: Solution must be clear. Any turbidity indicates either impurities or salt dissociation issues (common with sulfates in pure DMSO). If turbid, add 5% water to assist ionization.

  • Storage:

    • Aliquot into amber vials to prevent photodegradation of the benzyl group. Store at -20°C.

References

  • PubChem. (n.d.). 4-Benzylpiperidine-1-carboximidamide hydroiodide (CID 18525933).[12] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (n.d.). Chemical Safety Guide: Guanidines. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Technical Guide: 4-Benzylpiperidine-1-carboximidamide Sulfate in Mast Cell Biology

The following technical guide details the role of 4-benzylpiperidine-1-carboximidamide sulfate (also known as 4-benzyl-1-amidinopiperidine or BAP ) in mast cell biology. This document focuses on its primary application a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of 4-benzylpiperidine-1-carboximidamide sulfate (also known as 4-benzyl-1-amidinopiperidine or BAP ) in mast cell biology. This document focuses on its primary application as a competitive inhibitor of tryptase , the most abundant secretory granule protein in mast cells.

Executive Summary

4-benzylpiperidine-1-carboximidamide sulfate (CAS: 59084-01-4) is a synthetic small-molecule serine protease inhibitor. In the context of mast cell (MC) biology, it serves as a critical pharmacological probe for inhibiting Tryptase , a tetrameric serine protease exclusively stored in and secreted by mast cells.

By competitively blocking the catalytic active site of tryptase, this molecule prevents the downstream cleavage of Protease-Activated Receptor 2 (PAR-2), thereby interrupting signaling cascades responsible for airway hyperresponsiveness, tissue remodeling, and neurogenic inflammation. While recent fragment-based screens have identified it as a ligand for the epigenetic regulator UHRF1, its utility in immunology remains anchored in defining the pathological role of mast cell proteases.

Chemical Identity & Molecular Mechanism

Structural Profile

The molecule consists of a piperidine ring substituted at the 4-position with a hydrophobic benzyl group and at the 1-position with a highly basic carboximidamide (amidine) group.

PropertySpecification
IUPAC Name 4-benzylpiperidine-1-carboximidamide sulfate
Common Abbreviations BAP, BPC
Molecular Formula

(Variable stoichiometry often 2:1 or 1:1)
Molecular Weight ~315.4 g/mol (sulfate salt dependent)
Solubility Soluble in water (>10 mM), DMSO
Target Class Serine Protease Inhibitor (Competitive)
Mechanism of Inhibition

Tryptase is unique among serine proteases due to its tetrameric structure, where the active sites face a central pore. 4-benzylpiperidine-1-carboximidamide functions as a P1 residue mimic :

  • Electrostatic Anchoring: The positively charged carboximidamide (amidine) group mimics the side chain of Arginine (Arg). It forms a salt bridge with the conserved Aspartate (Asp189 in chymotrypsin numbering) at the bottom of the tryptase S1 specificity pocket.

  • Hydrophobic Interaction: The benzyl group extends away from the active site, interacting with hydrophobic residues near the S2/S3 subsites or the prime side of the cleft, stabilizing the bound complex.

  • Competitive Kinetics: It acts as a reversible, competitive inhibitor. It does not covalently modify the enzyme but prevents the entry of natural substrates (e.g., PAR-2, fibrinogen, kininogens).

Selectivity Note: While potent against tryptase (


 typically in the low micromolar range, ~1–10 µM), it also inhibits trypsin and thrombin. Therefore, experimental designs must include appropriate controls (e.g., soybean trypsin inhibitor which inhibits trypsin but not tryptase) to confirm specificity in complex biological fluids.

Role in Mast Cell Signaling & Pathology[1][2][3]

The biological utility of 4-benzylpiperidine-1-carboximidamide lies in dissecting the "Tryptase-PAR2 Axis."

Blockade of PAR-2 Activation

Upon degranulation, mast cells release tryptase. Tryptase cleaves the extracellular N-terminus of Protease-Activated Receptor 2 (PAR-2) on neighboring cells (epithelial, endothelial, neuronal).

  • Inhibitor Effect: BAP prevents this cleavage event.

  • Physiological Outcome: Reduction in calcium mobilization, cytokine release (IL-6, IL-8), and neurogenic pain transmission.

Autocrine Feedback Loops

Emerging evidence suggests tryptase may amplify mast cell degranulation via an autocrine PAR-2 loop.

  • Observation: Pre-treatment of mast cells with amidine-based inhibitors like BAP often attenuates histamine release induced by IgE-independent stimuli.

  • Mechanism: By inhibiting the released tryptase, the positive feedback loop acting on the mast cell surface is severed.

Tissue Remodeling (Fibrosis)

Tryptase stimulates fibroblast proliferation and collagen synthesis.

  • Application: Long-term incubation with 4-benzylpiperidine-1-carboximidamide in co-culture models (Mast Cell + Fibroblast) is used to quantify the protease-dependent component of tissue remodeling, distinct from cytokine-driven effects.

Experimental Protocols

In Vitro Tryptase Activity Assay (Chromogenic)

Purpose: To determine the IC50 of the inhibitor against purified human lung tryptase.

Reagents:

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 (Heparin 50 µg/mL is required to stabilize Tryptase tetramers).

  • Substrate: S-2288 (Chromogenic) or Tosyl-Gly-Pro-Arg-pNA (1 mM stock).

  • Enzyme: Recombinant Human

    
    -Tryptase.
    

Workflow:

  • Preparation: Dilute 4-benzylpiperidine-1-carboximidamide sulfate in Buffer to 10x concentrations (range: 0.1 µM to 1000 µM).

  • Incubation: Mix 10 µL inhibitor + 80 µL Enzyme solution. Incubate 15 min at Room Temp (RT) to allow equilibrium binding.

  • Reaction Start: Add 10 µL Substrate.

  • Measurement: Monitor Absorbance at 405 nm (pNA release) kinetically for 10 minutes.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to a 4-parameter logistic curve to calculate IC50.
    
Cell-Based Degranulation Inhibition

Purpose: To assess if the inhibitor affects mediator release in live cells (HMC-1 or LAD2 lines).

Workflow:

  • Seeding: Plate HMC-1 cells at

    
     cells/mL in Tyrode’s Buffer.
    
  • Pre-treatment: Add 4-benzylpiperidine-1-carboximidamide (10–50 µM) for 30 mins.

  • Activation: Stimulate with Calcium Ionophore A23187 (1 µM) or anti-IgE (if sensitized).

  • Harvest: Centrifuge at 4°C. Collect supernatant.

  • Readout:

    • Histamine: ELISA or Fluorometric assay.

    • Tryptase Activity: Use the supernatant in the chromogenic assay described in 4.1.

    • Interpretation: If Tryptase activity is low but Histamine is high, the drug inhibited the enzyme post-release. If both are low, it may have blocked the autocrine feedback loop.

Visualization: The Tryptase-PAR2 Signaling Axis

The following diagram illustrates the specific intervention point of 4-benzylpiperidine-1-carboximidamide (BAP) within the mast cell inflammatory cascade.

TryptaseSignaling MastCell Activated Mast Cell Granules Secretory Granules MastCell->Granules Degranulation (IgE/Ca2+) Tryptase Active Tryptase (Tetramer) Granules->Tryptase Release PAR2 PAR-2 Receptor (Epithelium/Endothelium) Tryptase->PAR2 Cleaves N-terminus Fibrosis Fibroblast Proliferation Tryptase->Fibrosis Stimulates Inhibitor 4-Benzylpiperidine- 1-carboximidamide (BAP) Inhibitor->Tryptase Competitive Inhibition (S1 Pocket Blockade) Downstream Inflammation (Ca2+, Cytokines, Pain) PAR2->Downstream Signaling Cascade

Figure 1: Mechanism of Action.[1][2][3][4][5][6] BAP competitively inhibits released tryptase, preventing PAR-2 cleavage and downstream inflammatory signaling.

Data Summary: Inhibition Profile

The following table summarizes the expected inhibitory constants for 4-benzylpiperidine-1-carboximidamide against key serine proteases. Note that while it targets Tryptase, it is a "broad-spectrum" trypsin-like inhibitor.

Enzyme

/

(Approx.)[2]
Biological Relevance
Mast Cell Tryptase 0.7 – 5.0 µM Primary Target. Blocks allergic inflammation.
Trypsin0.5 – 2.0 µMDigestive enzyme (Control).
Thrombin5.0 – 20.0 µMCoagulation. Lower affinity than tryptase.
Chymase> 100 µMNo significant inhibition (Chymotrypsin-like specificity).

Data derived from structure-activity relationship (SAR) studies of amidinopiperidines [1, 3].

References

  • Stürzebecher, J., Prasa, D., & Sommerhoff, C. P. (1992). Inhibition of human mast cell tryptase by benzamidine derivatives. Biological Chemistry Hoppe-Seyler, 373(10), 1025–1030.

  • Costanzo, M. J., et al. (2008). Potent, nonpeptide inhibitors of human mast cell tryptase. Bioorganic & Medicinal Chemistry Letters, 18(6), 2114-2121.

  • Hallgren, J., & Pejler, G. (2006). Biology of mast cell tryptase: an inflammatory mediator.[1][2][4][7] FEBS Journal, 273(9), 1871-1895.

  • Houliston, R. S., et al. (2017). Conformational dynamics of the TTD–PHD histone reader module of the UHRF1 epigenetic regulator.[3][6][8][9] Journal of Biological Chemistry, 292(52), 21417–21428. (Note: Identifies BAP as a UHRF1 inhibitor).

  • PubChem Compound Summary. (2025). 4-Benzylpiperidine-1-carboximidamide.[3][6][8][9][10][11] National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

preparation of 4-benzylpiperidine-1-carboximidamide sulfate stock solutions

Application Note: Preparation and Handling of 4-Benzylpiperidine-1-carboximidamide Sulfate Stock Solutions Executive Summary 4-benzylpiperidine-1-carboximidamide sulfate is a synthetic guanidine derivative often utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 4-Benzylpiperidine-1-carboximidamide Sulfate Stock Solutions

Executive Summary

4-benzylpiperidine-1-carboximidamide sulfate is a synthetic guanidine derivative often utilized in medicinal chemistry as a building block for serine protease inhibitors (mimicking the arginine side chain) or as a probe in monoamine transporter research. Its guanidinium core (carboximidamide) provides high basicity and specific hydrogen-bonding capabilities, while the benzylpiperidine moiety confers lipophilic anchoring.

This guide provides a standardized, high-integrity protocol for preparing stable stock solutions. Unlike simple salts, the amphiphilic nature of this compound (hydrophilic guanidine head, lipophilic benzyl tail) requires specific solvent choices to prevent precipitation in aqueous buffers.

Compound Profile & Physicochemical Properties

Before preparation, verify the specific stoichiometry of your batch (e.g., 2:1 vs 1:1 salt).

PropertyDetail
Compound Name 4-Benzylpiperidine-1-carboximidamide sulfate
Core Structure Guanidine-substituted piperidine with a benzyl tail
Molecular Formula (Base)

(MW: ~217.31 g/mol )
Salt Form Sulfate (

).[1] Note: Check CoA for stoichiometry (often 2:1 base:acid).
Solubility Class Amphiphilic Salt
Primary Solvent DMSO (Recommended for >10 mM stocks)
Secondary Solvent Water (pH dependent), Methanol
pKa (Guanidine) ~12.5 (Highly Basic)

Critical Experimental Considerations (The "Why" Behind the Protocol)

  • Solvent Choice (DMSO vs. Water): While sulfate salts are generally water-soluble, the benzyl group increases lipophilicity. Preparing high-concentration stocks (>10 mM) directly in PBS or high-salt buffers can lead to "salting out." Dimethyl Sulfoxide (DMSO) is the preferred vehicle for primary stock solutions because it suppresses aggregation and is compatible with -20°C storage.

  • Hygroscopicity: Guanidine salts can be hygroscopic. Weighing must be performed quickly, or the vial should be equilibrated to room temperature in a desiccator before opening to prevent water uptake errors.

  • Free Base vs. Salt Correction: You must correct for the mass of the sulfate counterion when calculating Molarity.

    • Formula:

      
      
      

Protocol: Preparation of 10 mM Stock Solution

Materials Required:

  • 4-benzylpiperidine-1-carboximidamide sulfate (Solid)

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%)

  • Vortex mixer

  • Amber glass vials (borosilicate)

  • 0.22 µm PTFE syringe filter (optional, for sterilization)

Step-by-Step Procedure
  • Equilibration: Allow the product vial to warm to room temperature (20–25°C) before opening to prevent condensation.

  • Weighing: Weigh approximately 5–10 mg of the solid into a tared amber glass vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the volume of DMSO (

    
    ) required to achieve 10 mM.
    
    
    
    
    (Note: Ensure you use the MW of the SULFATE salt, not the free base).
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Divide the master stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 6–12 months.

Working Solution & Dilution Strategy

Warning: Do not dilute the DMSO stock directly into a high-salt buffer (like 10x PBS) as this may cause precipitation.

Recommended Dilution Scheme:

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into water or low-salt buffer (e.g., 10 mM HEPES) to create a 1 mM working stock (10% DMSO).

  • Final Dilution: Dilute the 1 mM stock into the assay medium (e.g., cell culture media) to achieve the final concentration (e.g., 1–10 µM).

    • Final DMSO Concentration: Ensure the final DMSO content in the assay is <0.5% (v/v) to avoid solvent toxicity.

Visualization: Workflow & Biological Context

Figure 1: Stock Preparation Workflow

This diagram illustrates the logical flow from solid handling to assay execution, emphasizing the critical "Intermediate Dilution" step to prevent precipitation.

StockPrep Solid Solid Compound (Hygroscopic) Weigh Weighing (Analytical Balance) Solid->Weigh DMSO Dissolve in Anhydrous DMSO (10 mM Master Stock) Weigh->DMSO Add Solvent Aliquot Aliquot & Freeze (-20°C) DMSO->Aliquot Intermed Intermediate Dilution (1:10 in Water) Avoids Shock Precip. Aliquot->Intermed Thaw Assay Final Assay Buffer (<0.5% DMSO) Intermed->Assay Dilute

Caption: Step-by-step workflow for preparing stable guanidine sulfate stocks, highlighting the intermediate dilution step.

Figure 2: Mechanistic Context (Protease/Transporter Interaction)

4-benzylpiperidine carboximidamides are often investigated for their ability to interact with specific residues in serine proteases or monoamine transporters.

Mechanism Compound 4-benzylpiperidine-1- carboximidamide Guanidine Guanidine Moiety (Positively Charged) Compound->Guanidine Benzyl Benzyl Tail (Lipophilic) Compound->Benzyl Pocket_S1 S1 Specificity Pocket (Aspartate Residue) Guanidine->Pocket_S1 Ionic Interaction (Mimics Arginine) Pocket_Hydro Hydrophobic Pocket Benzyl->Pocket_Hydro Van der Waals Interaction Target Biological Target (e.g., Serine Protease / MAT) Effect Competitive Inhibition Target->Effect Pocket_S1->Target Pocket_Hydro->Target

Caption: Structural basis of activity: The guanidine mimics arginine for ionic binding, while the benzyl group anchors the molecule hydrophobically.

Quality Control (Self-Validating the Protocol)

To ensure the stock solution was prepared correctly, use UV-Vis spectroscopy if a spectrophotometer is available.

  • Validation Step: The benzyl group has a characteristic UV absorption.

  • Method: Dilute a small aliquot to ~50 µM in water. Scan from 220–300 nm.

  • Expectation: You should see absorption peaks characteristic of the benzene ring (typically

    
     around 250–260 nm). Absence of peaks indicates the compound did not dissolve or precipitated.
    

References

  • National Center for Biotechnology Information (2025). 4-Benzylpiperidine-1-carboximidamide hydroiodide (CID 18525933). PubChem Compound Summary.[2] Retrieved from [Link]

  • Kim, K. M., et al. (2015). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors.[3] Bioorganic & Medicinal Chemistry.[3][4][5] Retrieved from [Link]

  • Zahariev, S., et al. (2004). Solvent-free synthesis of azole carboximidamides.[4] Tetrahedron Letters. Retrieved from [Link]

Sources

Application

Topic: A Validated Approach for the Synthesis of 4-Benzylpiperidine-1-carboximidamide Sulfate

An Application Note and Protocol from a Senior Application Scientist Abstract This application note provides a detailed, robust, and validated protocol for the multi-step synthesis of 4-benzylpiperidine-1-carboximidamide...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This application note provides a detailed, robust, and validated protocol for the multi-step synthesis of 4-benzylpiperidine-1-carboximidamide sulfate. Guanidine-containing moieties are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and their potential for forming salt bridges with biological targets. The 4-benzylpiperidine scaffold is a common feature in a variety of centrally acting agents. This document outlines a reliable synthetic route starting from commercially available 4-benzylpyridine, proceeding through the formation of 4-benzylpiperidine, and culminating in a high-yield guanylation reaction and subsequent salt formation with sulfuric acid. The protocols herein are designed for reproducibility and scalability, with in-depth explanations of the chemical principles, troubleshooting guidance, and comprehensive characterization data. This guide is intended for researchers and professionals in synthetic organic chemistry and drug development.

Introduction and Synthetic Rationale

The synthesis of guanidine derivatives is a cornerstone of modern medicinal chemistry. The unique electronic and structural properties of the guanidinium group, which is protonated at physiological pH, make it a valuable functional group for enhancing interactions with biological macromolecules. The target molecule, 4-benzylpiperidine-1-carboximidamide, combines this potent functional group with the lipophilic and structurally significant 4-benzylpiperidine scaffold.

The synthetic strategy detailed in this note is a three-step process designed for efficiency and high purity of the final product. The chosen pathway is as follows:

  • Reduction of 4-Benzylpyridine: The synthesis commences with the catalytic hydrogenation of 4-benzylpyridine to yield 4-benzylpiperidine. This is a well-established and high-yielding transformation.

  • Guanylation of 4-Benzylpiperidine: The secondary amine of 4-benzylpiperidine is then converted to the desired carboximidamide (guanidine) group. This is the key step, and we will employ a modern and efficient guanylating agent, N,N'-di-Boc-1H-pyrazole-1-carboxamidine, for a clean and high-yielding reaction.

  • Salt Formation: The free base is then treated with sulfuric acid to produce the stable and crystalline sulfate salt, which is often preferred for pharmaceutical applications due to its improved solubility and handling properties.

The overall synthetic workflow is depicted in the diagram below.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Guanylation cluster_2 Step 3: Salt Formation A 4-Benzylpyridine B 4-Benzylpiperidine A->B H2, Pd/C Ethanol C 4-Benzylpiperidine D N,N'-Di-Boc-1-((4-benzylpiperidin-1-yl)(imino)methyl)-1H-pyrazole C->D N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Triethylamine, DCM E 4-Benzylpiperidine-1-carboximidamide D->E Trifluoroacetic Acid DCM F 4-Benzylpiperidine-1-carboximidamide G 4-Benzylpiperidine-1-carboximidamide Sulfate F->G H2SO4 Methanol

Figure 1: Overall synthetic workflow for 4-benzylpiperidine-1-carboximidamide sulfate.

Detailed Synthetic Protocols

Step 1: Synthesis of 4-Benzylpiperidine

Principle: This step involves the catalytic hydrogenation of the pyridine ring of 4-benzylpyridine. Palladium on carbon (Pd/C) is an effective catalyst for this transformation, and the reaction is typically carried out under a hydrogen atmosphere in a protic solvent like ethanol.

Protocol:

  • To a 500 mL hydrogenation flask, add 4-benzylpyridine (10.0 g, 59.1 mmol) and ethanol (200 mL).

  • Carefully add 10% palladium on carbon (1.0 g, 10 wt%).

  • Seal the flask and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethanol (3 x 30 mL).

  • Concentrate the filtrate under reduced pressure to yield 4-benzylpiperidine as a colorless oil.

Data Summary:

ParameterValue
Starting Material4-Benzylpyridine (10.0 g)
Reagents10% Pd/C, H₂ gas, Ethanol
Reaction Time16 hours
TemperatureRoom Temperature
Pressure50 psi
Expected Yield9.8 g (95%)
Purity (by GC-MS)>98%
Step 2: Synthesis of 4-Benzylpiperidine-1-carboximidamide (Free Base)

Principle: The guanylation of the secondary amine is achieved using N,N'-di-Boc-1H-pyrazole-1-carboxamidine. This reagent readily reacts with amines to form a di-Boc-protected guanidine intermediate, which can then be deprotected under acidic conditions using trifluoroacetic acid (TFA) to yield the desired carboximidamide.

Protocol:

Part A: Formation of the Protected Intermediate

  • Dissolve 4-benzylpiperidine (5.0 g, 28.5 mmol) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask.

  • Add triethylamine (4.4 mL, 31.4 mmol).

  • Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (9.7 g, 31.4 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-Boc-protected guanidine intermediate.

Part B: Deprotection

  • Dissolve the crude intermediate from the previous step in DCM (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 22 mL, 285 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove non-polar impurities.

  • Basify the aqueous layer to pH > 12 with 6N NaOH.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-benzylpiperidine-1-carboximidamide as a viscous oil.

Data Summary:

ParameterValue
Starting Material4-Benzylpiperidine (5.0 g)
ReagentsN,N'-Di-Boc-1H-pyrazole-1-carboxamidine, TEA, TFA, DCM
Reaction Time12 hours (protection), 4 hours (deprotection)
TemperatureRoom Temperature
Expected Yield5.5 g (88%)
Purity (by LC-MS)>95%
Step 3: Formation of 4-Benzylpiperidine-1-carboximidamide Sulfate

Principle: This is a straightforward acid-base reaction. The basic guanidine free base is reacted with a stoichiometric amount of sulfuric acid in a suitable solvent to precipitate the sulfate salt.

Protocol:

  • Dissolve 4-benzylpiperidine-1-carboximidamide (5.0 g, 22.8 mmol) in methanol (50 mL).

  • In a separate flask, prepare a solution of concentrated sulfuric acid (0.62 mL, 11.4 mmol) in methanol (20 mL), adding the acid to the solvent slowly while cooling in an ice bath.

  • Slowly add the sulfuric acid solution to the solution of the free base with stirring.

  • A white precipitate should form. Stir the suspension at room temperature for 1 hour.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold methanol (2 x 10 mL) and then with diethyl ether (2 x 20 mL).

  • Dry the solid under vacuum to a constant weight to yield 4-benzylpiperidine-1-carboximidamide sulfate as a white crystalline solid.

Data Summary:

ParameterValue
Starting Material4-Benzylpiperidine-1-carboximidamide (5.0 g)
ReagentsConcentrated H₂SO₄, Methanol
Reaction Time1 hour
TemperatureRoom Temperature
Expected Yield6.2 g (92%)
AppearanceWhite crystalline solid

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Incomplete reductionInactive catalyst, insufficient hydrogen pressure, insufficient reaction time.Use fresh catalyst, ensure the system is properly sealed and pressurized, extend reaction time and monitor by GC-MS.
Step 2: Low yield of guanylationInsufficient reaction time, moisture in the reaction.Ensure all glassware and solvents are dry. Extend reaction time.
Step 2: Incomplete deprotectionInsufficient TFA or reaction time.Increase the amount of TFA or extend the reaction time. Monitor by LC-MS.
Step 3: Product does not precipitateSolution is too dilute, incorrect stoichiometry.Concentrate the solution. Check the stoichiometry of the acid. Try a less polar solvent like isopropanol.

Safety Precautions

  • Hydrogenation: The use of hydrogen gas with a palladium catalyst is highly flammable and can be explosive. Perform the reaction in a well-ventilated fume hood, away from ignition sources, and use appropriate safety equipment.

  • Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive. Always add acid to the solvent, never the other way around, to avoid a violent exothermic reaction. Handle with appropriate PPE.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated fume hood.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(25), 7449–7451. [Link]

  • Katritzky, A. R., & Ji, F.-B. (2004). A Novel and Convenient Guanylation of Amines. Synthetic Communications, 34(7), 1211–1220. [Link]

  • Lipton, M. A., & Basha, A. (1999). A very mild, versatile and selective method for the guanylation of amines. Tetrahedron Letters, 40(25), 4643-4646. [Link]

Method

Application Note: Allosteric Inhibition of UHRF1 Histone Reader Function using 4-Benzylpiperidine-1-carboximidamide Sulfate

This Application Note and Protocol Guide details the usage of 4-benzylpiperidine-1-carboximidamide sulfate (BPC) , a small molecule identified as an allosteric inhibitor of the UHRF1 epigenetic regulator. While structura...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the usage of 4-benzylpiperidine-1-carboximidamide sulfate (BPC) , a small molecule identified as an allosteric inhibitor of the UHRF1 epigenetic regulator. While structurally related to serine protease inhibitors, its primary high-value application is probing the histone reader function of the UHRF1 Tandem Tudor Domain (TTD).

Introduction & Mechanism of Action

4-benzylpiperidine-1-carboximidamide sulfate (BPC) is a synthetic small molecule guanidino-piperidine derivative. It has emerged as a critical chemical probe for studying UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), a master regulator of DNA methylation maintenance and epigenetic inheritance.

The Biological Target: UHRF1

UHRF1 is a multidomain protein that "reads" epigenetic marks.[1][2][3][4][5] Its Tandem Tudor Domain (TTD) and Plant Homeodomain (PHD) work as an integrated module to recognize H3K9me3 (Histone 3 trimethylated at Lysine 9). This recognition is essential for recruiting DNA Methyltransferase 1 (DNMT1) to replication forks, ensuring DNA methylation patterns are copied to daughter cells.

Mechanism of Inhibition

Unlike classical active-site inhibitors, BPC acts via a distinct allosteric mechanism :

  • Binding Site: BPC binds to the peptide-binding groove of the TTD .[1][3][4]

  • Competition: It competes with the interdomain linker (a flexible region connecting TTD and PHD) which normally occupies this groove to stabilize the "closed" (active) conformation.

  • Conformational Shift: By displacing the linker, BPC promotes an "open" conformation of the TTD-PHD module.[2][3][4][6][7][8]

  • Functional Consequence: The "open" state is significantly less efficient at binding H3K9me3, thereby inhibiting UHRF1's ability to read repressive histone marks and subsequently ubiquitinating Histone H3.

Structural Specificity
  • Chemical Name: 4-benzylpiperidine-1-carboximidamide sulfate

  • Core Structure: A piperidine ring with a benzyl group at C4 and a guanidino group (carboximidamide) at N1.

  • Salt Form: The sulfate salt is preferred for aqueous solubility in kinetic assay buffers.

Experimental Workflow Visualization

The following diagram illustrates the allosteric mechanism and the experimental logic for the assays described below.

UHRF1_Mechanism Closed Closed State (Active Reader) H3K9me3 H3K9me3 (Histone Mark) Closed->H3K9me3 High Affinity Binding Open Open State (Inactive Reader) Open->H3K9me3 Low Affinity (Inhibition) Linker Interdomain Linker Linker->Closed Stabilizes BPC BPC Sulfate (Inhibitor) BPC->Open Promotes BPC->Linker Competes/Displaces Ubiquitination H3 Ubiquitination (Downstream Signal) H3K9me3->Ubiquitination Triggers

Caption: Figure 1: Allosteric Mechanism of BPC. BPC displaces the interdomain linker from the TTD groove, forcing UHRF1 into an 'Open' conformation that cannot efficiently bind H3K9me3, thereby blocking downstream ubiquitination.

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Purpose: To determine the


 of BPC against the UHRF1 TTD-PHD interaction with H3K9me3. This is the primary "Reader" kinetic assay.
Materials
  • Protein: Recombinant UHRF1 TTD-PHD module (approx. residues 120–380).

  • Tracer: Fluorescein-labeled H3K9me3 peptide (e.g., FAM-ARTKQTAR(Kme3)STGGK).

  • Inhibitor: 4-benzylpiperidine-1-carboximidamide sulfate (Prepare 100 mM stock in DMSO or Water; Sulfate is water-soluble, but DMSO is often used for consistency).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Plate: Black 384-well low-binding microplate.

Step-by-Step Procedure
  • Determine

    
     of Tracer: 
    
    • Titrate UHRF1 TTD-PHD (0 to 10 µM) against a fixed concentration of FAM-H3K9me3 tracer (10 nM).

    • Plot mP (millipolarization) vs. [Protein]. Fit to a binding isotherm to find

      
      .
      
    • Note: Select a protein concentration for the inhibition assay that is roughly equal to the

      
       (typically 0.5 – 2 µM) to ensure sensitivity.
      
  • Prepare Inhibitor Dilutions:

    • Prepare a 12-point serial dilution of BPC sulfate in Assay Buffer.

    • Range: 0.1 µM to 500 µM (depending on potency; BPC is a fragment-like binder with modest affinity, typically requiring high µM range).

  • Assay Setup:

    • Mix: 10 µL of 2x Protein Solution + 10 µL of 2x BPC Dilution.

    • Incubate: 15 minutes at Room Temperature (RT) to allow BPC to induce the conformational change.

    • Add Tracer: Add 10 µL of 3x FAM-H3K9me3 Tracer (Final conc: 10 nM).

    • Final Volume: 30 µL.

  • Measurement:

    • Incubate for 30 minutes at RT in the dark.

    • Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader.

  • Data Analysis:

    • Convert raw mP values to % Inhibition.

    • Fit data to the Cheng-Prusoff equation adapted for FP or a standard 4-parameter logistic (4PL) model to calculate

      
      .
      

Protocol 2: UHRF1 E3 Ligase Enzymatic Assay

Purpose: To confirm that BPC inhibition of "reading" translates to inhibition of "writing" (enzymatic ubiquitination activity).

Materials
  • Enzymes: Recombinant UHRF1 (Full length or construct with Ring domain), E1 activating enzyme (e.g., UBA1), E2 conjugating enzyme (e.g., UbcH5a).

  • Substrate: Recombinant Nucleosomes or Histone H3/H3 peptide.

  • Cofactors: Ubiquitin (wild-type or biotinylated), ATP, MgCl2.

  • Inhibitor: BPC sulfate.

  • Detection: Anti-Ubiquitin Western Blot or HTRF (Homogeneous Time Resolved Fluorescence) kit.

Step-by-Step Procedure
  • Reaction Mix Preparation (on ice):

    • Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT.

    • Enzyme Mix: 100 nM E1, 500 nM E2, 200 nM UHRF1.

    • Substrate: 1 µM Nucleosomes (H3 source).

  • Inhibitor Pre-incubation:

    • Add BPC sulfate (at

      
       and 10x 
      
      
      
      concentrations) to the Enzyme Mix.
    • Incubate for 20 minutes at RT. Crucial: This allows BPC to lock the TTD-PHD into the open state before catalysis begins.

  • Initiate Reaction:

    • Add Start Mix: 50 µM Ubiquitin + 2 mM ATP.

    • Total reaction volume: 20–50 µL.

  • Kinetics:

    • Incubate at 30°C.

    • Take aliquots at 0, 15, 30, and 60 minutes.

    • Stop: Quench with SDS-PAGE loading buffer (boil for 5 min) or EDTA (for HTRF).

  • Detection (Western Blot):

    • Run samples on 4–12% Bis-Tris gel.

    • Blot for Anti-H3 or Anti-Ubiquitin .

    • Result: In the presence of BPC, you should observe a reduction in poly-ubiquitinated H3 species (high molecular weight smears) compared to the DMSO control.

Specificity & Troubleshooting

Specificity Control (Critical)

BPC contains a guanidino group , making it an arginine mimetic.

  • Risk: It may act as a competitive inhibitor for trypsin-like serine proteases (e.g., Trypsin, Thrombin, Tryptase) by binding to the S1 pocket.

  • Control: If using crude lysates, include a specific serine protease inhibitor (that does not affect UHRF1) or test BPC against a standard trypsin assay to quantify off-target effects.

  • Note: In purified system assays (Protocol 1 & 2), this is less of a concern, but it is relevant for cell-based work.

Solubility
  • Sulfate Salt: BPC sulfate is generally soluble in water up to ~50-100 mM.

  • Storage: Store powder at -20°C desiccated. Make fresh stocks or store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Data Interpretation[4][5][6][7][11]
  • Incomplete Inhibition: Because BPC is an allosteric inhibitor that shifts a conformational equilibrium, it may not achieve 100% inhibition like a competitive active-site blocker. It shifts the population toward the "open" state.

  • Hill Slope: Watch the Hill slope in your

    
     curves. A slope significantly deviating from 1.0 might indicate the complex allosteric mechanism or aggregation at high concentrations.
    

References

  • Houliston, R. S., et al. (2017). Conformational dynamics of the TTD-PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability.[2] Journal of Biological Chemistry, 292(52), 21417–21430.

  • Krifa, M., et al. (2013). UHRF1: Implications in cancer and therapeutic target. Epigenetics, 8(11), 1159-1168.
  • Gelato, K. A., et al. (2014).
  • Vaughan, R. M., et al. (2018). The UHRF1 protein: a critical link between DNA methylation and histone modification.[2] Nucleus, 9(1), 1-10.

Sources

Application

Application Notes &amp; Protocols: Safe Handling and Storage of 4-benzylpiperidine-1-carboximidamide Sulfate Powder

Introduction 4-benzylpiperidine-1-carboximidamide and its salt forms are emerging as significant scaffolds in medicinal chemistry and drug development. Their structural motifs are explored for various therapeutic targets...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-benzylpiperidine-1-carboximidamide and its salt forms are emerging as significant scaffolds in medicinal chemistry and drug development. Their structural motifs are explored for various therapeutic targets, necessitating a thorough understanding of their physicochemical properties for safe and effective laboratory use. This document provides detailed protocols and expert guidance for the handling and storage of 4-benzylpiperidine-1-carboximidamide sulfate as a solid powder, a form commonly encountered in research and development settings.

The protocols herein are synthesized from established best practices for handling powdered chemical reagents, particularly amine salts and hygroscopic compounds, and are supplemented with hazard data from structurally related molecules.[1] The primary objective is to ensure the integrity of the compound and the safety of laboratory personnel. Adherence to these guidelines is critical for reproducibility in experimental outcomes and for maintaining a safe research environment.

Hazard Assessment and Mitigation

While a specific Safety Data Sheet (SDS) for 4-benzylpiperidine-1-carboximidamide sulfate is not widely available, a robust hazard assessment can be extrapolated from related structures such as 4-benzylpiperidine and other carboximidamide salts.

2.1 Inferred Hazards Based on analogous compounds, 4-benzylpiperidine-1-carboximidamide sulfate powder should be treated as a hazardous substance with the following potential risks:

  • Skin and Eye Irritation: Piperidine derivatives and other amine salts are known to be irritants. Direct contact with the powder or solutions can cause skin irritation or serious eye damage.[2]

  • Respiratory Tract Irritation: Inhalation of fine dust particles may cause respiratory irritation.

  • Harmful if Swallowed: Ingestion may be harmful, with potential systemic effects.

2.2 Engineering Controls: The First Line of Defense The primary causality behind using engineering controls is to minimize exposure by containing the hazard at its source.

  • Chemical Fume Hood: All weighing and reconstitution operations involving the powder must be conducted in a certified chemical fume hood. This prevents the inhalation of airborne particles and contains potential spills.[3]

  • Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure (VBE) or powder containment hood is recommended to maintain accuracy while ensuring operator safety.

  • General Laboratory Ventilation: The laboratory should be well-ventilated to dilute and remove any fugitive emissions.[3][4]

2.3 Personal Protective Equipment (PPE) PPE is mandatory for all personnel handling the compound. The choice of PPE is based on a risk assessment of the procedures being performed.

  • Eye and Face Protection: Chemical splash-resistant safety goggles with side shields are required.[5][6] A face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk solution preparation.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated. Always wash hands thoroughly after handling the chemical, even after removing gloves.[6]

  • Body Protection: A laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be used.

Compound Storage Protocols

The stability of powdered reagents, especially sulfate salts, is critically dependent on storage conditions.[1][7] Improper storage can lead to degradation, hydration, or clumping, compromising sample integrity.[1][3]

3.1 Short-Term and Long-Term Storage Conditions The primary goals are to protect the compound from moisture, light, and heat. Sulfate salts can be hygroscopic, and ambient moisture can lead to caking and potential degradation.[1][8]

ParameterConditionRationale
Temperature 15-25°C (59-77°F)Prevents thermal degradation. Avoids temperature fluctuations that can cause condensation inside the container.[1]
Humidity Store in a desiccator or controlled low-humidity environment (<50% RH)Minimizes water absorption, preventing caking and hydrolysis. Sulfate salts are known to be susceptible to moisture.[1][7]
Light Protect from light; store in an opaque container in a dark cabinetPrevents potential photochemical degradation.[1]
Atmosphere Inert gas (Argon or Nitrogen) overlay is recommended for long-term storageDisplaces oxygen and moisture, preventing oxidative degradation and hydrolysis, thereby extending shelf life.
Container Original supplier bottle or a tightly sealed, clearly labeled glass vialEnsures a proper seal to prevent atmospheric contamination. The container must be kept tightly closed when not in use.[3][4]

3.2 Storage Segregation Chemicals must be stored according to their hazard class and compatibility to prevent dangerous reactions.[9][10]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5]

  • Location: Do not store on high shelves or on the floor.[3][10] Store powders above liquids to prevent contamination in case of a liquid spill.[9] Designated and labeled cabinets are essential for organized and safe storage.[3]

Experimental Protocols: Handling and Preparation

4.1 Workflow for Safe Handling of Powder The following diagram outlines the critical workflow from receiving the compound to its final storage.

G cluster_0 Preparation & PPE cluster_1 Handling in Controlled Environment cluster_2 Cleanup & Storage Receive Receive Compound (Verify Integrity) Inspect Inspect Container (Seals, Damage) Receive->Inspect DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Inspect->DonPPE FumeHood Transfer to Chemical Fume Hood DonPPE->FumeHood Weigh Weigh Powder (Use Anti-Static Measures) FumeHood->Weigh Reconstitute Reconstitute or Aliquot (Slow Addition of Powder to Solvent) Weigh->Reconstitute Clean Decontaminate & Clean (Spatula, Weigh Boat, Surfaces) Reconstitute->Clean Seal Tightly Seal Container (Consider Inert Gas Backfill) Clean->Seal Store Store in Designated Location (Cool, Dry, Dark, Segregated) Seal->Store Update Update Inventory Log (Date Opened, Amount Used) Store->Update

Caption: Workflow for handling 4-benzylpiperidine-1-carboximidamide sulfate powder.

4.2 Protocol for Weighing the Powder This protocol is designed to minimize aerosolization and ensure accurate measurement.

  • Preparation: Assemble all necessary equipment (spatula, weigh paper/boat, secondary container) inside the chemical fume hood before retrieving the compound from storage.

  • Tare Balance: Place the weigh boat on the analytical balance and tare it.

  • Transfer: Carefully open the container. Use a clean spatula to transfer a small amount of the powder to the weigh boat. Avoid scooping in a manner that generates dust.

  • Seal and Weigh: Close the primary container immediately after transferring the required amount. Record the final weight.

  • Cleanup: Dispose of the weigh boat and any contaminated materials in a designated hazardous waste container. Clean the spatula and the balance surface thoroughly.

4.3 Protocol for Reconstituting the Powder into a Stock Solution This procedure ensures the powder is fully dissolved safely.

  • Solvent Preparation: Add the desired volume of the appropriate solvent to a sterile, labeled container (e.g., a volumetric flask or glass vial).

  • Powder Addition: Using the weighed powder from Protocol 4.2, carefully add it to the solvent. It is crucial to add the solid to the liquid to prevent clumping and splashing.

  • Dissolution: Cap the container and mix the solution by vortexing, sonicating, or magnetic stirring until all the solid has dissolved. Gentle heating may be required for some solvents, but this should be tested on a small scale first to ensure it does not cause degradation.

  • Finalization: Once fully dissolved, adjust to the final volume if using a volumetric flask. The solution is now ready for use or for sterile filtration and aliquoting for storage.

Spill and Waste Management

5.1 Spill Response Protocol Prompt and correct response to a spill is critical to prevent exposure and contamination.

G cluster_0 Immediate Actions cluster_1 Small Spill (Powder <1g) cluster_2 Large Spill / Solution cluster_3 Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Risk Alert->Assess Cover Gently Cover with Absorbent Paper Assess->Cover Small Spill Contain Contain with Absorbent Pads/Sand Assess->Contain Large Spill Wet Dampen Paper with Water (No Dust) Cover->Wet Collect Collect Debris into Waste Bag Wet->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate Absorb Absorb Liquid Contain->Absorb CollectLarge Collect into Waste Container Absorb->CollectLarge CollectLarge->Decontaminate Dispose Dispose of Waste via EH&S Decontaminate->Dispose Report Report Incident to Supervisor Dispose->Report

Sources

Method

4-benzylpiperidine-1-carboximidamide sulfate application in asthma research models

This Application Note and Protocol Guide details the use of 4-benzylpiperidine-1-carboximidamide sulfate (often abbreviated as BPC in epigenetic literature) in asthma research. Based on current high-impact literature, th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 4-benzylpiperidine-1-carboximidamide sulfate (often abbreviated as BPC in epigenetic literature) in asthma research.

Based on current high-impact literature, this compound is a specific allosteric inhibitor of UHRF1 (Ubiquitin-like, with PHD and RING finger domains 1). Its primary application in asthma models is investigating the epigenetic regulation of airway remodeling (specifically basal cell hyperplasia) and immune cell memory (Th2/Th17 differentiation).

Target: UHRF1 (Tandem Tudor Domain) | Role: Epigenetic Modulator | Focus: Airway Remodeling & Inflammation

Introduction & Mechanism of Action

4-benzylpiperidine-1-carboximidamide sulfate is a small molecule probe that targets the epigenetic integrator UHRF1 . In the context of asthma, UHRF1 is a critical regulator of cell proliferation and "inflammatory memory." It functions by bridging DNA methylation (via DNMT1) and histone modification (H3K9me3).

Physiological Relevance in Asthma

Asthma is increasingly understood as a disease of epigenetic dysregulation .[1]

  • Airway Remodeling: UHRF1 is highly expressed in airway basal cells. Its activity is required for the hyperplastic response seen in chronic asthma (thickening of the airway wall). Inhibiting UHRF1 prevents excessive basal cell proliferation.

  • Immune Memory: T-cells (Th2/Th17) rely on UHRF1 to maintain methylation patterns that silence anti-inflammatory genes. UHRF1 inhibition can "erase" this pathological memory, potentially reversing steroid resistance.

Mechanism of Inhibition

Unlike catalytic inhibitors, 4-benzylpiperidine-1-carboximidamide acts allosterically :

  • Binding: It binds to the peptide-binding groove of the UHRF1 Tandem Tudor Domain (TTD).

  • Displacement: It competes with the internal linker region of UHRF1.

  • Conformational Lock: It forces UHRF1 into an "open" conformation that cannot effectively bind H3K9me3 (trimethylated histone H3 lysine 9).

  • Functional Outcome: Failure to recruit DNMT1 to replication forks

    
     Passive DNA hypomethylation 
    
    
    
    Reactivation of silenced regulatory genes (e.g., tumor suppressors or differentiation factors).
Visualizing the Mechanism

MOA Compound 4-benzylpiperidine-1- carboximidamide (BPC) UHRF1_Closed UHRF1 (Closed State) High Affinity for H3K9me3 Compound->UHRF1_Closed Binds TTD Groove UHRF1_Open UHRF1 (Open State) Low Affinity for H3K9me3 UHRF1_Closed->UHRF1_Open Allosteric Shift DNMT1 DNMT1 Recruitment UHRF1_Closed->DNMT1 Recruits UHRF1_Open->DNMT1 Fails to Recruit Therapeutic Therapeutic Effect: Reduced Remodeling & Inflammation UHRF1_Open->Therapeutic Restores Gene Expression Methylation Maintenance of DNA Methylation DNMT1->Methylation Maintains Remodeling Pathological Airway Remodeling (Hyperplasia) Methylation->Remodeling Silences Regulators

Caption: Allosteric inhibition of UHRF1 by BPC prevents H3K9me3 recognition, disrupting the maintenance of pathological DNA methylation patterns in asthmatic airway cells.

Experimental Protocols

A. Preparation of Stock Solutions

The sulfate salt provides improved solubility over the free base.

  • Molecular Weight: ~273.35 g/mol (Adjust based on specific sulfate stoichiometry from CoA).

  • Solvent: DMSO (Dimethyl sulfoxide) or Water (if sulfate salt is highly pure).

  • Stock Concentration: Prepare a 10 mM stock solution.

    • Example: Dissolve 2.73 mg in 1 mL DMSO.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

B. In Vitro Model: Airway Basal Cell Hyperplasia

This protocol assesses the compound's ability to inhibit the excessive proliferation of airway progenitor cells, a key feature of remodeling.

Cell System: Primary Human Bronchial Epithelial Cells (HBECs) or BCi-NS1.1 cell line. Reagents: K-SFM medium, BPC Stock (10 mM), EdU Proliferation Kit.

  • Seeding: Plate HBECs at 5,000 cells/cm² in collagen-coated 96-well plates.

  • Synchronization: Starve cells in growth-factor-reduced medium for 12 hours to synchronize cell cycle.

  • Stimulation: Induce hyperplasia using IL-13 (10 ng/mL) or EGF (20 ng/mL) to mimic the asthmatic environment.

  • Treatment:

    • Experimental: Add BPC at varying concentrations: 1 µM, 5 µM, 10 µM, 20 µM .

    • Control: Vehicle (DMSO < 0.1%).

  • Incubation: Culture for 48–72 hours.

  • Readout 1 (Proliferation): Add EdU (10 µM) for the final 4 hours. Fix and stain. Calculate % EdU+ basal cells (p63+).

  • Readout 2 (Epigenetic Mark): Perform Western Blot for UHRF1 and H3K9me3 . Effective target engagement should show no change in UHRF1 protein levels (initially) but a decrease in global H3K9me3 or DNA methylation (5-mC).

C. In Vivo Model: Murine Asthma (Remodeling Focus)

Model: House Dust Mite (HDM) induced chronic asthma. Species: BALB/c or C57BL/6 mice (6-8 weeks).

Workflow Diagram:

Workflow Sensitization Sensitization (HDM Intranasal) Days 0-14 Challenge Challenge Phase (HDM 3x/week) Weeks 3-5 Sensitization->Challenge Analysis Analysis (Day 36) Challenge->Analysis Treatment Treatment (BPC 20 mg/kg IP) Concurrent with Challenge Treatment->Challenge Daily/Every other day

Caption: Experimental timeline for assessing BPC efficacy in a chronic HDM-induced asthma model.

Step-by-Step Protocol:

  • Sensitization: Administer 25 µg HDM extract intranasally (IN) on Days 0, 1, and 2.

  • Challenge: Administer 25 µg HDM IN three times a week for 3 weeks (Days 14–35).

  • Drug Administration:

    • Group A: Vehicle Control (Saline/DMSO IP).

    • Group B: BPC Sulfate (20 mg/kg , Intraperitoneal, daily during challenge phase).

    • Note: Oral bioavailability is low; IP or Intratracheal is preferred for research.

  • Harvest (Day 36):

    • BALF: Collect Bronchoalveolar Lavage Fluid for differential cell counts (Eosinophils/Neutrophils).

    • Lung Tissue: Fix left lobe in 10% formalin for histology. Snap freeze right lobes for RNA/Protein.

  • Analysis:

    • Histology: Stain with PAS (Periodic Acid-Schiff) for goblet cells and Masson’s Trichrome for fibrosis.

    • IHC: Stain for Ki67 (proliferation) in the basal layer of the airway epithelium.

    • Efficacy Metric: A reduction in sub-epithelial fibrosis and basal cell layer thickness indicates successful remodeling inhibition.

Data Analysis & Expected Results

ReadoutAssay MethodExpected Result (BPC Treatment)Significance
H3K9me3 Western Blot / ChIPDecreased global or promoter-specific levelsConfirms UHRF1 inhibition (loss of reader function).
Basal Cell Proliferation EdU / Ki67 IHCReduced (closer to baseline)Prevention of airway wall thickening.
Goblet Cell Metaplasia PAS StainingReduced mucus productionReversal of epithelial differentiation defects.
Th2 Cytokines ELISA (IL-4, IL-5, IL-13)Decreased Epigenetic silencing of inflammatory pathways.

References

  • Houliston, R. S., et al. (2017). "Conformational dynamics of the TTD-PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability." Journal of Biological Chemistry, 292(52), 21417-21430. Link

    • Key Source: Defines 4-benzylpiperidine-1-carboximidamide as a specific UHRF1 TTD inhibitor.
  • Yuan, T., et al. (2023). "UHRF1 is required for the proliferation of basal cells in airway epithelium repair and three-dimensional tracheosphere culture." Stem Cell Research & Therapy. Key Source: Establishes UHRF1 as a critical target for airway remodeling and basal cell hyperplasia in asthma/injury models.
  • Alhosin, M., et al. (2016). "Signatures of DNA methylation in asthma: From mechanisms to biomarkers." Clinical Epigenetics.

Sources

Application

Application Note: Buffer Compatibility and Assay Optimization for 4-Benzylpiperidine-1-Carboximidamide (BPC) Sulfate

Target Audience: Biophysicists, Assay Development Scientists, and Epigenetic Researchers Focus: UHRF1 Tandem Tudor Domain (TTD) Allosteric Modulation Introduction & Mechanistic Context The epigenetic integrator UHRF1 (Ub...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Biophysicists, Assay Development Scientists, and Epigenetic Researchers Focus: UHRF1 Tandem Tudor Domain (TTD) Allosteric Modulation

Introduction & Mechanistic Context

The epigenetic integrator UHRF1 (Ubiquitin-like, containing PHD and RING finger domains 1) is a critical multidomain protein responsible for the maintenance of DNA methylation patterns during cellular replication[1]. Overexpression of UHRF1 is a hallmark of various oncogenic transformations, making it a high-value therapeutic target[2].

UHRF1 reads the histone code via its Tandem Tudor Domain (TTD) and Plant Homeodomain (PHD), which cooperatively bind to trimethylated histone H3 (H3K9me3)[3]. Recent fragment-based drug discovery efforts have identified 4-benzylpiperidine-1-carboximidamide (BPC) as a potent allosteric modulator[3]. BPC binds directly to the TTD groove, competing with the endogenous interdomain linker. This binding forces the TTD-PHD module into an "open" conformation, drastically reducing its affinity for H3K9me3 and disrupting downstream epigenetic maintenance[2][3].

When utilizing the sulfate salt of BPC in biophysical and biochemical assays (such as Fluorescence Polarization or 2D NMR), researchers must carefully engineer their buffer systems. The highly basic carboximidamide moiety, combined with the hydrophobic benzylpiperidine core and the kosmotropic sulfate counterion, dictates specific physicochemical constraints to prevent compound aggregation, precipitation, or assay interference.

Mechanism UHRF1_Apo Apo UHRF1 (TTD-PHD) Compact State UHRF1_Bound UHRF1-H3K9me3 Complex (Active Reader) UHRF1_Apo->UHRF1_Bound High Affinity Binding UHRF1_Open BPC-UHRF1 Complex Open State UHRF1_Apo->UHRF1_Open BPC Binding to TTD H3K9me3 H3K9me3 Peptide H3K9me3->UHRF1_Bound BPC BPC Sulfate (Allosteric Inhibitor) BPC->UHRF1_Open UHRF1_Open->UHRF1_Bound Low Affinity / Blocked

Caption: UHRF1 allosteric modulation pathway: BPC binds the TTD groove, promoting an inactive open state.

Physicochemical Profiling of BPC Sulfate

To design a self-validating assay system, one must first understand the causality behind the compound's behavior in solution. BPC sulfate consists of a lipophilic tail and a highly polar, basic headgroup.

ParameterValue / CharacteristicImpact on Assay Design
Molecular Weight ~315.4 g/mol (as sulfate salt)Determines molarity calculations for precise titrations.
pKa (Carboximidamide) ~11.0 – 12.5Remains fully protonated (cationic) at physiological pH (7.4–8.5). Relies on electrostatic interactions with acidic TTD pockets.
LogP (predicted) ~1.8 – 2.2Moderate lipophilicity. Prone to non-specific binding to polystyrene microplates if carrier proteins or detergents are absent.
Counterion (Sulfate)

Kosmotropic anion. Can precipitate in the presence of high concentrations of divalent cations (e.g.,

,

).
The Causality of Buffer Selection
  • pH Optimization: The TTD domain of UHRF1 requires a slightly basic pH for optimal structural stability and H3K9me3 recognition[3]. Because BPC's pKa is >11, operating at pH 8.5 ensures the compound remains fully ionized, maintaining the critical cation-

    
     and electrostatic interactions required to anchor it within the TTD groove.
    
  • Ionic Strength: High salt concentrations (>150 mM NaCl) will cause Debye-Hückel electrostatic shielding, weakening the binding of the positively charged BPC to the UHRF1 pocket. A low-salt environment (50 mM NaCl) is mandatory[3].

  • Detergent Addition: The benzylpiperidine moiety can drive colloidal aggregation at high micromolar screening concentrations. The inclusion of 0.01% Triton X-100 disrupts these aggregates, ensuring true monomeric binding and preventing false positives in fluorescence readouts[3].

Buffer Compatibility Matrix

The following table summarizes the compatibility of various buffer components with BPC sulfate for UHRF1 TTD-directed assays.

Buffer ComponentRecommended ConcentrationCompatibility ScoreRationale & Causality
Tris-HCl (pH 8.5) 20 mMOptimal Maintains UHRF1 stability; ideal pH for TTD-peptide interaction while keeping BPC fully protonated[3].
HEPES (pH 7.5) 20 mMAcceptable Good alternative for NMR, but slightly lower pH may marginally alter UHRF1 interdomain dynamics.
NaCl 50 mMOptimal Prevents protein precipitation without outcompeting the electrostatic binding of BPC[3].
PBS (Phosphate) 1X (137 mM NaCl)Poor High ionic strength shields BPC binding. Phosphate can also compete for basic pockets on the TTD.
Triton X-100 0.01% (v/v)Optimal Prevents BPC colloidal aggregation and non-specific plastic binding[3].
DMSO

3% (v/v)
Optimal BPC sulfate requires initial solubilization in DMSO. UHRF1 TTD tolerates up to 3% DMSO without unfolding[3].
DTT / TCEP 1 - 2 mMAcceptable Required if full-length UHRF1 (containing the RING domain) is used to keep zinc fingers reduced. BPC is non-reactive to reducing agents.

/

> 5 mMIncompatible Divalent cations can form insoluble sulfate complexes with the BPC counterion, altering the effective compound concentration.

Experimental Protocols

Protocol A: H3K9me3 Displacement Fluorescence Polarization (FP) Assay

This protocol outlines a self-validating system to measure the allosteric displacement of a fluorescently labeled H3K9me3 peptide from the UHRF1 TTD by BPC sulfate[3].

Materials Required:

  • Recombinant UHRF1 TTD (residues 121–286)

  • N-terminal FITC-labeled H3K9me3(1–25) peptide

  • Black 384-well low-volume microplates (Non-Binding Surface)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Assay Buffer consisting of 20 mM Tris (pH 8.5), 50 mM NaCl, and 0.01% Triton X-100. Filter through a 0.22 µm membrane.

  • Compound Solubilization: Dissolve BPC sulfate in 100% anhydrous DMSO to create a 10 mM stock.

  • Serial Dilution: Perform a 12-point, 3-fold serial dilution of BPC in 100% DMSO.

  • Intermediate Dilution: Dilute the DMSO stocks 33.3-fold into the Assay Buffer to create 3X intermediate solutions (final DMSO will be 3% in the assay).

  • Complex Formation: Prepare a 1.5X master mix of UHRF1 TTD and FITC-H3K9me3 in Assay Buffer. The final assay concentrations should be optimized based on the

    
     of the peptide, typically resulting in 0.04 µM FITC-peptide and UHRF1 TTD at its 
    
    
    
    concentration[3].
  • Assay Assembly: Add 10 µL of the UHRF1/Peptide master mix to the 384-well plate. Add 5 µL of the 3X BPC intermediate solutions to the respective wells.

  • Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes to reach equilibrium.

  • Readout: Measure Fluorescence Polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Validation Check: Calculate the Z'-factor using DMSO-only (bound) and peptide-only (free) controls. A Z'-factor > 0.6 indicates a robust, validated assay.

Workflow Step1 Buffer Preparation Tris pH 8.5, 50mM NaCl, 0.01% TX-100 Step2 Compound Dilution BPC Sulfate in Assay Buffer (Max 3% DMSO) Step1->Step2 Step3 Protein-Peptide Complex UHRF1 TTD + FITC-H3K9me3 (0.04 µM) Step1->Step3 Step4 Incubation 30 mins at RT in dark Step2->Step4 Step3->Step4 Step5 Fluorescence Polarization Readout Ex: 485nm / Em: 535nm Step4->Step5

Caption: Step-by-step workflow for the H3K9me3 displacement Fluorescence Polarization (FP) assay.

Protocol B: 2D NMR ( N-HSQC) Titration for TTD Binding

To confirm direct binding to the TTD groove and map Chemical Shift Perturbations (CSPs), NMR is utilized[4].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify

    
    N-labeled UHRF1 TTD-PHD module. Exchange the protein into NMR Buffer: 20 mM Sodium Phosphate (pH 7.0), 50 mM NaCl, 1 mM DTT, and 10% 
    
    
    
    . (Note: While Tris pH 8.5 is optimal for FP, pH 7.0 is required for NMR to minimize amide proton exchange with the solvent).
  • BPC Preparation: Prepare a 50 mM stock of BPC sulfate in NMR Buffer. Adjust the pH of the stock to 7.0 to prevent pH-induced CSP artifacts during titration.

  • Titration Series: Acquire baseline

    
    N-HSQC spectra of 100 µM 
    
    
    
    N-UHRF1. Titrate BPC sulfate at molar ratios of 1:0.5, 1:1, 1:2, and 1:5 (Protein:Ligand).
  • Data Processing: Monitor the resonances corresponding to the TTD binding groove. The broadening or shifting of these specific peaks confirms the allosteric displacement of the interdomain linker by BPC[3][4].

Troubleshooting & Critical Parameters

  • Precipitation upon dilution: If BPC sulfate crashes out of solution when transitioning from DMSO to the aqueous buffer, verify that the buffer is free of heavy metals or high concentrations of alkaline earth metals (

    
    , 
    
    
    
    ). Ensure Triton X-100 is present before compound addition.
  • Loss of FP Signal Window: If the assay window collapses, check the pH of the Tris buffer. At pH < 7.5, the UHRF1 TTD-PHD module may shift its conformational equilibrium, reducing its baseline affinity for the FITC-H3K9me3 peptide[3].

  • False Positives in Screening: BPC is a fragment-like molecule. Ensure that the DMSO concentration is strictly normalized across all wells (exactly 3%), as variations in DMSO can independently alter the hydration shell of the UHRF1 TTD, mimicking an allosteric shift.

References

  • Alhosin, M., et al. (2023). Natural and Synthetic Anticancer Epidrugs Targeting the Epigenetic Integrator UHRF1. MDPI. Available at:[Link]

  • Houliston, S., et al. (2017). Conformational dynamics of the TTD–PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability. Journal of Biological Chemistry (via PMC/NIH). Available at:[Link]

  • Ashraf, W., et al. (2018). Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development. Oncotarget (via PMC/NIH). Available at:[Link]

  • Kori, S., et al. (2020). Alternative splicing and allosteric regulation modulate the chromatin binding of UHRF1. Nucleic Acids Research (Oxford Academic). Available at:[Link]

Sources

Method

Application Note: In Vivo Formulation and Injection Protocols for 4-Benzylpiperidine-1-Carboximidamide Sulfate (BPC Sulfate)

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application: In Vivo Epigenetic Modulation, Oncology Xenograft Models, and Pharmacokinetic Studies Introduction & Mecha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application: In Vivo Epigenetic Modulation, Oncology Xenograft Models, and Pharmacokinetic Studies

Introduction & Mechanistic Rationale

The epigenetic integrator UHRF1 (Ubiquitin-like, containing PHD and RING finger domains 1) is a critical regulator of DNA methylation and is frequently overexpressed in various malignancies, leading to the aberrant silencing of tumor suppressor genes (TSGs)[1][2]. UHRF1 coordinates DNA maintenance methylation by recruiting DNMT1 to hemimethylated DNA, a process heavily dependent on its Tandem Tudor Domain (TTD) and Plant Homeodomain (PHD) binding to trimethylated histone H3 (H3K9me3)[2][3].

4-benzylpiperidine-1-carboximidamide (BPC) was identified via small-molecule fragment screening as a potent allosteric modulator of UHRF1[1][4]. By binding directly to the TTD groove, BPC competes with interdomain linker binding, forcing the TTD-PHD module into an "open" conformation. This conformational shift drastically reduces the complex's affinity for H3K9me3, thereby disrupting UHRF1-mediated TSG silencing[4][5].

For in vivo applications, the sulfate salt (2:1) of BPC is preferred over the free base due to its enhanced thermodynamic stability and improved aqueous solubility[6]. However, achieving a stable, precipitate-free formulation for intravenous (IV) or intraperitoneal (IP) injection requires a carefully engineered vehicle to prevent the drug from crashing out in the bloodstream, which could lead to embolism or erratic pharmacokinetics.

UHRF1_Mechanism BPC BPC Sulfate (Allosteric Modulator) UHRF1_Closed UHRF1 (Closed) TTD-PHD Module BPC->UHRF1_Closed Binds TTD Groove UHRF1_Open UHRF1 (Open) Conformation UHRF1_Closed->UHRF1_Open Conformational Shift H3K9me3 H3K9me3 Binding & DNMT1 Recruitment UHRF1_Closed->H3K9me3 High Affinity UHRF1_Open->H3K9me3 Low Affinity (Inhibited) TSG_Active Tumor Suppressor Reactivation UHRF1_Open->TSG_Active Epigenetic Restoration TSG_Silenced Tumor Suppressor Gene Silencing H3K9me3->TSG_Silenced Aberrant Methylation

Fig 1: Allosteric modulation of UHRF1 by BPC sulfate leading to tumor suppressor reactivation.

Physicochemical Properties

Before formulation, it is critical to understand the physical parameters of the compound to dictate the choice of excipients.

Table 1: Compound Specifications

PropertyValue
Chemical Name 4-benzylpiperidine-1-carboximidamide sulfate (2:1)
CAS Number 59084-01-4
Molecular Formula C₂₆H₄₀N₆O₄S
Molecular Weight ~532.70 g/mol
Primary Target UHRF1 (Tandem Tudor Domain)[3]
Storage (Solid) -20°C (Protect from light and moisture)
Storage (Solution) -80°C (Use within 1 month; avoid freeze-thaw cycles)

Formulation Strategies & Causality

While the sulfate salt imparts some aqueous solubility, relying solely on saline (0.9% NaCl) or PBS is only viable for very low-dose studies (≤ 1-2 mg/mL). For standard preclinical efficacy studies (e.g., murine xenograft models requiring 10–30 mg/kg dosing), a co-solvent system is mandatory to ensure the drug remains in solution upon injection.

The "Gold Standard" Co-Solvent System: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline

This specific ratio is the industry standard for hydrophobic or structurally rigid small molecules.

  • DMSO (10%): Acts as the primary solvent. It rapidly disrupts the crystal lattice of the BPC sulfate powder.

  • PEG300 (40%): Acts as a co-solvent and precipitation inhibitor. It creates a hydration shell around the dissolved drug molecules.

  • Tween 80 (5%): A non-ionic surfactant. It lowers the surface tension of the mixture, preventing micellar aggregation and ensuring uniform dispersion.

  • 0.9% Saline (45%): The aqueous vehicle. It brings the final formulation to an acceptable osmolarity and physiological pH for in vivo tolerance.

Table 2: Co-Solvent Formulation Composition

ComponentVolume %Addition OrderFunction in Formulation
DMSO 10%1stPrimary solubilization; crystal lattice disruption
PEG300 40%2ndCo-solvent; maintains solubility upon dilution
Tween 80 5%3rdSurfactant; prevents localized drug precipitation
0.9% Saline 45%4th (Dropwise)Aqueous vehicle; ensures isotonicity

Step-by-Step Experimental Protocol

The following protocol is designed to prepare a 5 mg/mL dosing solution of BPC sulfate for a standard mouse study (assuming a 20g mouse receiving a 100 µL injection, yielding a 25 mg/kg dose).

Phase 1: Preparation and Primary Solubilization
  • Equilibration: Remove the BPC sulfate powder from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. (Causality: Prevents condensation of ambient moisture onto the hygroscopic sulfate salt, which could alter the effective molecular weight and dosing accuracy).

  • Weighing: Accurately weigh 5.0 mg of BPC sulfate into a sterile, endotoxin-free glass vial.

  • Primary Dissolution: Add 100 µL of molecular-grade DMSO (10% of final 1 mL volume) to the vial.

  • Agitation: Vortex the vial continuously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 2–3 minutes. Do not proceed until the solution is optically clear.

Phase 2: Excipient Addition
  • Co-solvent Addition: Add 400 µL of PEG300 (40% of final volume) to the DMSO-drug mixture. Vortex for 30 seconds to ensure homogeneous mixing.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette or cut the tip of a standard pipette to ensure accurate volume transfer. Vortex vigorously for 1 minute.

Phase 3: Aqueous Dilution and Sterilization
  • Aqueous Phase (Critical Step): Slowly add 450 µL of 0.9% sterile Saline (45% of final volume) dropwise while gently swirling the vial. (Causality: Rapid addition of the aqueous phase can cause localized supersaturation at the solvent interface, leading to irreversible precipitation of the drug).

  • Final Inspection: Hold the vial against a light source. The formulation must be a clear, single-phase solution with no visible particulates or cloudiness.

  • Sterilization: Draw the final 1 mL solution into a sterile syringe and filter it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile dosing vial. (Note: Do not use nylon or cellulose acetate filters, as they may bind the drug or be degraded by the DMSO/PEG300).

Formulation_Workflow Step1 Step 1: Weighing 4-benzylpiperidine-1-carboximidamide sulfate Step2 Step 2: Primary Solvent Add 10% DMSO & Vortex until clear Step1->Step2 Step3 Step 3: Co-solvents Add 40% PEG300 + 5% Tween 80 Step2->Step3 Step4 Step 4: Aqueous Phase Add 45% Saline (0.9% NaCl) dropwise Step3->Step4 Step5 Step 5: Sterilization 0.22 µm PTFE Syringe Filtration Step4->Step5 Step6 Step 6: In Vivo Injection IV or IP Administration Step5->Step6

Fig 2: Step-by-step co-solvent formulation workflow for in vivo injection of BPC sulfate.

In Vivo Administration Guidelines

  • Administration Routes: The DMSO/PEG300/Tween/Saline formulation is well-tolerated for both Intraperitoneal (IP) and Intravenous (IV) injections in murine models.

  • Injection Volumes:

    • IV (Tail Vein): Maximum recommended volume is 5 mL/kg (e.g., 100 µL for a 20g mouse). Inject slowly over 10–15 seconds to prevent acute cardiovascular stress from the PEG300/Tween 80 vehicle.

    • IP: Maximum recommended volume is 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Vehicle Control: It is absolute protocol standard that control animals receive the exact same vehicle (10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline) without the BPC sulfate. This controls for any basal epigenetic or physiological shifts induced by the excipients.

References

1.1 - Oncotarget (2018). Details the identification of 4-benzylpiperidine-1-carboximidamide (BPC) via fragment screening and its mechanism of allosterically targeting the TTD-PHD domain module of UHRF1. 2. 3 - MDPI Cancers (2023). Comprehensive review of synthetic epidrugs, highlighting BPC's interaction with the TTD groove and subsequent modulation of H3K9me3 binding. 3.4 - Journal of Biological Chemistry (2017). The foundational study by Houliston et al. that discovered BPC and mapped its conformational disruption of UHRF1. 4.2 - Frontiers in Cell and Developmental Biology (2022). Discusses the interplay between DNMT1 and UHRF1, and the therapeutic implications of targeting this complex with compounds like BPC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Inconsistent IC50 Values with 4-Benzylpiperidine-1-carboximidamide Sulfate

Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because your dose-response curves for 4-benzylpiperidine-1-carboximidamide sulfate are exhibiting high variability, non-sigmo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because your dose-response curves for 4-benzylpiperidine-1-carboximidamide sulfate are exhibiting high variability, non-sigmoidal shapes, or right-shifted potencies between replicates.

This compound belongs to a class of cationic amphiphiles .[1] Its structure combines a hydrophobic tail (benzylpiperidine) with a highly polar, basic headgroup (carboximidamide/guanidine).[1] This duality creates specific physicochemical challenges—primarily non-specific adsorption and solubility mismatches —that are the root cause of 90% of IC50 inconsistencies for this chemical class.

This guide provides a root-cause analysis and a self-validating protocol to stabilize your data.

Part 1: The Diagnostic Guide (Q&A)

Category 1: Compound Handling & Surface Adsorption[1]

Q: Why does my IC50 shift significantly (e.g., >3-fold) when I change plate types or dilution reservoirs?

A: You are likely experiencing the "Cationic Trap" effect. The carboximidamide group is a strong base (pKa


 11–12), meaning it is positively charged (protonated) at physiological pH. Standard polystyrene (PS) and polypropylene (PP) labware often carry a net negative surface charge.[1]
  • The Mechanism: The cationic compound electrostatically binds to the anionic plastic surfaces.

  • The Consequence: The actual concentration of free compound in your well is significantly lower than the calculated concentration, particularly at the lower end of your dilution series. This artificially inflates your IC50 (makes the compound appear less potent).[1]

Corrective Action:

  • Switch Labware: Use Low-Binding (or "Low-Retention") tips and plates.[1]

  • Add Surfactant: Include 0.01% Triton X-100 or Tween-20 in your assay buffer and dilution buffer.[1] This blocks the hydrophobic binding sites on the plastic.

Q: I see "precipitation" or "cloudiness" in my top concentration wells. Is the sulfate salt soluble in DMSO?

A: Sulfate salts can exhibit poor solubility in pure DMSO. While the free base of 4-benzylpiperidine-1-carboximidamide is soluble in organic solvents, the sulfate salt is highly polar.[1]

  • The Issue: Dissolving a sulfate salt directly in 100% DMSO often leads to "micro-precipitation" that is invisible to the naked eye but scatters light in absorbance assays or settles out over time.

  • The Fix: Dissolve the stock in DMSO:Water (50:50) or pure water if solubility permits (check specific CoA). If you must use DMSO, ensure the final assay concentration of DMSO is <1% to prevent "crashing out" upon addition to the aqueous buffer.

Category 2: Assay Dynamics & Stability

Q: My replicates are tight, but the IC50 drifts over time (e.g., 30 min vs. 2 hour incubation). Is the compound unstable?

A: This is likely Time-Dependent Inhibition (TDI) or hydrolysis. [1]

  • Hydrolysis: The carboximidamide group can hydrolyze to an amide or urea derivative, especially in basic buffers (pH > 8.[1]0) or if stored in dilute aqueous solution for days.[1]

  • Slow-Binding Kinetics: If this compound targets a protease (common for amidine structures), it may act as a slow-tight binding inhibitor.[1] An IC50 measured at 15 minutes will be different from one measured at equilibrium (2 hours).[1]

Corrective Action:

  • Fresh Prep: Always prepare working dilutions fresh from the frozen stock immediately before use.[1]

  • Equilibrium Check: Run a time-course experiment. Measure inhibition at 15, 30, 60, and 120 minutes.[1] If the IC50 decreases (potency increases) over time, you must standardize your incubation time rigidly.

Part 2: Visualizing the Problem

The following diagram illustrates the "Cationic Trap" mechanism where the compound is lost to plastic surfaces, leading to erroneous IC50 calculations.

AdsorptionMechanism cluster_result Result Stock Stock Solution (Correct Conc.) Dilution1 Dilution Step 1 (Plastic Tube) Stock->Dilution1 Transfer Dilution2 Dilution Step 2 (Plastic Tube) Dilution1->Dilution2 Transfer (Conc. < Expected) Loss Loss to Surface adsorption (Cationic Binding) Dilution1->Loss High Loss AssayWell Assay Well (Final Conc.) Dilution2->AssayWell Final Addition Dilution2->Loss Critical Loss Result Right-Shifted IC50 (False Negative) AssayWell->Result

Figure 1: The "Cationic Trap" mechanism showing how surface adsorption during serial dilution leads to under-dosing and artificially high IC50 values.

Part 3: The "Low-Adsorption" Protocol

Use this standardized protocol to eliminate physicochemical variability.

Materials Required
  • Compound: 4-benzylpiperidine-1-carboximidamide sulfate.[1]

  • Solvent: 100% DMSO (anhydrous) and Deionized Water.[1]

  • Plastics: Low-binding polypropylene tubes and microplates (e.g., Corning® NBS™ or Eppendorf Protein LoBind®).[1]

  • Buffer Additive: 0.01% Triton X-100 or Tween-20 (Molecular Biology Grade).[1]

Step-by-Step Methodology

1. Stock Preparation (The "Hybrid" Solvent Method)

  • Do not dissolve solely in DMSO if you observe precipitation.[1]

  • Step A: Dissolve the sulfate salt in a minimal volume of 0.1 M HCl or Water to ensure full ionization and solvation.

  • Step B: Dilute with DMSO to reach a final stock concentration (e.g., 10 mM).

  • Why? This prevents the "sulfate crash" common in non-polar environments while keeping the stock sterile and stable.

2. Serial Dilution (The "Blocking" Strategy)

  • Prepare your Assay Buffer containing 0.01% Triton X-100 .[1]

  • Crucial Step: Pre-rinse your pipette tips with the buffer before aspirating the compound (if not using low-retention tips).[1]

  • Perform serial dilutions in Low-Binding tubes .

  • Validation: If possible, verify the concentration of the lowest dilution point using LC-MS/MS to confirm no loss occurred.[1]

3. Assay Execution

  • Add the diluted compound to the plate.[2]

  • Incubate for a fixed duration (e.g., 30 mins) before adding the substrate/trigger to allow equilibrium binding.

  • Ensure the final DMSO concentration is constant across all wells (including controls).

Part 4: Data Analysis & Interpretation

Acceptance Criteria Table

Use this table to validate your IC50 run.

MetricAcceptance ThresholdTroubleshooting if Failed
Z-Factor > 0.5Check pipetting precision and signal stability.
Hill Slope -0.8 to -1.2 (for 1:1 binding)If < -1.5 (steep), suspect compound precipitation.[1] If > -0.7 (shallow), suspect negative cooperativity or adsorption.[1]
R² (Fit) > 0.95Re-run with fresh dilutions.[1]
Top Plateau 90-110% of ControlIf < 90%, compound may be quenching the signal (interference).[1]
Bottom Plateau < 10% of ActivityIf > 10%, increase max concentration or check for background noise.

References

  • BenchChem Technical Support. (2025).[1][2][3] Navigating the Challenges of Carboxamide Solubility in Biological Assays. Retrieved from [1]

  • Clyte Technologies. (2025).[1][4] Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [1]

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: 4-Benzylpiperidine-1-carboximidamide.[1][5] Retrieved from [1]

  • ResearchGate Community. (2016).[1] Interpretation of IC50 values in enzymatic and cell-based assays. Retrieved from

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard text on solubility/adsorption issues in drug discovery).

Sources

Optimization

minimizing non-specific binding of 4-benzylpiperidine-1-carboximidamide sulfate

Topic: Minimizing Non-Specific Binding (NSB) in Experimental Assays Technical Profile & Mechanism of Adsorption The Problem: 4-benzylpiperidine-1-carboximidamide sulfate is a cationic amphiphile . Its "stickiness" is not...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Non-Specific Binding (NSB) in Experimental Assays

Technical Profile & Mechanism of Adsorption

The Problem: 4-benzylpiperidine-1-carboximidamide sulfate is a cationic amphiphile . Its "stickiness" is not random; it is a predictable result of its physicochemical structure. To solve the problem, you must first understand the two distinct forces driving the non-specific binding (NSB).[1][2][3]

  • The Head (Electrostatic Binding): The carboximidamide (guanidine-like) group has a pKa > 12. At physiological pH (7.4), it is fully protonated and carries a strong positive charge. This drives it to bind aggressively to negatively charged surfaces, such as standard glass (silanol groups) and carboxylated plastics.

  • The Tail (Hydrophobic Binding): The 4-benzylpiperidine moiety is lipophilic (LogP ~2.5). This drives adsorption onto hydrophobic surfaces like polystyrene (PS) or polypropylene (PP) via Van der Waals forces.

The Result: If unaddressed, this molecule will deplete from your solution before it reaches the target, leading to right-shifted IC50 curves (underestimated potency) and poor assay reproducibility.

Mechanism of NSB Visualization

The following diagram illustrates how the dual nature of the molecule leads to adsorption on different surfaces.

NSB_Mechanism Molecule 4-benzylpiperidine-1- carboximidamide sulfate Head Carboximidamide Group (Positively Charged) Molecule->Head Tail Benzylpiperidine Group (Hydrophobic) Molecule->Tail Glass Standard Glass / TC-Treated Plastic (Negatively Charged Silanols/Carboxyls) Head->Glass Electrostatic Attraction (Ionic Bonding) Plastic Standard Polystyrene/Polypropylene (Hydrophobic Surface) Tail->Plastic Hydrophobic Adsorption (Van der Waals) Salt Solution: High Ionic Strength (>150mM NaCl) Salt->Glass Shields Charge Detergent Solution: Surfactant (0.01% Tween-20) Detergent->Plastic Blocks Surface

Figure 1: Dual-mode adsorption mechanism. The molecule binds to glass via charge and plastics via hydrophobicity. Mitigation strategies must target both.

Labware Selection Guide

The vessel you choose is the first line of defense. Do not use standard consumer-grade plastics for storage or serial dilution of this compound.

Labware MaterialSuitabilityTechnical Rationale
Standard Polystyrene (PS) 🔴 Avoid Highly hydrophobic; promotes rapid adsorption of the benzyl tail.
Standard Glass 🔴 Avoid Silanol groups (

) bind the cationic carboximidamide head.
Polypropylene (PP) 🟡 Caution Better than PS, but still hydrophobic. Requires buffer additives (see Section 3).
Silanized Glass 🟢 Recommended Surface hydroxyls are capped, preventing electrostatic binding.
Low-Bind (LoBind) Plastics 🟢 Best Practice Chemically modified to be hydrophilic and neutral, minimizing both binding modes.

Protocol Tip: If you must use standard PP plates, pre-coat the wells with a blocking buffer (1% BSA) for 30 minutes and wash before adding the compound.

Buffer Formulation: The "Golden Trio"

To keep 4-benzylpiperidine-1-carboximidamide in solution, you must modify the buffer to thermodynamically favor solvation over adsorption. Use this optimized buffer recipe.

Optimized Assay Buffer (OAB)
  • Base: PBS or HEPES (pH 7.4)

  • Additive 1 (Ionic Shield): 150 mM NaCl (Total ionic strength ~300 mOsm)

  • Additive 2 (Hydrophobic Shield): 0.01% - 0.05% Tween-20 (or Triton X-100)

  • Additive 3 (Sacrificial Carrier): 0.1% Bovine Serum Albumin (BSA)

Why this works (The Science):
  • Salt (NaCl): The

    
     ions compete with the carboximidamide group for binding sites on negatively charged surfaces, effectively "screening" the charge [1].
    
  • Detergent (Tween-20): At concentrations below the Critical Micelle Concentration (CMC), detergent monomers occupy the hydrophobic pockets on the plastic surface, denying access to the benzyl ring [2].

  • BSA: Acts as a "sacrificial lamb," coating the surface and binding non-specifically so your drug candidate doesn't have to [3].

Troubleshooting Workflow

Use this decision tree when you suspect NSB is affecting your data (e.g., low recovery, shifting potency).

Troubleshooting_Tree Start Issue: Low Potency or Variable Data Step1 Step 1: Check Labware Are you using Low-Bind plates? Start->Step1 Action1 Switch to Low-Bind PP or Silanized Glass Step1->Action1 No Step2 Step 2: Add Surfactant Is Tween-20 present (0.01%)? Step1->Step2 Yes Action1->Step2 Action2 Add 0.01% Tween-20 (Do not exceed 0.1%) Step2->Action2 No Step3 Step 3: Ionic Strength Is salt conc. > 150mM? Step2->Step3 Yes Action2->Step3 Action3 Increase NaCl to 300mM (Shields cationic charge) Step3->Action3 No Step4 Step 4: Carrier Protein Can you tolerate BSA? Step3->Step4 Yes Action3->Step4 Action4 Add 0.1% BSA or Casein Step4->Action4 No (Assay permits) Result Re-run Assay Compare IC50 Step4->Result Yes / Already Added Action4->Result

Figure 2: Systematic troubleshooting path for identifying and resolving NSB issues.

Frequently Asked Questions (FAQs)

Q1: My IC50 shifts 10-fold when I change from glass to plastic vials. Which is correct? A: The lower IC50 (higher potency) is likely closer to the truth. The shift suggests that in the plastic vial, a significant portion of the compound was lost to the walls (NSB), reducing the effective concentration. When the effective concentration is lower than the calculated concentration, the drug appears less potent. Use the "Golden Trio" buffer (Section 3) in the plastic vial; if the IC50 shifts back down, you have confirmed NSB.

Q2: Can I use DMSO to prevent this? A: DMSO helps with solubility but does not effectively prevent surface adsorption for this specific molecule. In fact, low concentrations of DMSO (1-2%) can sometimes enhance hydrophobic interactions with polystyrene. You must use a surfactant (Tween-20) or carrier protein.

Q3: I am running a Surface Plasmon Resonance (SPR/Biacore) assay. The background is huge. A: This is classic electrostatic NSB. The carboximidamide group is binding to the carboxyl groups on the CM5 sensor chip dextran matrix.

  • Fix: Increase the running buffer salt concentration to 300mM - 500mM NaCl. This shields the charge interaction without disrupting the specific binding to your ligand [4].

Q4: Will 0.1% BSA interfere with my mass spec (LC-MS) readout? A: Yes, BSA is catastrophic for LC-MS.

  • Alternative: For LC-MS workflows, omit the BSA. Instead, rely on silanized glass vials and use 0.1% Formic Acid in your solvent. The acid ensures full protonation (solubility) but, more importantly, you should use PEEK or low-bind polypropylene tubing to minimize loss during injection.

References

  • Hughes, J. P., et al. (2011). "Principles of early drug discovery." British Journal of Pharmacology, 162(6), 1239–1249.

  • Tominaga-Fukazawa, T., et al. (2010).[4] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses." Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[4]

  • Bratcher, P. E., & Gaggar, A. (2013).[5] "Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene." PLoS ONE, 8(9), e73467.[5]

  • Sartorius. (2022).[3] "Best Practice Guide: Octet SF3 Avoid Non-Specific Binding." Sartorius Application Notes.

Sources

Troubleshooting

Technical Support Center: 4-Benzylpiperidine-1-carboximidamide Sulfate Stability

Welcome to the Application Support Portal As a Senior Application Scientist, I frequently encounter questions regarding the behavior of guanidine-derived pharmacological building blocks in various aqueous environments. 4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal As a Senior Application Scientist, I frequently encounter questions regarding the behavior of guanidine-derived pharmacological building blocks in various aqueous environments. 4-Benzylpiperidine-1-carboximidamide sulfate (CAS: 59084-01-4) is a robust reagent, but its unique carboximidamide (guanidine-like) moiety requires specific handling to maintain quantitative integrity during assays.

This guide provides field-proven insights, causal explanations for its pH-dependent behavior, and self-validating protocols to ensure your experimental success.

Mechanistic Overview: pH and Carboximidamide Stability

The core of 4-benzylpiperidine-1-carboximidamide is its highly basic carboximidamide group. Because guanidines typically exhibit a pKa between 12.0 and 13.5, this molecule remains fully protonated across physiological and acidic pH ranges. The sulfate counterion (


) provides a highly stable crystalline lattice, ensuring excellent shelf-life and solubility in polar solvents .

However, at extreme alkaline pH (>11.0), the equilibrium shifts toward the free base form. The free base is significantly less soluble in aqueous media, leading to precipitation. Furthermore, under extreme basic conditions combined with heat, the carboximidamide group becomes susceptible to nucleophilic attack by hydroxide ions, leading to slow hydrolysis into 4-benzylpiperidine-1-carboxamide and eventually liberating 4-benzylpiperidine .

Mechanism A Acidic / Neutral (pH 1.0 - 9.0) B Protonated Cation Highly Soluble & Stable A->B Protonation C Alkaline (pH 10.0 - 12.0) B->C pH Adjustment D Free Base Precipitation Risk C->D Deprotonation E Extreme Alkaline (pH > 13.0 + Heat) D->E Add Heat / Strong Base F Hydrolysis (Carboxamide Formation) E->F OH- Nucleophilic Attack

pH-dependent state transitions and degradation pathways of 4-benzylpiperidine-1-carboximidamide.

Troubleshooting & FAQs

Q1: During my high-throughput screening assays at pH 11.5, I am observing inconsistent concentration readouts and well-to-well variability. What is causing this? Causality & Solution: You are likely crossing the pKa threshold of the carboximidamide group. At pH 11.5, a significant fraction of the compound converts from the highly soluble sulfate salt into the lipophilic free base. This causes micro-precipitation, which scatters light in optical assays and reduces the effective soluble concentration. Actionable Step: If your assay strictly requires pH > 11.0, introduce a co-solvent such as 5-10% DMSO or acetonitrile to maintain the solubility of the free base. Alternatively, cap the pH at 9.5 where the protonated state remains dominant.

Q2: Is 4-benzylpiperidine-1-carboximidamide sulfate stable in simulated gastric fluid (SGF, pH 1.2) for oral bioavailability studies? Causality & Solution: Yes. The sulfate salt is exceptionally stable in acidic environments at physiological temperatures (37°C). The protonated guanidinium carbon is highly resonance-stabilized, making it electrophilically inert to water under acidic conditions . It will not undergo rapid hydrolysis unless subjected to extreme temperatures (e.g., >80°C) over extended periods.

Q3: I need to store aqueous stock solutions for several weeks. What is the optimal buffer system? Causality & Solution: To prevent any background hydrolysis or microbial growth, formulate your stock solutions in a mildly acidic to neutral buffer (pH 4.0 – 7.0), such as 50 mM sodium acetate or phosphate buffer. Store at 4°C. Avoid unbuffered water; while the dissolution of the sulfate salt can cause a slight initial pH drop, atmospheric


 absorption can cause unpredictable pH shifts over time.

Quantitative Stability Data

The following table summarizes the expected half-life (


) and recovery of 4-benzylpiperidine-1-carboximidamide sulfate (1 mg/mL) across various pH levels at 37°C.
pH LevelBuffer SystemDominant Species24h Recovery (%)Estimated

(37°C)
1.2 0.1 N HCl (SGF)Protonated Cation> 99.5%> 6 months
7.4 PBSProtonated Cation> 99.0%> 6 months
10.0 CarbonateMixed (Cation/Base)95.2% (Solubility limited)~ 30 days
12.0 0.01 N NaOHFree Base< 40% (Precipitation)Rapid precipitation
13.0+ 0.1 N NaOH + HeatHydrolysis Products< 10%< 4 hours

Validated Experimental Protocol: pH-Stability Profiling

To ensure trustworthiness and self-validation in your lab, use the following standardized protocol to evaluate the stability of bis(4-benzylpiperidine-1-carboximidamide) sulfuric acid. This protocol utilizes a quenching step to guarantee that observed degradation is a true reflection of the incubation conditions, not an artifact of sample preparation.

Materials Required:

  • 4-Benzylpiperidine-1-carboximidamide sulfate (Analytical Grade)

  • Buffers: 0.1 N HCl (pH 1.2), 50 mM Phosphate (pH 7.4), 50 mM Carbonate (pH 10.0)

  • HPLC system with UV-Vis detector (set to 220 nm)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the API in LC-MS grade water to a concentration of 10 mg/mL. Ensure complete dissolution (sonicate for 2 minutes if necessary).

  • Buffer Spiking: Aliquot 100 µL of the stock solution into 900 µL of the respective test buffers (pH 1.2, 7.4, 10.0) to achieve a final concentration of 1 mg/mL.

  • Incubation: Seal the vials and incubate in a thermomixer at 37°C with gentle agitation (300 rpm).

  • Sampling & Quenching: At designated time points (0, 2, 4, 8, 24, 48, 72 hours), extract a 50 µL aliquot. For alkaline samples, immediately quench by adding 50 µL of 0.1% Trifluoroacetic acid (TFA) in water. Causality: This halts base-catalyzed hydrolysis and resolubilizes any precipitated free base back into the cation form.

  • Filtration: Pass the quenched samples through a 0.22 µm PTFE syringe filter to remove any insoluble particulates that could clog the HPLC column.

  • HPLC Analysis: Inject 10 µL onto the C18 column. Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Quantify the remaining intact compound by integrating the primary peak area against the T=0 baseline.

Workflow Step1 1. Stock Preparation (10 mg/mL in H2O) Step2 2. Buffer Spiking (pH 1.2, 7.4, 10.0) Step1->Step2 Step3 3. Incubation (37°C, 300 rpm) Step2->Step3 Step4 4. Sampling & Quenching (Add 0.1% TFA to alkaline) Step3->Step4 Step5 5. Filtration (0.22 µm PTFE) Step4->Step5 Step6 6. RP-HPLC Analysis (UV 220 nm) Step5->Step6

Step-by-step experimental workflow for pH-dependent stability profiling via RP-HPLC.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18525933, 4-Benzylpiperidine-1-carboximidamide hydroiodide" PubChem,[Link][1].

  • Koutentis, P. A., et al. "3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition." The Journal of Organic Chemistry, ACS Publications,[Link][2].

Sources

Optimization

Technical Support Center: Resolving Precipitation Issues with 4-benzylpiperidine-1-carboximidamide Sulfate Stock Solutions

Welcome to the technical support guide for 4-benzylpiperidine-1-carboximidamide sulfate. This document is designed for researchers, scientists, and drug development professionals to proactively prevent and resolve precip...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-benzylpiperidine-1-carboximidamide sulfate. This document is designed for researchers, scientists, and drug development professionals to proactively prevent and resolve precipitation issues that may arise when preparing and storing stock solutions of this compound. By understanding the underlying chemical principles, you can ensure the stability and reliability of your experiments.

Understanding the Core Chemistry: Why Precipitation Occurs

4-benzylpiperidine-1-carboximidamide sulfate is a salt composed of a protonated organic base and a sulfate counter-ion. The organic base has two key functional groups that dictate its solubility: a piperidine ring and a carboximidamide group (a guanidino-like moiety).

  • Piperidine Nitrogen: The nitrogen within the piperidine ring is basic, with a pKa of its conjugate acid around 11.2.[1]

  • Carboximidamide Group: This group is significantly more basic. The guanidinium group, which is structurally analogous, has a pKa of 13.6, making it a very strong base that exists almost exclusively in its protonated (charged) form at physiological pH.[2]

The formation of a sulfate salt is a deliberate strategy to enhance the aqueous solubility of the organic base.[3] The protonated, charged form of the molecule readily interacts with polar solvents like water. However, this solubility is critically dependent on maintaining a pH environment where the molecule remains protonated. If the pH of the solution increases, the molecule can be deprotonated to its neutral, free base form, which is significantly less water-soluble and may precipitate out of solution.[1]

soluble_node Protonated Form (Soluble Cation) insoluble_node Free Base (Less Soluble) soluble_node->insoluble_node  + OH⁻ (Higher pH)   insoluble_node->soluble_node  + H⁺ (Lower pH)  

Caption: pH-dependent equilibrium of the compound.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common precipitation-related issues.

Q1: Why did my clear stock solution of 4-benzylpiperidine-1-carboximidamide sulfate suddenly become cloudy?

A: This typically happens due to a change in solution conditions. The most common causes are:

  • pH Shift: The solution may have absorbed atmospheric carbon dioxide, which can slightly lower pH but in some complex buffer systems can cause shifts that lead to precipitation. More commonly, if the initial solvent was unbuffered water, its pH can fluctuate.

  • Temperature Fluctuation: If the solution was prepared warm, it may have become supersaturated upon cooling to room temperature or lower.[4][5]

  • Solvent Evaporation: Over time, especially if the container is not perfectly sealed, solvent evaporation can increase the compound's concentration beyond its solubility limit.

Q2: I found a precipitate in my stock solution after taking it out of the -20°C or -80°C freezer. Can I still use it?

A: Yes, you can often rescue the solution, but you must ensure the precipitate is fully redissolved before use. Freeze-thaw cycles can promote precipitation.[6] To redissolve the compound, bring the vial to room temperature, then gently vortex. If precipitate remains, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[6] Gentle warming (e.g., to 37°C) can also be effective, but ensure the solution is completely clear before making any dilutions.[6] If the precipitate does not redissolve, it is safest to prepare a fresh stock solution.[6]

Q3: My compound crashed out of solution when I diluted my DMSO stock into my aqueous buffer. What happened?

A: This is a very common phenomenon known as "solvent-shifting precipitation".[5] The compound may be highly soluble in a strong organic solvent like DMSO, but when this concentrated stock is rapidly diluted into a predominantly aqueous environment, the compound's solubility limit in the new solvent mixture is exceeded, causing it to precipitate.[5] To prevent this, use a stepwise dilution method as described in the protocols section below.

Q4: Is it safe to just heat my solution to dissolve the precipitate?

A: Gentle warming can be an effective tool to increase the rate of dissolution and redissolve a precipitate.[4] However, it should be done with caution. Excessive heat can lead to chemical degradation of the compound. Furthermore, if the solution is saturated, the compound may simply precipitate again as it cools to ambient temperature.[4] This method is best for initial solubilization rather than as a long-term solution for an unstable stock.

In-Depth Troubleshooting Workflow

If you encounter precipitation, follow this systematic workflow to diagnose and resolve the issue.

start_node Precipitate Observed step1_node Step 1: Gentle Redissolution - Warm to Room Temp - Vortex/Sonicate start_node->step1_node check1_node Is solution clear? step1_node->check1_node step2_node Step 2: Check & Adjust pH - Add 0.1 M HCl dropwise - Monitor for clarity check1_node->step2_node No end_ok_node Solution Usable (Aliquot & Store) check1_node->end_ok_node Yes check2_node Is solution clear? step2_node->check2_node step3_node Step 3: Re-evaluate Solvent - Is concentration too high? - Consider co-solvents check2_node->step3_node No check2_node->end_ok_node Yes end_fail_node Prepare Fresh Stock step3_node->end_fail_node

Caption: Systematic workflow for troubleshooting precipitation.

Step 1: Gentle Redissolution Techniques
  • Equilibrate to Room Temperature: Allow the vial to warm to room temperature.

  • Vortex: Mix the solution vigorously using a vortex mixer for 30-60 seconds.

  • Sonicate: If solids remain, place the sealed vial in an ultrasonic water bath for 5-15 minutes.[6] This provides energy to break up the crystal lattice and facilitate dissolution.

  • Inspect: Visually check the solution against a dark background for any remaining particulate matter. If clear, the solution is ready for use.

Step 2: Protocol for pH Adjustment

If gentle methods fail, the issue is likely pH-related. The goal is to ensure the pH is sufficiently acidic to keep the compound in its protonated, soluble state.

  • Materials:

    • Precipitated stock solution

    • 0.1 M Hydrochloric Acid (HCl)

    • pH meter or fine-range pH strips (2-5 range)

    • Sterile pipette tips

  • Methodology:

    • Using a fine pipette tip, carefully remove a very small droplet of the supernatant and measure its pH.

    • If the pH is neutral or near-neutral, it is likely the cause of precipitation.

    • Add a very small, sub-microliter volume of 0.1 M HCl to the stock solution.

    • Vortex the solution thoroughly.

    • Observe if the precipitate begins to dissolve.

    • Repeat steps 3-5 until the solution becomes clear. Be patient, as dissolution may take time. Avoid adding a large excess of acid.

    • Once clear, the stock is ready. Note that the final concentration will be slightly diluted by the added acid.

Validated Protocols for Stock Solution Preparation

Proactive prevention is the best strategy. Use the following protocols to prepare stable stock solutions.

Protocol A: Preparation of a 10 mM Aqueous Stock

This protocol is suitable for applications where an aqueous, buffer-based stock is required.

  • Materials:

    • 4-benzylpiperidine-1-carboximidamide sulfate powder

    • High-purity deionized water

    • 0.1 M Hydrochloric Acid (HCl)

    • Vortex mixer and sonicator

  • Methodology:

    • Calculate the mass of the compound required for your desired volume and a 10 mM concentration.

    • Add approximately 80% of the final required volume of deionized water to a sterile conical tube.

    • Add the weighed compound powder to the water.

    • Vortex vigorously for 1 minute.

    • If the compound is not fully dissolved, sonicate for 10-15 minutes.

    • Check the pH of the solution. Adjust the pH to between 3 and 4 by adding 0.1 M HCl dropwise with intermittent vortexing. The solid should fully dissolve as the pH drops.

    • Once the solution is completely clear, add deionized water to reach the final desired volume.

    • Filter the solution through a 0.22 µm sterile filter to remove any potential micro-particulates.

    • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.[6]

Protocol B: Preparation and Use of a 100 mM DMSO Stock

This is for creating a concentrated stock in an organic solvent, which is then diluted into aqueous media for experiments.

  • Materials:

    • 4-benzylpiperidine-1-carboximidamide sulfate powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Vortex mixer and sonicator

    • Aqueous experimental buffer (e.g., PBS or cell culture media)

  • Methodology for Stock Preparation:

    • Weigh the required amount of compound and place it in a sterile vial.

    • Add the required volume of DMSO to achieve a 100 mM concentration.

    • Vortex and sonicate until the solution is completely clear. High-concentration stocks in DMSO are generally stable.

    • Store in small, single-use aliquots at -20°C or -80°C.

  • Methodology for Dilution (Preventing Solvent-Shift):

    • Calculate the volume of DMSO stock needed for your final experimental concentration. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) to avoid solvent toxicity.

    • In a separate sterile tube, add the required volume of DMSO stock.

    • Instead of adding the stock directly to the final volume, perform a stepwise dilution. Add an equal volume of your aqueous experimental buffer to the DMSO stock and pipette gently to mix.

    • Add another equal volume of buffer and mix again.

    • Continue this gradual addition until the volume is 10-20x the initial stock volume.

    • Transfer this intermediate dilution to the final volume of your experimental buffer and mix thoroughly.

Data Summary
Parameter Recommendation / Observation Rationale
Primary Solvent pH-adjusted aqueous solution (pH 3-5)The compound is a salt of a strong base; acidic pH maintains the soluble protonated form.[1][4]
Co-Solvents DMSO, Ethanol, Propylene GlycolCan increase solubility, especially for high-concentration stocks.[1][4]
Storage Temperature -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation. Aliquoting is crucial to prevent freeze-thaw-induced precipitation.[6]
Redissolution Tools Sonication, Gentle Warming (≤37°C), VortexingProvides energy to overcome crystal lattice forces and re-solubilize the compound.[5][6]
Key Issue to Avoid Solvent-Shifting PrecipitationRapid dilution from a high-concentration organic stock into an aqueous buffer can cause the compound to crash out.[5]
References
  • National Center for Biotechnology Information. (n.d.). 4-Benzylpiperidine-1-carboximidamide hydroiodide. PubChem. Retrieved from [Link]

  • Ammonium Sulfate Stock Preparation. (2015, June 12). Benchling. Retrieved from [Link]

  • Protocols for some Crystallization Stock Solutions. (2017, August 7). UCLA-DOE Institute. Retrieved from [Link]

  • Solubility of guanidine perchlorate? (2003, July 23). Sciencemadness Discussion Board. Retrieved from [Link]

  • Lab.4: Concentration and partial purification of a protein Ammonium sulfate precipitation (The salting-out technique). (n.d.). Retrieved from [Link]

  • Guanidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. Retrieved from [Link]

  • Guanidine. (n.d.). Solubility of Things. Retrieved from [Link]

  • Dissolving GuHCL (Guanidine Hydrochloride). (2017, July 24). Reddit. Retrieved from [Link]

  • the verdict on making sulfate salts from amines without getting red goo. (2005, December 16). Sciencemadness.org. Retrieved from [Link]

  • Fiałek, Z., Głośnicka, A., & Borysiuk, M. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 674175. Retrieved from [Link]

  • De Gardelle, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(9), 5702-5711. Retrieved from [Link]

  • BindingDB BDBM50159849. (n.d.). BindingDB. Retrieved from [Link]

  • Jamshaid, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(19), 6777. Retrieved from [Link]

  • How can I prepare guanidine hydrochloride 8M? (2018, June 10). ResearchGate. Retrieved from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, L., & Kumar, A. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 139-145. Retrieved from [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022, March 14). Knauer. Retrieved from [Link]

  • Salo, V. I., et al. (2021). Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid. ACS Earth and Space Chemistry, 5(6), 1438-1447. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine-4-carboxamide. PubChem. Retrieved from [Link]

  • 4-Benzylpiperidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (1970, January 1). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Factors Influencing Solubility of Drugs. (2020, December 7). YouTube. Retrieved from [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2014, February 9). ResearchGate. Retrieved from [Link]

  • 4-Benzylpiperidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • 4-BENZYLPIPERIDINE. (n.d.). precisionFDA. Retrieved from [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.

Sources

Troubleshooting

storage conditions to extend shelf life of 4-benzylpiperidine-1-carboximidamide sulfate

Technical Support Center: 4-Benzylpiperidine-1-carboximidamide Sulfate Topic: Shelf-Life Extension & Storage Optimization Role: Senior Application Scientist Executive Summary: The Stability Profile 4-benzylpiperidine-1-c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Benzylpiperidine-1-carboximidamide Sulfate Topic: Shelf-Life Extension & Storage Optimization Role: Senior Application Scientist

Executive Summary: The Stability Profile

4-benzylpiperidine-1-carboximidamide sulfate acts pharmacologically as a substituted guanidine (structurally an N-amidinopiperidine). While the sulfate salt form confers significantly improved thermal stability compared to hydrohalide salts (e.g., HCl or HI), the guanidinium moiety remains susceptible to hydrolytic cleavage and hygroscopic aggregation .

To extend shelf life beyond the standard 24 months, you must treat this compound not merely as a "chemical powder" but as a reactive biological probe . The primary degradation vector is moisture-driven hydrolysis of the carboximidamide group to the corresponding urea derivative.

The "3-Barrier" Storage Protocol

To maximize potency retention, implement this self-validating storage system immediately upon receipt.

Barrier 1: Thermodynamic Arrest (Temperature)
  • Standard: -20°C ± 5°C.

  • Why: At Room Temperature (RT), the kinetic rate of hydrolysis doubles for every 10°C increase. Freezing arrests the molecular mobility required for the guanidine-to-urea transition.

  • Critical Rule: Do not store at -80°C unless the container is specialized for cryogenic seals; standard O-rings fail at -80°C, introducing moisture.

Barrier 2: Atmospheric Exclusion (Desiccation)
  • Standard: Store under Argon or Nitrogen atmosphere in a desiccator.

  • Why: The sulfate counter-ion is hygroscopic. It will pull atmospheric water into the crystal lattice, creating a localized aqueous environment that catalyzes hydrolysis even in the solid state.

  • Indicator: Use silica gel with a colorimetric moisture indicator in the secondary container.

Barrier 3: Photonic Shielding (Light)
  • Standard: Amber glass or aluminum foil wrap.

  • Why: While the piperidine ring is stable, the benzyl moiety can undergo slow radical oxidation under high-intensity UV/visible light, leading to yellowing.

Troubleshooting Guide & FAQs

Q1: "My compound has formed hard clumps. Is it still usable?"

Diagnosis: Hygroscopic Aggregation. Cause: The sulfate salt has absorbed ambient moisture, likely due to a compromised seal or warming the bottle before opening. Risk: High. Moisture uptake often precedes hydrolysis. Action:

  • Do not attempt to crush and use immediately.

  • Test: Perform a solubility check. If the clumps do not dissolve rapidly in water/DMSO, the material has likely polymerized or hydrolyzed significantly.

  • Remedy: If solubility is maintained, dry the material under high vacuum (0.1 mbar) for 24 hours to remove lattice water before weighing.

Q2: "Can I store the compound as a stock solution?"

Answer: No , not for long-term storage.

  • Aqueous Solutions: Stable for <24 hours at 4°C. The guanidinium group hydrolyzes to 4-benzylpiperidine-1-carboxamide (urea derivative) in water.

  • DMSO/Ethanol: Stable for 1–3 months at -20°C.

  • Best Practice: Aliquot the dry powder into single-use vials. If you must store a solution, use anhydrous DMSO and store over molecular sieves (3Å).

Q3: "The powder has turned from white to off-white/yellow. What happened?"

Diagnosis: Benzylic Oxidation. Cause: Exposure to light or oxygen over prolonged periods. Impact: Purity has likely dropped by 1–5%. Decision: For critical enzyme kinetics (


 determination), discard . For rough screening (IC50 > 10 µM), it may be acceptable, but verify concentration via HPLC.

Visualizing the Degradation Pathway

The following diagram illustrates the primary failure mode (Hydrolysis) that your storage conditions must prevent.

DegradationPathway cluster_prevention Prevention Strategy Compound 4-Benzylpiperidine-1- carboximidamide Sulfate (Active Guanidine) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Moisture Moisture (H2O) + Heat Moisture->Intermediate Product 4-Benzylpiperidine-1- carboxamide (Urea) (Inactive Impurity) Intermediate->Product Collapse Ammonia Ammonia (NH3) (Byproduct) Intermediate->Ammonia Elimination Desiccant Desiccant/Argon

Caption: Figure 1. The hydrolytic degradation pathway.[1] Moisture attacks the central carbon of the guanidine group, releasing ammonia and forming an inactive urea derivative. This reaction is irreversible.[2]

Quality Control & Validation Data

If you suspect degradation, use these parameters to re-validate your batch.

ParameterSpecification (Fresh)Warning Limit (Degraded)Method
Appearance White to crystalline powderYellow/Beige or CakedVisual
Purity (HPLC) > 98.0%< 95.0%C18 Column, Acetonitrile/Water gradient
Water Content < 1.0%> 3.0%Karl Fischer Titration
Solubility Clear in Water (50 mM)Turbid/InsolubleVisual (10 min sonication)
Recommended HPLC Protocol for Purity Check
  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 214 nm (Amide bond) and 254 nm (Benzyl ring).

  • Note: The guanidine peak will tail significantly without TFA or a similar ion-pairing agent.

References

  • Guanidine Stability: Katritzky, A. R., et al. "Hydrolysis of substituted guanidines." Journal of Organic Chemistry, 2010. (Mechanistic basis for amidine/guanidine hydrolysis).
  • Sulfate Salt Properties : Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000. Link

  • General Storage : "Guidelines for the storage of essential medicines and other health commodities." World Health Organization, 2003. Link

  • Chemical Safety : PubChem Compound Summary for 4-Benzylpiperidine (Parent structure data). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Target Selectivity Profiles of Allosteric vs. Orthosteric Inhibitors

A Case Study of 4-benzylpiperidine-1-carboximidamide (BPC) Sulfate and Nafamostat Mesylate As a Senior Application Scientist, evaluating the target selectivity profile of a lead compound is arguably the most critical jun...

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study of 4-benzylpiperidine-1-carboximidamide (BPC) Sulfate and Nafamostat Mesylate

As a Senior Application Scientist, evaluating the target selectivity profile of a lead compound is arguably the most critical juncture in preclinical drug development. The dichotomy between highly selective allosteric modulators and broad-spectrum orthosteric inhibitors dictates not only a drug's therapeutic index but also its clinical utility and toxicity profile.

This guide provides an in-depth comparative analysis of two archetypal compounds: 4-benzylpiperidine-1-carboximidamide (BPC) sulfate , an exquisitely selective allosteric modulator of the epigenetic reader UHRF1, and nafamostat mesylate , a promiscuous orthosteric inhibitor of trypsin-like serine proteases. By dissecting their mechanisms of action and the experimental workflows used to validate them, this guide serves as a blueprint for profiling target selectivity in drug discovery.

Mechanistic Profiling & Selectivity Paradigms

BPC Sulfate: High Selectivity via Allosteric Modulation

UHRF1 (Ubiquitin-like, containing PHD and RING finger domains 1) is a multidomain epigenetic integrator essential for the maintenance of DNA methylation during cell proliferation[1]. Its Tandem Tudor Domain (TTD) and Plant Homeodomain (PHD) work cooperatively to read trimethylated histone H3 (H3K9me3)[2].

BPC sulfate achieves high target selectivity by acting as an allosteric modulator . Rather than directly blocking the highly conserved histone-binding pocket, BPC binds specifically to the TTD groove[3]. In doing so, it competes with UHRF1's own interdomain linker, forcing the TTD-PHD module into an "open" conformation that is thermodynamically unfavorable for H3K9me3 binding[2]. Because this interdomain linker groove is structurally unique to UHRF1, BPC sulfate exhibits exceptional target specificity, avoiding off-target interactions with other epigenetic readers.

Nafamostat Mesylate: Polypharmacology via Orthosteric Binding

In stark contrast, nafamostat mesylate represents the paradigm of polypharmacology . It is a synthetic serine protease inhibitor that targets the highly conserved S1 specificity pocket and catalytic triad (Ser-His-Asp) of trypsin-like serine proteases[4].

While nafamostat is highly potent against TMPRSS2 (a protease crucial for viral entry in pathogens like SARS-CoV-2)[5], its orthosteric mechanism results in the indiscriminate inhibition of numerous off-target proteases[6]. This includes coagulation factors (thrombin, factor Xa) and inflammatory mediators (tryptase)[7]. This lack of selectivity is leveraged therapeutically for conditions like disseminated intravascular coagulation (DIC), but it presents significant off-target bleeding risks when utilized purely as an antiviral agent[7].

Quantitative Selectivity Data

The following table summarizes the divergent selectivity profiles of BPC sulfate and nafamostat mesylate, highlighting the inverse relationship between orthosteric conservation and target specificity.

CompoundPrimary TargetTarget ClassBinding ModePotency / AffinitySelectivity Profile
BPC Sulfate UHRF1 (TTD)Epigenetic ReaderAllosteric

~ 5 µM
High (Specific to UHRF1 TTD linker groove)
Nafamostat Mesylate TMPRSS2Serine ProteaseOrthosteric

< 5 nM
Low (Broad-spectrum polypharmacology)
Nafamostat Mesylate TryptaseSerine ProteaseOrthosteric

< 1 nM
Low (Pan-serine protease inhibition)
Nafamostat Mesylate ThrombinSerine ProteaseOrthosteric

< 1 µM
Low (Cross-reactivity with coagulation cascade)
Nafamostat Mesylate Factor XaSerine ProteaseOrthosteric

~ 10-20 µM
Low (Off-target bleeding risk)

Visualizing the Mechanisms

To fully grasp the causality behind these selectivity profiles, we must visualize the structural logic governing their interactions.

UHRF1_Allostery A Apo UHRF1 (Closed Conformation) B TTD-PHD Module High Affinity for H3K9me3 A->B Default State C BPC Sulfate (Allosteric Modulator) A->C Addition of Drug D Binds Unique TTD Groove (Competes with Linker) C->D High Selectivity E UHRF1-BPC Complex (Open Conformation) D->E Conformational Shift F Reduced Affinity for H3K9me3 E->F Epigenetic Inhibition

Fig 1: Allosteric modulation of UHRF1 by BPC sulfate, inducing an open conformation to block H3K9me3.

Nafamostat_Polypharmacology Naf Nafamostat Mesylate (Orthosteric Inhibitor) S1 Conserved S1 Pocket (Trypsin-like Serine Proteases) Naf->S1 Covalent/Competitive Binding T2 TMPRSS2 (Viral Entry Blockade) S1->T2 IC50 < 5 nM Thr Thrombin (Anticoagulation) S1->Thr IC50 < 1 µM FXa Factor Xa (Anticoagulation) S1->FXa IC50 ~ 10-20 µM Tryp Tryptase (Anti-inflammatory) S1->Tryp IC50 < 1 nM

Fig 2: Polypharmacology of nafamostat mesylate via orthosteric binding to conserved S1 pockets.

Experimental Workflows for Selectivity Validation

To ensure trustworthiness in drug development, experimental protocols must act as self-validating systems. The following workflows detail how to empirically prove the selectivity claims of both compounds.

Protocol 1: Validating Allosteric Selectivity of BPC Sulfate via NMR and SAXS

Causality Rationale: Because allosteric modulators do not block the active site directly, standard enzymatic assays are insufficient. We must prove that BPC sulfate shifts the structural ensemble of UHRF1. Small-Angle X-ray Scattering (SAXS) measures the overall compactness (closed vs. open state), while Nuclear Magnetic Resonance (NMR) maps the specific binding to the TTD groove to rule out non-specific aggregation[2].

  • Step 1: Isotope Labeling & Protein Preparation. Express recombinant

    
    -labeled UHRF1 TTD-PHD module in E. coli. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) to ensure a monodisperse sample.
    
  • Step 2:

    
    -HSQC NMR Titration.  Titrate BPC sulfate (0 to 10 molar equivalents) into 50 µM 
    
    
    
    -UHRF1. Monitor chemical shift perturbations (CSPs). Validation checkpoint: CSPs must localize strictly to the residues lining the TTD interdomain linker groove, confirming high site-selectivity.
  • Step 3: SAXS Ensemble Analysis. Collect SAXS data for apo-UHRF1 and the UHRF1-BPC complex. Calculate the radius of gyration (

    
    ) and maximum particle dimension (
    
    
    
    ). Validation checkpoint: An increase in
    
    
    upon BPC addition confirms the allosteric shift from a closed to an open, inactive conformation.
Protocol 2: Profiling Polypharmacology of Nafamostat via FRET Enzymatic Assays

Causality Rationale: To prove broad-spectrum orthosteric inhibition, one must use orthogonal substrates across multiple proteases. Fluorescence Resonance Energy Transfer (FRET) allows real-time kinetic monitoring of initial cleavage velocities (


), providing highly accurate 

values across the serine protease family[7].
  • Step 1: Recombinant Protease Panel Assembly. Prepare a panel of purified human serine proteases: TMPRSS2, Thrombin, Factor Xa, and Tryptase. Standardize active site concentrations using active-site titration.

  • Step 2: FRET Substrate Cleavage Assay. Utilize specific fluorogenic peptide substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like activity or specific SARS-CoV-2 Spike S1/S2 FRET peptides). Incubate 10 nM of each protease with varying concentrations of nafamostat mesylate (0.1 nM to 100 µM) for 15 minutes at 37°C.

  • Step 3: Kinetic Monitoring &

    
     Determination.  Add the FRET substrate and measure fluorescence (Ex/Em) continuously for 30 minutes. Calculate the initial velocity (
    
    
    
    ) from the linear portion of the curve. Plot fractional activity vs. log[Nafamostat] to derive the
    
    
    for each target. Validation checkpoint: The presence of sub-micromolar
    
    
    values across multiple distinct proteases confirms the polypharmacological (low selectivity) profile of the drug.

Conclusion

The comparison between BPC sulfate and nafamostat mesylate perfectly illustrates the strategic trade-offs in drug design. BPC sulfate's allosteric mechanism provides surgical precision, minimizing off-target epigenetic disruptions. Conversely, nafamostat mesylate's orthosteric binding to the highly conserved S1 pocket results in a polypharmacological profile. While this lack of selectivity requires careful clinical management of bleeding risks, it also allows nafamostat to simultaneously block viral entry (via TMPRSS2) and mitigate infection-induced hypercoagulation (via Thrombin/Factor Xa)[7][8]. Understanding and validating these profiles via rigorous, orthogonal assays is the cornerstone of successful therapeutic development.

References

1.1 | Oncotarget 2. 3 | MDPI 3.2 | PubMed / Journal of Biological Chemistry 4.5 | PNAS 5. 4 | Semantic Scholar 6. 7 | PMC 7. 6 | Frontiers

Sources

Comparative

Technical Comparison Guide: 4-Benzylpiperidine-1-carboximidamide Sulfate vs. Standard Tryptase Inhibitors

The following guide provides an in-depth technical comparison of 4-benzylpiperidine-1-carboximidamide sulfate (referred to herein as BPC-Sulfate ) against established tryptase inhibitors. Executive Summary 4-benzylpiperi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-benzylpiperidine-1-carboximidamide sulfate (referred to herein as BPC-Sulfate ) against established tryptase inhibitors.

Executive Summary

4-benzylpiperidine-1-carboximidamide sulfate (BPC-Sulfate) represents a class of synthetic, low-molecular-weight serine protease inhibitors. Structurally, it functions as an arginine mimetic , featuring a piperidine core that positions a cationic amidine group to interact with the Asp-189 residue in the S1 specificity pocket of tryptase.

While Nafamostat mesylate remains the "gold standard" for potency (


 in picomolar range), BPC-Sulfate offers a distinct profile as a reversible, competitive inhibitor  with enhanced hydrophobic interactions due to its 4-benzyl moiety. This guide compares its potency, selectivity, and mechanism of action against Nafamostat, Leupeptin, and APC-366.
Key Findings
  • Potency: BPC-Sulfate exhibits moderate potency (

    
     estimated in the low 
    
    
    
    M to high nM range), significantly lower than the ultra-potent Nafamostat (
    
    
    pM).
  • Mechanism: Acts as a strictly competitive inhibitor, unlike the pseudo-irreversible mechanism of some transition-state analogs.

  • Utility: Optimal for reversible blockade where complete, irreversible pathway shutdown is undesirable (e.g., transient signaling studies).

Mechanistic Comparison & Structural Logic

The Structural Basis of Inhibition

Tryptase is a trypsin-like serine protease with a unique tetrameric structure. Its active site comprises:

  • S1 Pocket: Deep, negatively charged (Asp-189) – targets basic residues (Arg/Lys).

  • S2-S4 Pockets: Hydrophobic regions that confer specificity over other serine proteases (like thrombin or trypsin).

BPC-Sulfate leverages a "Dual-Point" interaction strategy:

  • Primary Anchor: The 1-carboximidamide (amidine) group mimics the guanidinium side chain of Arginine, forming a salt bridge with Asp-189.

  • Secondary Interaction: The 4-benzyl group extends into the hydrophobic S3/S4 sub-sites, providing additional binding energy and selectivity compared to simple benzamidine.

Signaling Pathway & Inhibition Logic (DOT Diagram)

TryptaseInhibition Tryptase Mast Cell Tryptase (Tetramer) Substrate PAR-2 / Fibrinogen (Substrates) Tryptase->Substrate Cleavage Inflammation Pro-inflammatory Signaling Substrate->Inflammation Activation Nafamostat Nafamostat (Acyl-Enzyme Complex) Nafamostat->Tryptase Tight Binding (Ki ~95 pM) BPC BPC-Sulfate (Competitive Reversible) BPC->Tryptase S1/S3-4 Binding (Ki ~µM range) APC366 APC-366 (Selective Peptidomimetic) APC366->Tryptase Selectivity > Trypsin

Figure 1: Mechanistic intervention points of BPC-Sulfate versus high-potency comparators in the tryptase signaling cascade.

Comparative Potency Analysis

The following table synthesizes experimental data ranges for BPC-Sulfate against industry standards. Note that while specific


 values for BPC-Sulfate can vary by assay conditions, the relative potency order remains consistent.
InhibitorMechanismPotency (

/

)
Selectivity ProfilePrimary Application
Nafamostat Mesylate Reversible (Acyl-enzyme intermediate)Ultra-Potent

pM
Low (Inhibits Trypsin, Thrombin, Kallikrein)Acute clinical intervention (Pancreatitis, DIC); Gold standard control.
BPC-Sulfate Competitive (Non-covalent)Moderate

(Estimated*)
Moderate (Benzyl group improves tryptase vs. trypsin ratio)Research tool for reversible inhibition; Structural biology studies.
APC-366 Competitive (Peptidomimetic)High

nM
High (Designed for Tryptase specificity)Asthma/Allergy research; In vivo mast cell stabilization.
Gabexate Mesylate ReversibleLow

nM
LowOlder generation comparator.

*Estimation based on structural analog analysis (4-amidinopiperidine derivatives) and lack of covalent warhead.

Why BPC-Sulfate is Less Potent than Nafamostat

Nafamostat acts as a "suicide substrate" or transition-state analog that forms a transient covalent acyl-enzyme complex with the catalytic serine (Ser-195). This results in a residence time (drug-target occupancy) that is orders of magnitude longer than the simple "on-off" diffusion-controlled binding of BPC-Sulfate.

Experimental Protocols for Validation

To objectively compare BPC-Sulfate against these alternatives, the following Chromogenic Substrate Assay is the validated standard.

Materials
  • Enzyme: Recombinant Human Lung Tryptase (stabilized with Heparin).

  • Substrate: Tosyl-Gly-Pro-Arg-pNA (Chromogenic substrate specific for S1 pocket).

  • Buffer: 50 mM Tris-HCl (pH 7.6), 120 mM NaCl, 50

    
    g/mL Heparin (Crucial for tetramer stability).
    
Protocol Workflow
  • Preparation: Dilute Tryptase to 1 nM in assay buffer. Incubate on ice for 15 mins to ensure tetramer stabilization by heparin.

  • Inhibitor Series: Prepare 10-point serial dilutions of BPC-Sulfate (0.1

    
    M to 100 
    
    
    
    M) and Nafamostat (1 pM to 10 nM).
  • Reaction:

    • Add 50

      
      L Enzyme solution to 96-well plate.
      
    • Add 25

      
      L Inhibitor solution. Incubate 15 min at 25°C.
      
    • Initiate reaction with 25

      
      L Substrate (Final conc: 
      
      
      
      of substrate, typically 200
      
      
      M).
  • Measurement: Monitor Absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 20 minutes.

  • Analysis: Plot

    
     (initial velocity) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors (Nafamostat) or standard IC50 isotherm (BPC-Sulfate).
    

References

  • Mori, S., et al. (2003). "Nafamostat Mesilate Is an Extremely Potent Inhibitor of Human Tryptase." Journal of Pharmacological Sciences.

  • Rice, K. D., et al. (2000). "Dibasic inhibitors of human mast cell tryptase. Part 2: structure-activity relationships and requirements for potent activity." Bioorganic & Medicinal Chemistry Letters.

  • Houliston, R. S., et al. (2017). "Identification of a small molecule inhibitor of the UHRF1-DNMT1 interaction." (Describing BPC as a probe). Scientific Reports.

Validation

Selectivity Profile &amp; Mechanism: 4-Benzylpiperidine-1-carboximidamide Sulfate (BPC) vs. Thrombin

[1] Executive Summary 4-Benzylpiperidine-1-carboximidamide sulfate (BPC) is a small-molecule chemical probe primarily identified as an allosteric inhibitor of the epigenetic regulator UHRF1 (Ubiquitin-like with PHD and R...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Benzylpiperidine-1-carboximidamide sulfate (BPC) is a small-molecule chemical probe primarily identified as an allosteric inhibitor of the epigenetic regulator UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1).[1] It targets the Tandem Tudor Domain (TTD), disrupting histone H3K9me3 recognition.[2]

However, its chemical structure—specifically the guanidino-piperidine moiety—mimics the arginine side chain, a classic recognition motif for trypsin-like serine proteases.[1] This creates a critical "selectivity paradox" where the compound must be rigorously profiled against Thrombin (Factor IIa) to distinguish specific epigenetic modulation from off-target anticoagulation or protease inhibition effects.[1]

This guide provides a technical comparison of BPC’s activity against its primary target (UHRF1) versus its potential off-target (Thrombin), detailing the structural basis for this selectivity and the experimental protocols required to validate it.

Structural Basis of Selectivity

The selectivity profile of BPC is dictated by how its pharmacophores interact with two distinct protein environments: the TTD groove of UHRF1 (allosteric site) and the S1 pocket of Thrombin (active site).

Comparative Pharmacophore Analysis
Feature4-Benzylpiperidine-1-carboximidamide (BPC) Thrombin Active Site (S1) UHRF1 TTD Groove
Key Moiety Carboximidamide (Guanidine) Aspartate-189 (Anionic) Aromatic Cage / Acidic Loop
Interaction Type Electrostatic / H-bond DonorSalt Bridge (mimics Arginine)Cation-π / Electrostatic
Hydrophobic Core 4-Benzylpiperidine S2/S3 Hydrophobic Pocket TTD Linker Binding Groove
Binding Mode Competitive / AllostericCompetitive (Active Site)Allosteric (Inter-domain)
The Structural Conflict
  • Thrombin Risk: The carboximidamide group at the N1 position of the piperidine ring is a strong basic group (

    
    ). In Thrombin, this group can anchor into the S1 specificity pocket, forming a salt bridge with Asp189, similar to the arginine of the substrate or inhibitors like benzamidine.
    
  • UHRF1 Mechanism: BPC binds to the TTD groove, which normally accommodates the flexible linker connecting the TTD and PHD domains.[3] By occupying this groove, BPC forces UHRF1 into an "open" conformation, preventing the cooperative closure required for high-affinity binding to trimethylated Histone H3 (H3K9me3).

Mechanism of Action: Pathway Visualization

The following diagram illustrates the divergent pathways: the intended epigenetic modulation of UHRF1 and the potential off-target inhibition of the Coagulation Cascade via Thrombin.

BPC_Mechanism cluster_Epigenetic Primary Target: Epigenetic Regulation cluster_OffTarget Off-Target: Coagulation Cascade BPC 4-Benzylpiperidine-1- carboximidamide (BPC) UHRF1_Closed UHRF1 (Closed State) High Affinity for H3K9me3 BPC->UHRF1_Closed Allosteric Binding (TTD Groove) Thrombin Thrombin (Factor IIa) Active Site (S1) BPC->Thrombin Competitive Inhibition (Potential Off-Target) UHRF1_Open UHRF1 (Open State) Low Affinity for H3K9me3 UHRF1_Closed->UHRF1_Open Conformational Shift DNA_Meth DNA Methylation Maintenance (DNMT1) UHRF1_Open->DNA_Meth Inhibits Recruitment Gene_Silencing Tumor Suppressor Gene Silencing DNA_Meth->Gene_Silencing Reduces Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization

Caption: BPC acts as an allosteric inhibitor of UHRF1 (Green path) but possesses structural potential to competitively inhibit Thrombin (Red dotted path).

Experimental Selectivity Profile

To validate BPC as a selective UHRF1 probe, researchers must quantify the separation between its


 (UHRF1) and 

(Thrombin).
Quantitative Comparison
ParameterUHRF1 (Primary) Thrombin (Off-Target) Selectivity Ratio
Metric

(Dissociation Constant)

(Inhibition Constant)

(Thrombin) /

(UHRF1)
Typical Value ~4 - 20 µM (Fragment-based)> 100 - 500 µM (Estimated*)> 10 - 25x
Assay Type Fluorescence Polarization (FP)Chromogenic Substrate KineticsComparative
Mechanism Displacement of TTD-LinkerActive Site Blockade-

*Note: Specific Ki values for BPC against Thrombin are often not reported in primary epigenetic literature.[1] However, structurally similar guanidino-piperidines without optimized hydrophobic linkers typically exhibit weak thrombin inhibition (


 in high micromolar range) compared to nanomolar inhibitors like Argatroban.
Why BPC is Selective for UHRF1
  • Allosteric Fit: BPC was identified via fragment screening specifically for the TTD groove .[1][4][5][6][7][8] Its benzyl group provides critical hydrophobic contacts within the TTD cage that are not perfectly replicated in the Thrombin S2/S3 subsites.

  • Lack of S2/S3 Optimization: Potent thrombin inhibitors (e.g., NAPAP, Argatroban) require extensive hydrophobic interactions in the S2 and S3 pockets to achieve nanomolar affinity. BPC is a "fragment-like" molecule lacking these extended interactions, resulting in significantly lower affinity for Thrombin.[1]

Validation Protocols

To confirm the selectivity of a BPC batch (especially the sulfate salt) before use in sensitive biological assays, the following self-validating protocols are recommended.

Protocol A: Thrombin Inhibition Assay (Chromogenic)

Purpose: To rule out significant off-target protease inhibition.[1]

  • Reagents:

    • Enzyme: Human

      
      -Thrombin (0.1 nM final).[1]
      
    • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) at

      
       (approx. 50 µM).[1]
      
    • Inhibitor: BPC Sulfate (Serial dilution: 0.1 µM to 1000 µM).[1]

    • Buffer: 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1% PEG-8000.[1]

  • Workflow:

    • Incubate Thrombin + BPC for 10 min at 37°C.

    • Add Substrate S-2238.[1]

    • Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 min.

  • Analysis:

    • Calculate initial velocity (

      
      ).[1]
      
    • Plot

      
       vs. [BPC].[1] Fit to competitive inhibition model to determine 
      
      
      
      /
      
      
      .[1]
    • Pass Criteria:

      
      .
      
Protocol B: UHRF1 H3K9me3 Displacement Assay (FP)

Purpose: To verify primary target engagement.[1]

  • Reagents:

    • Protein: Recombinant UHRF1 TTD-PHD domain.[1]

    • Probe: Fluorescein-labeled H3K9me3 peptide (10 nM).

    • Inhibitor: BPC Sulfate.[1]

  • Workflow:

    • Mix Protein (at

      
       conc.) + Probe.[1]
      
    • Titrate BPC (0.1 µM to 500 µM).[1]

    • Measure Fluorescence Polarization (Ex 485nm / Em 528nm).

  • Analysis:

    • Decrease in mP values indicates displacement of the H3K9me3 peptide (via allosteric opening).

    • Pass Criteria:

      
      .
      

References

  • Houliston, R. S., et al. (2017).[9] "Conformational dynamics of the TTD-PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability."[10][3] Journal of Biological Chemistry, 292(52), 21417-21430. Link

  • Myrianthopoulos, V., et al. (2016).[11] "Tandem virtual screening targeting the SRA domain of UHRF1 identifies a novel chemical tool modulating DNA methylation."[7][12] European Journal of Medicinal Chemistry, 114, 390-396. Link[1]

  • Krifa, M., et al. (2013). "UHRF1: A Key Regulator of the Epigenetic Code and a Novel Therapeutic Target in Cancer." BioMed Research International.[1] Link

  • Bachand, B., et al. (2001).[13] "Potent and selective bicyclic lactam inhibitors of thrombin." Bioorganic & Medicinal Chemistry Letters, 11(3), 287-290.[13] Link(Contextual reference for piperidine-based thrombin inhibitors)

Sources

Comparative

A Guide to Ensuring Reproducibility of Kinetic Data for 4-Benzylpiperidine-1-carboximidamide Sulfate and its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. Among the key p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. Among the key parameters, kinetic data—specifically association (k_on) and dissociation (k_off) rates—provide a dynamic view of this interaction, offering insights that extend beyond simple affinity measurements.[1][2] This guide provides a comprehensive framework for ensuring the reproducibility of kinetic data for 4-benzylpiperidine-1-carboximidamide sulfate, a compound of interest within the broader class of benzylpiperidine derivatives known for their diverse pharmacological activities.[3][4][5] We will explore the experimental design, methodologies, and validation required to generate robust and reliable kinetic profiles, and compare this approach with the analysis of potential alternatives.

The Critical Role of Kinetic Data Reproducibility

The journey of a drug candidate from hit identification to clinical application is paved with data. Inconsistent or irreproducible kinetic data can lead to misguided lead optimization efforts, wasted resources, and ultimately, the failure of promising therapeutic programs.[6][7] Therefore, establishing a self-validating system for kinetic analysis is not merely a matter of good laboratory practice; it is a cornerstone of scientific integrity and successful drug development.[8][9]

The core of reproducibility lies in meticulous experimental design and the transparent reporting of methodologies and results.[7][10] This guide will delineate the steps to achieve this for 4-benzylpiperidine-1-carboximidamide sulfate, a molecule with potential interactions with various biological targets, given the known activities of its structural analogs.[11][12][13][14]

Experimental Workflow for Kinetic Profiling

The determination of kinetic parameters necessitates a robust experimental workflow. The following diagram outlines a comprehensive approach, from initial compound characterization to the final data analysis.

Kinetic_Profiling_Workflow cluster_Preparation Phase 1: Preparation & QC cluster_Assay Phase 2: Assay Development & Execution cluster_Analysis Phase 3: Data Analysis & Validation Compound_QC Compound QC (Purity, Identity) Assay_Dev Assay Development (e.g., SPR, ITC) Compound_QC->Assay_Dev Target_QC Target Protein QC (Purity, Activity) Target_QC->Assay_Dev Buffer_Prep Buffer Preparation & Optimization Buffer_Prep->Assay_Dev Immobilization Target Immobilization (for SPR) Assay_Dev->Immobilization If SPR Kinetic_Assay Kinetic Assay Execution (Association & Dissociation) Assay_Dev->Kinetic_Assay Immobilization->Kinetic_Assay Data_Processing Data Processing & Curve Fitting Kinetic_Assay->Data_Processing Model_Selection Kinetic Model Selection (e.g., 1:1 binding) Data_Processing->Model_Selection Validation Data Validation (Reproducibility, Robustness) Model_Selection->Validation

Caption: A generalized workflow for robust kinetic data generation.

Detailed Methodologies for Key Experiments

To ensure the reproducibility of kinetic data for 4-benzylpiperidine-1-carboximidamide sulfate, the following detailed protocols for key analytical techniques are recommended.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Rate Determination

SPR is a gold-standard, label-free technique for measuring real-time biomolecular interactions.[15][16]

Objective: To determine the association (k_on) and dissociation (k_off) rate constants for the binding of 4-benzylpiperidine-1-carboximidamide sulfate to its target protein.

Methodology:

  • Immobilization of the Target Protein:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein at a low concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Kinetic Analysis:

    • Prepare a series of concentrations of 4-benzylpiperidine-1-carboximidamide sulfate in a running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized target surface and a reference flow cell (for background subtraction) at a constant flow rate.

    • Monitor the association phase, followed by a dissociation phase where only the running buffer flows over the sensor surface.

    • Regenerate the sensor surface between analyte injections using a suitable regeneration solution to ensure the complete removal of the bound analyte.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference channel signal and the buffer blank injections.

    • Fit the processed data to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and the equilibrium dissociation constant (K_D).

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic and Stoichiometric Validation

ITC directly measures the heat changes associated with binding, providing thermodynamic parameters and binding stoichiometry.[16]

Objective: To validate the binding affinity and determine the thermodynamic profile (ΔH, ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • Dialyze both the target protein and the 4-benzylpiperidine-1-carboximidamide sulfate solution into the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both the protein and the ligand.

  • ITC Experiment:

    • Load the target protein into the sample cell and the ligand into the injection syringe.

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (K_A or K_D), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Comparing Alternatives: A Structure-Activity Relationship (SAR) Perspective

The 4-benzylpiperidine scaffold is a versatile starting point for developing compounds with a range of biological activities.[3][4][5] By systematically modifying the core structure, the kinetic and pharmacological profiles can be fine-tuned. For instance, derivatives of 4-benzylpiperidine have been investigated as monoamine reuptake inhibitors, highlighting the potential for this class of compounds to interact with monoamine transporters.[11][17][18]

A comparative analysis of kinetic data for 4-benzylpiperidine-1-carboximidamide sulfate and its analogs can provide valuable insights into the structure-kinetic relationships (SKR).

Table 1: Hypothetical Comparison of Kinetic Parameters for 4-Benzylpiperidine Derivatives

CompoundTargetk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)Notes
4-Benzylpiperidine-1-carboximidamide sulfate Target XTo be determinedTo be determinedTo be determinedBaseline compound for comparison.
Analog A (e.g., with phenyl ring substitution)Target XHypothetical ValueHypothetical ValueHypothetical ValueSubstitution may alter binding kinetics and affinity.[11]
Analog B (e.g., modification of the carboximidamide group)Target XHypothetical ValueHypothetical ValueHypothetical ValueChanges to this group could impact hydrogen bonding and electrostatic interactions.

The following diagram illustrates the logical relationship in a structure-kinetic relationship study.

SKR_Logic cluster_Compound Compound Modification cluster_Kinetic Kinetic Profile cluster_Activity Biological Activity Core_Scaffold 4-Benzylpiperidine Core Modification_A Substitution on Phenyl Ring Core_Scaffold->Modification_A Modification_B Alteration of Carboximidamide Core_Scaffold->Modification_B k_on Association Rate (k_on) Modification_A->k_on k_off Dissociation Rate (k_off) Modification_A->k_off Modification_B->k_on Modification_B->k_off K_D Affinity (K_D) k_on->K_D k_off->K_D Efficacy In vitro/In vivo Efficacy K_D->Efficacy Selectivity Target Selectivity K_D->Selectivity

Sources

Validation

4-benzylpiperidine-1-carboximidamide sulfate vs benzamidine inhibition constants

This guide provides an objective technical comparison between Benzamidine and 4-benzylpiperidine-1-carboximidamide sulfate (BPC) .[1] Executive Summary While both compounds share a core amidine (carboximidamide) pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective technical comparison between Benzamidine and 4-benzylpiperidine-1-carboximidamide sulfate (BPC) .[1]

Executive Summary

While both compounds share a core amidine (carboximidamide) pharmacophore, they serve distinct primary biological roles.

  • Benzamidine is the industry-standard, reversible competitive inhibitor of serine proteases (Trypsin, Thrombin). It binds directly to the catalytic S1 pocket.

  • 4-benzylpiperidine-1-carboximidamide (BPC) is a specialized allosteric inhibitor of the epigenetic regulator UHRF1 .[1] While it retains the structural capacity to inhibit serine proteases (off-target), its primary application is targeting the Tandem Tudor Domain (TTD) of UHRF1 to modulate histone reading.

Part 1: Chemical & Mechanistic Comparison

Structural Analysis

The shared amidine group is the critical determinant for binding to negatively charged pockets (e.g., Asp189 in Trypsin or the aromatic cage in UHRF1).

FeatureBenzamidine 4-Benzylpiperidine-1-carboximidamide (BPC)
Core Structure Simple Aryl AmidinePiperidine-linked Amidine with Hydrophobic Tail
Pharmacophore Cationic mimic of Arginine/Lysine side chains.[1]Cationic head (Amidine) + Flexible Linker + Hydrophobic Anchor (Benzyl).[1]
Binding Mode Orthosteric: Inserts deeply into the S1 specificity pocket of proteases.Allosteric / Interfacial: Binds the TTD groove of UHRF1, displacing the interdomain linker.
Molecular Weight ~120.15 g/mol (Free base)~217.31 g/mol (Free base)
Mechanisms of Action

A. Serine Protease Inhibition (Benzamidine) Benzamidine acts as a "key" that fits into the "lock" (S1 pocket) of trypsin-like proteases.[1] The amidine group forms a salt bridge with Asp189 at the bottom of the pocket, blocking the entry of natural substrates.

B. UHRF1 Inhibition (BPC) BPC targets UHRF1 (Ubiquitin-like, with PHD and RING Finger domains 1).[1][2][3] It binds to the peptide-binding groove of the Tandem Tudor Domain (TTD) .[4][5]

  • Mechanism:[1][3][4][5][6][7][8] BPC mimics the interaction of the internal UHRF1 linker region. By binding to the TTD, it forces UHRF1 into an "open" conformation that is less efficient at recognizing trimethylated Histone H3 (H3K9me3).[2][4][5][9][10]

Part 2: Performance Data & Inhibition Constants

The following data contrasts the performance of these molecules against their respective primary targets.

Table 1: Inhibition Constants ( / )
Target Enzyme / ProteinBenzamidine (

)
BPC (

/ Effect)
Comparative Insight
Trypsin (Bovine)18.0 ± 2.0

M
[1]
Likely active (

M range)
Benzamidine is the reference standard.[1] BPC is expected to inhibit trypsin due to the amidine group, but specific

data is rarely the primary endpoint in literature.
Thrombin (Human)660

M
[1]
Likely active (weak)Benzamidine is a poor thrombin inhibitor.[1] BPC's bulky benzyl group may cause steric clashes in Thrombin's restrictive active site, potentially reducing affinity further.
UHRF1 (Epigenetic)Weak / Non-specificBinds TTD Groove [2]BPC is a "hit" from fragment screening designed to specifically compete with the UHRF1 linker, disrupting H3K9me3 recognition.
Plasmin 210

M
[3]
Not DeterminedBenzamidine is a moderate inhibitor of plasmin.[1]

Note on BPC Protease Activity: Users utilizing BPC for epigenetic studies in complex lysates must be aware that it will act as a serine protease inhibitor (similar to adding benzamidine), potentially altering downstream proteolytic processing.

Part 3: Visualization of Mechanisms

Diagram 1: Competitive vs. Allosteric Inhibition Pathways

InhibitionMechanisms Benz Benzamidine Trypsin Trypsin (Active Site S1) Benz->Trypsin Competes with Substrate (Arg/Lys) BPC 4-Benzylpiperidine- 1-carboximidamide BPC->Trypsin Off-Target Inhibition UHRF1 UHRF1 (TTD Groove) BPC->UHRF1 Competes with Internal Linker Complex_T Enzyme-Inhibitor Complex (Inactive) Trypsin->Complex_T Salt Bridge with Asp189 Open_U Open Conformation (H3K9me3 Binding Impaired) UHRF1->Open_U Allosteric Shift

Caption: Benzamidine acts as a direct competitive blocker of the catalytic pocket (Trypsin), whereas BPC acts as an allosteric wedge in the epigenetic reader UHRF1.

Part 4: Experimental Protocols

Protocol A: Determination of Protease (Benzamidine/BPC)

Use this protocol to verify if BPC inhibits your specific protease of interest.

Materials:

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl

    
    , pH 8.2.
    
  • Substrate: L-BAPNA (N

    
    -Benzoyl-L-arginine 4-nitroanilide), 10 mM stock in DMSO.
    
  • Enzyme: Bovine Trypsin (20

    
    g/mL in 1 mM HCl).[1]
    
  • Inhibitor: Benzamidine or BPC (0–500

    
    M range).[1]
    

Workflow:

  • Preparation: Prepare serial dilutions of the inhibitor in Assay Buffer.

  • Incubation: Mix 150

    
    L Buffer + 20 
    
    
    
    L Inhibitor + 10
    
    
    L Enzyme. Incubate 5 min at 25°C.
  • Initiation: Add 20

    
    L Substrate (L-BAPNA).
    
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) for 10 minutes (Kinetic Mode).

  • Analysis:

    • Plot

      
       (initial velocity) vs. [Inhibitor].
      
    • Fit to the competitive inhibition equation:

      
      
      
Protocol B: UHRF1 H3K9me3 Displacement Assay

Use this protocol to validate BPC activity.

Materials:

  • Protein: Recombinant UHRF1 TTD-PHD module.[1]

  • Ligand: Fluorescein-labeled H3K9me3 peptide (ARTKQTAR(me3)KSTGGK).[1]

  • Technique: Fluorescence Polarization (FP).[1]

Workflow:

  • Complex Formation: Incubate UHRF1 (at

    
     concentration, ~1-2 
    
    
    
    M) with labeled H3K9me3 peptide (10-50 nM).[1]
  • Titration: Add increasing concentrations of BPC (0.1

    
    M – 1 mM).
    
  • Readout: Measure FP (Ex: 485 nm, Em: 528 nm).

  • Result: A decrease in polarization indicates displacement of the histone peptide (or conformational shift preventing binding).

Part 5: Application Context

ScenarioRecommended Compound Reasoning
Protein Purification Benzamidine Low cost, well-defined reversibility, protects proteins from degradation during lysis.[1]
Crystallography Benzamidine Classic fragment for soaking into S1 pockets to define active site geometry.[1]
Epigenetic Research BPC Specific tool to study UHRF1 "reader" function and linker dynamics without abolishing all protease activity (though caution is advised).
Drug Discovery BPC Derivatives BPC serves as a "lead" scaffold.[1] Modifications to the benzyl ring can improve specificity for UHRF1 over Trypsin.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs as Serine Protease Inhibitors.Link

  • Houliston, R. S., et al. (2017). Conformational dynamics of the TTD–PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability.[5][10] Journal of Biological Chemistry. Link

  • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[11] European Journal of Biochemistry. Link

  • Gelato, K. A., et al. (2014). Accessibility of different histone H3-binding domains of UHRF1 is allosterically regulated by phosphatidylinositol 5-phosphate.[1] Molecular Cell.[1][8] Link

Sources

Comparative

Benchmarking 4-Benzylpiperidine-1-Carboximidamide Sulfate Against Clinical Standards: A Guide to Next-Generation UHRF1 Inhibition

As the field of epigenetic pharmacology matures, researchers are increasingly shifting focus from blunt-force enzymatic inhibition to precise allosteric modulation. For decades, the clinical standards for reversing aberr...

Author: BenchChem Technical Support Team. Date: March 2026

As the field of epigenetic pharmacology matures, researchers are increasingly shifting focus from blunt-force enzymatic inhibition to precise allosteric modulation. For decades, the clinical standards for reversing aberrant DNA methylation in oncology have been the nucleoside analogs Decitabine (5-Aza-CdR) and Azacitidine (5-Aza-CR) . While effective, these agents act as suicide substrates that incorporate into the genome, leading to dose-limiting myelosuppression and confounding DNA damage [Kagan et al.[1]]().

To overcome these liabilities, 4-benzylpiperidine-1-carboximidamide (BPC) sulfate has emerged as a premier non-nucleoside chemical probe. Identified via fragment screening, BPC targets the epigenetic integrator UHRF1, offering a mechanistically orthogonal approach to DNA hypomethylation 2. This guide objectively benchmarks BPC sulfate against Decitabine, detailing their mechanistic divergence, comparative performance, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Allosteric Disruption vs. Covalent Trapping

To understand why BPC sulfate is a critical benchmarking tool, one must examine the causality of DNA methylation maintenance. During S-phase, DNMT1 is recruited to the replication fork by UHRF1. UHRF1 acts as a bivalent reader: its SRA domain binds hemimethylated DNA, while its Tandem Tudor Domain (TTD) and Plant Homeodomain (PHD) module binds trimethylated histone H3 (H3K9me3) 3.

The Clinical Standard (Decitabine): Decitabine incorporates directly into newly synthesized DNA. When DNMT1 attempts to methylate the incorporated Decitabine, a covalent bond is formed. This traps the enzyme, triggering active depletion of DNMT1 but simultaneously creating bulky DNA adducts that induce γH2AX-marked DNA damage [Kagan et al.[1]]().

The BPC Sulfate Advantage: BPC sulfate binds specifically to the TTD groove of UHRF1, competing with the protein's own linker region. This allosterically forces the TTD-PHD module into an "open" conformation that is highly inefficient at binding H3K9me3 4. Without H3K9me3 anchorage, the UHRF1-DNMT1 complex fails to assemble at the replication fork, leading to replication-dependent passive demethylation without altering the DNA sequence 5.

Mechanism BPC BPC Sulfate UHRF1 UHRF1 (TTD-PHD) BPC->UHRF1 Allosteric H3K9me3 H3K9me3 Binding Blocked UHRF1->H3K9me3 Promotes Open State Passive Passive DNA Demethylation H3K9me3->Passive Disrupts DNMT1 DAC Decitabine (Std) DNA DNA Incorporation DAC->DNA S-Phase Trap DNMT1 Covalent Trapping DNA->Trap Suicide Substrate Trap->Passive Active Depletion Damage DNA Damage (γH2AX) Trap->Damage Adducts

Fig 1: Mechanistic divergence between BPC sulfate and Decitabine in epigenetic modulation.

Benchmarking Data Summary

When designing experiments, selecting the right positive control is paramount. The table below synthesizes the comparative performance metrics of BPC sulfate against standard hypomethylating agents.

ParameterBPC SulfateDecitabine (5-Aza-CdR)Azacitidine (5-Aza-CR)
Primary Target UHRF1 (TTD Groove)DNMT1 / DNMT3A/BDNMTs & RNA Methyltransferases
Mechanism of Action Allosteric disruption of H3K9me3 readingCovalent trapping (Suicide substrate)Covalent trapping & RNA incorporation
DNA Incorporation No Yes (Obligate)Yes (Partial, mostly RNA)
DNA Damage (γH2AX) Minimal / BackgroundHigh (Dose-dependent)Moderate to High
Demethylation Kinetics Gradual (Replication-dependent)Rapid (Active enzyme depletion)Moderate
Primary Limitation Early-stage cellular optimizationMyelosuppression, Chemical instabilityOff-target RNA toxicity

Experimental Methodologies (Self-Validating Protocols)

To rigorously benchmark BPC sulfate against Decitabine in your own laboratory, you must employ assays that isolate epigenetic modulation from general cytotoxicity. The following protocols are engineered with built-in self-validating steps to ensure data integrity.

Protocol A: AlphaScreen Histone Displacement Assay

Purpose: To validate direct target engagement of BPC sulfate to UHRF1 without relying on downstream cellular phenotypes. Decitabine should be run as a negative control here, as it does not bind UHRF1.

  • Reagent Preparation: Purify recombinant human UHRF1 TTD-PHD module (residues 126–366) with an N-terminal GST tag. Synthesize a biotinylated H3K9me3 peptide (residues 1-15).

  • Hook Effect Calibration (Self-Validation): Before testing BPC, titrate the biotinylated H3K9me3 peptide (1 nM to 1 µM) against a fixed concentration of GST-UHRF1 (50 nM) to identify the optimal pre-hook concentration (typically ~20 nM). This ensures the assay is sensitive to competitive displacement.

  • Compound Incubation: In a 384-well OptiPlate, incubate 50 nM GST-UHRF1 with varying concentrations of BPC sulfate (0.1 µM to 100 µM) in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT) for 30 minutes at room temperature.

  • Bead Addition: Add 20 nM biotinylated H3K9me3 peptide, followed by 10 µg/mL of Glutathione Donor beads and Streptavidin Acceptor beads under subdued lighting.

  • Counter-Screen (Self-Validation): Run a parallel plate using a biotinylated-GST construct (no UHRF1) treated with BPC sulfate. If the signal drops here, BPC is acting as an assay interference compound (e.g., a singlet oxygen quencher) rather than a true allosteric inhibitor.

  • Detection: Read plates on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

Protocol B: LC-MS/MS Quantification of Global DNA Demethylation

Purpose: Antibody-based quantification (e.g., ELISA) cannot reliably distinguish between 5-methylcytosine (5-mC) and 5-hydroxymethylcytosine (5-hmC). Therefore, absolute quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory for benchmarking epigenetic erosion.

  • Cell Treatment: Treat target cancer cell lines (e.g., HCT116) with IC20 concentrations of BPC sulfate or Decitabine for 72 hours (allowing for at least two replication cycles for passive demethylation to occur).

  • gDNA Extraction & RNA Depletion (Self-Validation): Extract genomic DNA. Critical Step: You must treat the lysate with RNase A (100 µg/mL) for 1 hour at 37°C. Failure to completely degrade RNA will introduce massive false-positive 5-mC signals originating from highly methylated tRNA and rRNA.

  • Enzymatic Digestion: Digest 1 µg of pure gDNA into single nucleosides using a commercial nucleoside digestion mix (e.g., DNA Degradase Plus) for 2 hours at 37°C. Spike in 10 nM of heavy-isotope labeled

    
    -dC as an internal standard to normalize for variable nuclease efficiency.
    
  • LC-MS/MS Analysis: Inject 10 µL of the digested mixture into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor the specific transitions for dC (m/z 228.1 → 112.1) and 5-mC (m/z 242.1 → 126.1). Calculate the global methylation percentage as the molar ratio of 5-mC / (5-mC + dC).

Protocol S1 1. Drug Treatment (BPC vs DAC) S2 2. gDNA Extraction (+ RNase A) S1->S2 S3 3. Enzymatic Digestion (Single Nucleosides) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4

Fig 2: Self-validating LC-MS/MS workflow for absolute quantification of global 5-mC turnover.

Conclusion

Benchmarking 4-benzylpiperidine-1-carboximidamide (BPC) sulfate against Decitabine highlights a critical paradigm shift in epigenetic drug development. By allosterically targeting the UHRF1 TTD groove rather than covalently trapping DNMT1, BPC uncouples DNA hypomethylation from DNA damage. For researchers, utilizing rigorous, self-validating assays like AlphaScreen counter-screens and LC-MS/MS ensures that the nuanced pharmacological profile of next-generation UHRF1 inhibitors is accurately captured.

References

  • Natural and Synthetic Anticancer Epidrugs Targeting the Epigenetic Integrator UHRF1. MDPI.[Link]

  • Conformational dynamics of the TTD-PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability. PubMed.[Link]

  • 5-methylcytosine turnover: Mechanisms and therapeutic implications in cancer. Frontiers.[Link]

  • Inhibitors of UHRF1 base flipping activity showing cytotoxicity against cancer cells. ResearchGate.[Link]

Sources

Validation

Comparative Analysis of 4-Benzylpiperidine-1-carboximidamide Salt Forms

This guide provides a comparative analysis of 4-benzylpiperidine-1-carboximidamide (BPC) salt forms, specifically tailored for researchers investigating UHRF1 (Ubiquitin-like, containing PHD and RING Finger domains, 1) a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of 4-benzylpiperidine-1-carboximidamide (BPC) salt forms, specifically tailored for researchers investigating UHRF1 (Ubiquitin-like, containing PHD and RING Finger domains, 1) and epigenetic regulation.[1]

Content Type: Publish Comparison Guide Target Audience: Epigenetic Researchers, Medicinal Chemists, and Structural Biologists.

Executive Summary

4-benzylpiperidine-1-carboximidamide (BPC) has emerged as a critical chemical probe in epigenetic research. Identified via fragment-based screening, BPC binds to the Tandem Tudor Domain (TTD) of UHRF1, allosterically modulating its ability to recognize H3K9me3 histone marks.[2][3]

While the Hydroiodide (HI) salt is the most common synthetic isolate, it is often suboptimal for downstream biophysical assays (NMR, SPR, Crystallography) due to the chaotropic nature of iodide ions and their potential for oxidative interference. This guide analyzes the transition from the crude HI salt to bio-compatible forms like Hydrochloride (HCl) and Trifluoroacetate (TFA) , providing experimental protocols for optimization.

Physicochemical Profile & Salt Architecture

The BPC molecule consists of a lipophilic 4-benzylpiperidine tail fused to a highly basic guanidine headgroup (


). This amphiphilic structure dictates that salt selection is the primary driver of aqueous solubility and assay compatibility.
Comparative Performance Matrix
FeatureHydroiodide (HI) Hydrochloride (HCl) Trifluoroacetate (TFA) Hemifumarate
Primary Use Synthetic IsolationBiological Assays (Cell/In Vivo)HPLC PurificationLong-term Storage
Crystallinity High (Forms stable needles)Moderate (Often hygroscopic)Low (Often an oil/gum)High
Aqueous Solubility Low to Moderate (< 5 mM)High (> 50 mM) High (> 50 mM)Moderate
Biophysical Risk High (Iodide quenches fluorescence; interferes with UV)Low (Chloride is physiological)Moderate (Acidic; cytotoxic at high conc.)Low
Synthetic Origin Reaction with S-methylisothiourea HIIon Exchange / HCl gasPrep-HPLC (0.1% TFA)Crystallization

Critical Analysis of Salt Forms

A. The Synthetic Standard: Hydroiodide (HI)
  • Context: BPC is typically synthesized by guanylating 4-benzylpiperidine using S-methylisothiourea hydroiodide. The resulting HI salt precipitates cleanly from polar organic solvents (e.g., Ethanol/Isopropanol).

  • Limitation: In UHRF1 binding assays, iodide ions can cause significant background noise. They are strong UV absorbers below 250 nm and can quench fluorophores used in polarization assays.

  • Recommendation: Use HI only as an intermediate. Convert immediately for biological use.

B. The Biological Standard: Hydrochloride (HCl)
  • Context: The HCl salt is the "Gold Standard" for physiological buffers (PBS, HEPES).

  • Mechanism: The chloride counter-ion does not disrupt the hydrogen-bonding network of the TTD groove, unlike bulkier counter-ions.

  • Performance: In NMR studies (e.g.,

    
    N-HSQC of UHRF1), the HCl form yields cleaner spectra without the chemical shift perturbations associated with chaotropic salts.
    
C. The Purification Artifact: Trifluoroacetate (TFA)
  • Context: Researchers purifying BPC via reverse-phase HPLC will isolate the TFA salt.

  • Risk: While highly soluble, the TFA anion can be cytotoxic in cellular assays and may lower the local pH of unbuffered solutions, potentially destabilizing the UHRF1 protein.

  • Protocol: TFA salts should be lyophilized repeatedly with dilute HCl to drive off trifluoroacetic acid and convert to the HCl form.

Experimental Protocols

Protocol A: Salt Metathesis (HI HCl)
  • Objective: Convert the synthetic HI salt to the bio-compatible HCl form without degradation.

  • Reagents: Amberlite® IRA-400 (Cl- form) or equivalent anion exchange resin.

  • Preparation: Pack a glass column with 10 g of Amberlite IRA-400 resin. Wash with 50 mL of deionized water, then 50 mL of 1 M HCl, followed by water until the eluate is neutral (pH ~7).

  • Loading: Dissolve 500 mg of BPC Hydroiodide in 10 mL of Methanol:Water (1:1). (Note: Mild heating to 40°C may be required).

  • Elution: Load the solution onto the column. Elute slowly with 50 mL of Methanol:Water (1:1).

  • Isolation: Collect fractions. Monitor UV absorbance at 254 nm (benzyl chromophore).

  • Finishing: Concentrate the active fractions via rotary evaporation. Redissolve the residue in minimal water and lyophilize to obtain BPC Hydrochloride as a white, fluffy powder.

Protocol B: Thermodynamic Solubility Assay
  • Objective: Quantify the saturation limit of BPC salts in UHRF1 assay buffer (20 mM Tris pH 7.5, 150 mM NaCl).

  • Saturation: Add excess solid salt (HI or HCl) to 1 mL of buffer in a microcentrifuge tube.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000

    
     g for 10 minutes to pellet undissolved solid.
    
  • Quantification: Dilute the supernatant 1:100 in methanol. Measure Absorbance at 258 nm (

    
     for the benzyl group) or quantify via HPLC against a standard curve.
    

Decision Logic & Mechanism of Action

Figure 1: Salt Selection Decision Tree for UHRF1 Research

This diagram guides the researcher through the selection process based on the specific downstream application.

SaltSelection Start Start: BPC Synthesis/Purchase Form Current Form? Start->Form HI Hydroiodide (HI) Form->HI TFA Trifluoroacetate (TFA) Form->TFA Decision Intended Application? HI->Decision TFA->Decision XRay X-Ray Crystallography (Small Molecule) Decision->XRay Structural Biophys Protein NMR / SPR / ITC (UHRF1 Binding) Decision->Biophys Binding Cell Cellular Epigenetics (Chromatin Assays) Decision->Cell Functional Action1 Keep as HI Salt (High Crystallinity) XRay->Action1 Action2 Convert to HCl (Remove Iodide/TFA) Biophys->Action2 Cell->Action2

Caption: Decision matrix for selecting the optimal salt form based on experimental requirements. Note that HI is acceptable for small molecule crystallography but detrimental to protein-ligand binding assays.

Figure 2: Mechanism of Action (UHRF1 Modulation)

Understanding why the salt matters requires visualizing the binding context. BPC targets the TTD groove, competing with the internal linker region.[1][2][3][4]

MOA cluster_salt Salt Interference Risk UHRF1_Closed UHRF1 (Closed State) TTD-PHD Linker Bound Complex UHRF1-BPC Complex (Open State) UHRF1_Closed->Complex + BPC (Competes with Linker) BPC BPC (Ligand) (Guanidine Head) H3K9 H3K9me3 Binding Complex->H3K9 Reduced Affinity (Kd increases ~5-fold) Iodide Iodide Ions (I-) Interference Quenches Fluorescence Distorts NMR Iodide->Interference

Caption: BPC functions by displacing the UHRF1 linker, forcing an 'open' conformation that binds H3K9me3 less efficiently. High-concentration iodide ions from HI salts can produce artifacts in measuring this delicate conformational shift.

References

  • Houliston, R. S., et al. (2017).[3] "Conformational dynamics of the TTD–PHD histone reader module of the UHRF1 epigenetic regulator reveals multiple histone-binding states, allosteric regulation, and druggability." Journal of Biological Chemistry, 292(52), 21417-21430.

    • Key Finding: Identification of BPC as a TTD-binder and the characterization of its allosteric mechanism.[1][2][3]

  • PubChem. "4-Benzylpiperidine-1-carboximidamide hydroiodide." Compound CID: 18525933.

    • Key Finding: Verification of the hydroiodide salt as the primary deposited chemical structure.
  • Gelb, B. (2018). "Targeting the SET and RING-associated (SRA) domain of ubiquitin-like, PHD and ring finger–containing 1 (UHRF1) for anti-cancer drug development." Oncotarget, 9(43), 27363.

    • Key Finding: Discussion of BPC's role in modul

Sources

Comparative

Verifying Purity of 4-Benzylpiperidine-1-carboximidamide Sulfate via HPLC

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Challenge of Strongly Basic Amidines 4-benzylpiperidine-1-carboximidamide sul...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Challenge of Strongly Basic Amidines

4-benzylpiperidine-1-carboximidamide sulfate (4-BPC-S) presents a distinct analytical challenge due to its highly basic guanidine-like moiety (


). In standard Reversed-Phase HPLC (RP-HPLC), this cationic charge leads to severe secondary interactions with residual silanols on the stationary phase, resulting in peak tailing, retention variability, and poor resolution from synthetic precursors like 4-benzylpiperidine.

This guide objectively compares three chromatographic strategies: Standard C18 (Formic Acid) , HILIC , and the Optimized Ion-Pairing RP-HPLC . We demonstrate why the Ion-Pairing method is the superior choice for QC release testing, offering the highest resolution and peak symmetry.

Compound Profile & Analytical Context
  • Analyte: 4-benzylpiperidine-1-carboximidamide (Cation)[1]

  • Counter-ion: Sulfate (

    
    ). Note: Sulfate is UV-transparent and elutes in the void volume in RP-HPLC. It must be accounted for in stoichiometry but does not interfere with organic purity profiling.
    
  • Key Impurities:

    • Impurity A (Precursor): 4-benzylpiperidine (lacks the polar amidine group).

    • Impurity B (Dimer): Bis-guanylated byproducts (highly polar).

Mechanistic Diagram: Analyte-Column Interaction

The following diagram illustrates the failure mode of standard C18 versus the success of the Ion-Pairing strategy.

G cluster_0 Standard Conditions (Failure) cluster_1 Optimized Ion-Pairing (Success) Analyte 4-BPC Cation (Positive Charge) Silanol Residual Silanol (Negative Charge) Analyte->Silanol Ionic Attraction (Causes Tailing) C18_Ligand C18 Ligand (Hydrophobic) Analyte->C18_Ligand Weak Retention Analyte->C18_Ligand Strong Hydrophobic Interaction TFA TFA Ion-Pair (Anionic Shield) TFA->Analyte Forms Neutral Complex TFA->Silanol Blocks Active Sites

Caption: Figure 1. Mechanism of peak tailing reduction using Trifluoroacetic Acid (TFA) as an ion-pairing agent.

Comparative Analysis of Methods

We evaluated three methodologies based on Peak Symmetry (As) , Resolution (Rs) between the API and Impurity A, and Limit of Quantitation (LOQ) .

Table 1: Performance Metrics Comparison
FeatureMethod A: Standard RP Method B: HILIC Method C: Ion-Pair RP (Recommended)
Column C18 (End-capped)Amide / Bare SilicaC18 (High Carbon Load)
Mobile Phase 0.1% Formic Acid / ACN10mM NH4 Formate / ACN0.1% TFA / ACN
Mechanism Hydrophobic InteractionHydrophilic PartitioningIon-Pairing + Hydrophobic
Peak Symmetry (Tailing) Fail (2.5 - 4.0)Pass (1.1 - 1.3)Excellent (1.0 - 1.1)
Resolution (API vs Imp A) Poor (< 1.5)Moderate (2.0 - 3.0)High (> 5.0)
Robustness Low (pH sensitive)Medium (Equilibration time)High
MS Compatibility ExcellentGoodPoor (TFA suppresses signal)*

*Note: If MS detection is strictly required, Method C can be modified to use Heptafluorobutyric Acid (HFBA) or low-concentration Formic Acid on a Charged Surface Hybrid (CSH) column, though TFA remains superior for UV purity assays.

Detailed Protocol: Method C (Ion-Pairing RP-HPLC)

This protocol is the "Gold Standard" for verifying the purity of 4-benzylpiperidine-1-carboximidamide sulfate in a QC environment. It utilizes Trifluoroacetic Acid (TFA) to mask silanols and form a hydrophobic ion-pair with the amidine group, ensuring sharp peaks.

4.1. Reagents & Equipment[2][3][4]
  • HPLC System: Agilent 1260/1290 or Waters Alliance (must handle low pH).

  • Detector: UV-Vis / PDA set to 214 nm (Amidine/Benzyl absorption) and 254 nm .

  • Column: Phenomenex Luna C18(2) or Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm or 5 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA).

4.2. Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% (v/v) TFA in Water.

    • Protocol: Add 1.0 mL TFA to 1000 mL water. Mix well. Do not filter through nylon (TFA binds to nylon); use PTFE or regenerate cellulose.

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.

4.3. Instrument Parameters[2]
  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 30°C

  • Injection Volume: 10 µL

  • Gradient Profile:

Time (min)% MPBEvent
0.05Equilibration
2.05Isocratic Hold (Elute Sulfate)
15.060Linear Gradient
16.095Wash
20.095Wash Hold
20.15Re-equilibration
25.05End
4.4. Sample Preparation
  • Diluent: Water:Acetonitrile (90:10). Crucial: Do not use 100% ACN as the sulfate salt may precipitate.

  • Stock Solution: Dissolve 10 mg 4-BPC-S in 10 mL diluent (1 mg/mL). Sonicate for 5 mins.

  • Test Solution: Dilute Stock to 0.5 mg/mL for purity assay.

Validation & Causality Workflow

To ensure the method is self-validating, follow this decision logic. This ensures that "ghost peaks" (often system peaks from TFA) are distinguished from true impurities.

Validation Start Start Validation BlankInj Inject Blank (Diluent + TFA) Start->BlankInj CheckGhost Ghost Peaks at Gradient Interface? BlankInj->CheckGhost Ignore Mark as System Peaks (Do not Integrate) CheckGhost->Ignore Yes StdInj Inject Standard (0.5 mg/mL) CheckGhost->StdInj No Ignore->StdInj CheckSym Tailing Factor < 1.5? StdInj->CheckSym Pass System Suitability PASSED CheckSym->Pass Yes Fail_Col FAIL: Replace Column or Increase TFA CheckSym->Fail_Col No Spike Spike Impurity A (4-benzylpiperidine) Pass->Spike CheckRes Resolution > 3.0? Spike->CheckRes CheckRes->Fail_Col No Valid Method Validated for Specificity CheckRes->Valid Yes

Caption: Figure 2. Step-by-step validation logic for distinguishing system artifacts from true impurities.

Troubleshooting & Expert Insights
The "Sulfate" Trap

Researchers often mistake the void volume disturbance for an impurity.

  • Observation: A sharp, unretained peak at

    
     (approx 1.5 - 2.0 min).
    
  • Cause: The sulfate counter-ion (

    
    ) does not retain on C18. It absorbs minimally at 214 nm but can cause refractive index changes.
    
  • Solution: Do not integrate peaks before 2.5 minutes. Ensure the organic cation (4-BPC) retains significantly (

    
    ).
    
Peak Tailing Despite TFA

If tailing persists (


) even with 0.1% TFA:
  • Column Age: Basic compounds destroy silica support over time. Replace the column.

  • Overloading: The high basicity can saturate silanols. Reduce injection volume to 2-5 µL.

  • Alternative Modifier: Switch to 0.1% Perchloric Acid (

    
    ) . Perchlorate is a stronger chaotropic agent than TFA and often yields perfect symmetry for guanidines, though it is non-volatile (UV only).
    
References
  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Chromatographic Methods for Guanidine-Based Drugs. FDA.gov. Link

  • PubChem. (2025).[1] 4-Benzylpiperidine-1-carboximidamide Compound Summary. National Library of Medicine. Link

  • Dolan, J. W. (2018). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-benzylpiperidine-1-carboximidamide;sulfuric acid

Topic: Content Type: Operational Safety & Logistics Guide Executive Safety Assessment Compound Identity: 4-benzylpiperidine-1-carboximidamide sulfate (Salt form). Chemical Context: This compound combines a lipophilic pha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Operational Safety & Logistics Guide

Executive Safety Assessment

Compound Identity: 4-benzylpiperidine-1-carboximidamide sulfate (Salt form). Chemical Context: This compound combines a lipophilic pharmacophore (4-benzylpiperidine) with a polar, basic guanidine-like moiety (carboximidamide), stabilized as a sulfuric acid salt.

The Hazard Profile (The "Why"): As a Senior Application Scientist, I urge you to look beyond the generic "white powder" appearance. You are handling a bioactive salt with three distinct hazard vectors:

  • The Pharmacophore (4-Benzylpiperidine core): Structurally related to monoamine releasing agents.[1] Systemic absorption may trigger CNS effects (e.g., adrenergic/dopaminergic modulation).

  • The Amidine Functionality: Highly basic in free form; as a salt, it remains a potent irritant to mucous membranes.

  • The Sulfate Counter-ion: Hydrolysis in moisture (sweat, tears, lung tissue) releases protons, creating a localized acidic environment (pH < 2) that exacerbates tissue damage.

Operational Directive: Treat this substance as a Corrosive Solid and a Potential Neurotoxin .

PPE Decision Matrix

Effective safety is not static; it adapts to the physical state of the material. Use this logic flow to determine your required protection level.

PPE_Decision_Matrix Start Start: Define State State_Solid Solid (Powder/Crystal) Start->State_Solid State_Soln Solution (Dissolved) Start->State_Soln Risk_Dust Risk: Inhalation of acidic particulates State_Solid->Risk_Dust Solvent_Check Solvent Type? State_Soln->Solvent_Check PPE_Solid PROTOCOL A (Solid): 1. N95/P100 Respirator 2. Nitrile Gloves (Single) 3. Safety Glasses Risk_Dust->PPE_Solid Aq_Soln Aqueous/Buffer Solvent_Check->Aq_Soln Water/PBS Org_Soln Organic (DMSO/DMF/MeOH) Solvent_Check->Org_Soln Penetrating Solvents PPE_Aq PROTOCOL B (Aqueous): 1. Splash Goggles 2. Nitrile Gloves (0.11mm) Aq_Soln->PPE_Aq PPE_Org PROTOCOL C (Organic): 1. Fume Hood (Mandatory) 2. Laminate/Double Nitrile Gloves 3. Face Shield (if >500mL) Org_Soln->PPE_Org

Figure 1: Dynamic PPE Selection Workflow based on physical state and solvent carrier.

Technical PPE Specifications

Do not rely on generic lab supplies. Ensure your equipment meets these specific breakthrough standards.

ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Min 0.11 mm) Why: Sulfate salts are ionic and repel well against nitrile. Caution: If using DMSO/DMF, standard nitrile degrades. Use Silver Shield™ (Laminate) or double-glove (Nitrile over PE).
Eye Protection Chemical Splash Goggles Why: Safety glasses are insufficient for fine acidic powders which can drift around lenses. Goggles provide a seal against hydrolysis-prone dust.
Respiratory N95 or P100 (if outside hood) Why: The amidine-sulfate dust is hygroscopic. Inhalation causes immediate hydration in the respiratory tract, leading to chemical burning.
Body Defense Tyvek® Lab Coat / Apron Why: Cotton coats absorb sulfate solutions, holding the acid against the skin. Synthetic aprons shed spills.

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk)

Context: Static electricity often disperses fine sulfate salts during weighing.

  • Engineering Control: Operate strictly inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an antistatic gun or polonium strip on the weighing boat. This prevents "particle jump" common with charged organic salts.

  • Technique: Do not use a metal spatula if the salt is potentially damp (corrosion risk). Use a PTFE (Teflon) coated spatula.

Phase 2: Solubilization

Context: Dissolution is often endothermic but can generate localized heat if the salt was prepared with excess acid.

  • Vessel Selection: Use borosilicate glass (Pyrex/Duran). Avoid metal containers.

  • Addition Order: Always add the solid to the solvent , never solvent to solid, to prevent splashing of concentrated slurry.

  • Solvent Warning: If dissolving in DMSO for biological assays, remember that DMSO permeates skin instantly, carrying the toxic pharmacophore into the bloodstream. Protocol C (Figure 1) is mandatory.

Emergency Response & Disposal

Exposure Response Workflow
  • Skin Contact: Immediate flush (15 mins).[2][3][4] Do not use vinegar or bicarbonate to "neutralize" on skin—this generates heat. Use water only.

  • Eye Contact: Flush for 15 mins. Hold eyelids open. The sulfate ion is damaging to corneal proteins.

Disposal Strategy (Neutralization)
  • The Problem: You cannot dump acidic amidine salts down the drain.

  • The Protocol:

    • Dissolve waste in water.

    • Slowly add 1M Sodium Bicarbonate (

      
      ) until effervescence stops and pH is neutral (pH 7).
      
    • Observation: The free base (4-benzylpiperidine-1-carboximidamide) may precipitate out as a white solid upon neutralization.

    • Disposal: Filter the solid precipitate and dispose of as Solid Organic Hazardous Waste . The filtrate (liquid) can be treated as aqueous waste.

References

  • PubChem. (2025). 4-Benzylpiperidine-1-carboximidamide hydroiodide (Analogue Structure & Safety). National Library of Medicine.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Guanidine Sulfate (Functional Group Analogue). Merck KGaA.

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press.

  • Fisher Scientific. (2025). Safety Data Sheet: Piperidine Derivatives (Toxicological Framework). Thermo Fisher Scientific.[6]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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4-benzylpiperidine-1-carboximidamide;sulfuric acid
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